AP219
Description
Structure
3D Structure
Properties
IUPAC Name |
9-carboxynonyl(triphenyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZXZVXPXRBBF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AP21967
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a derivative of rapamycin (B549165), engineered to facilitate the controlled interaction of proteins within a cellular context. Unlike its parent compound, AP21967 is designed to be biologically inert with respect to the inhibition of the mammalian target of rapamycin (mTOR), making it a valuable tool for studying and controlling signaling pathways without the confounding effects of mTOR inhibition. This guide provides a comprehensive overview of the mechanism of action of AP21967, including its molecular interactions, quantitative parameters, and detailed experimental protocols.
Core Mechanism of Action: The "Bump-and-Hole" Strategy
The primary mechanism of action of AP21967 is based on a "bump-and-hole" approach, a protein engineering strategy that allows for the creation of a specific ligand-protein interaction not found in nature. AP21967 acts as a molecular bridge, bringing together two proteins that have been genetically modified to contain specific dimerization domains.
There are two principal systems that utilize AP21967:
-
The FKBP-FRB System: This system employs the FK506-binding protein (FKBP) and a mutated version of the FKBP-rapamycin-binding (FRB) domain of mTOR.
-
The "Bump": AP21967 possesses a bulky substituent, or "bump," which sterically hinders its binding to the wild-type FRB domain of endogenous mTOR.[1]
-
The "Hole": To accommodate this "bump," the FRB domain is engineered with a specific point mutation, typically Threonine 2098 to Leucine (T2098L).[2] This mutation creates a "hole" in the binding pocket of the FRB domain, allowing AP21967 to bind with high affinity.
-
Dimerization: In the presence of AP21967, a ternary complex is formed between FKBP, AP21967, and the mutated FRB (FRBT2098L) domain. This induced proximity can be used to control a variety of cellular processes, such as signal transduction, gene expression, and protein localization.
-
-
The DmrA-DmrC System: This is another widely used heterodimerization system induced by AP21967.
-
DmrA: This domain is identical to the wild-type human FKBP12.
-
DmrC: This domain is a mutant of the FRB domain of mTOR, containing a T2098L mutation (equivalent to T82L in some numbering schemes).
-
Heterodimerization: AP21967 specifically and exclusively induces the heterodimerization of proteins fused to the DmrA and DmrC domains.[3]
-
The key advantage of AP21967 is its orthogonality; it does not significantly interact with endogenous cellular components at typical working concentrations, thus providing a specific and controllable method for inducing protein-protein interactions.
Quantitative Data
A precise understanding of the binding affinities and effective concentrations is crucial for designing and interpreting experiments using AP21967.
| Parameter | Value | System/Context | Reference |
| In Vitro Concentration Range | 0.05 nM – 500 nM | General cell culture applications | [4] |
| In Vivo Dosage | Up to 30 mg/kg | Mouse models | [4] |
| Cell Proliferation EC50 | ~1-10 nM | AP21967-induced proliferation of CISCv3-expressing human CD4+ T cells | |
| mTOR Kinase Assay Concentration | 0.5 nM - 500 nM | Assay to confirm lack of mTOR inhibition by AP21967 in HEK293 cells |
Signaling Pathways and Experimental Workflows
AP21967 can be used to manipulate a wide array of signaling pathways and cellular processes. Below are diagrams illustrating the core mechanism and a common experimental workflow.
Caption: AP21967 induces heterodimerization of proteins fused to FKBP and a mutated FRB domain.
Caption: A typical co-immunoprecipitation workflow to validate AP21967-induced protein interaction.
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay to Confirm AP21967 Inertness
This protocol is adapted from studies assessing the inhibitory effect of rapamycin analogs on mTOR kinase activity.
1. Cell Culture and Treatment:
- Plate HEK293 cells at a density of 2-2.5 x 105 cells per well in a 12-well plate.
- Serum-starve the cells for 24 hours in DMEM only.
- Treat the cells with a range of AP21967 concentrations (e.g., 0.5, 5, 50, 500 nM) for 15 minutes at 37°C. Include rapamycin as a positive control for mTOR inhibition and a mock-treated sample as a negative control.
- Stimulate mTOR kinase activity by adding serum to a final concentration of 20% for 30 minutes at 37°C.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Western Blotting:
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against phosphorylated p70 S6 Kinase (Thr389), a downstream target of mTOR.
- Use an antibody against total p70 S6 Kinase or a housekeeping protein (e.g., GAPDH) as a loading control.
- Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Expected Outcome:
- Rapamycin treatment should show a dose-dependent decrease in p-p70 S6K levels.
- AP21967 treatment should not significantly reduce p-p70 S6K levels compared to the mock-treated control, confirming its lack of mTOR inhibition.
Protocol 2: AP21967-Induced Dimerization and Co-Immunoprecipitation
This protocol describes a general workflow to confirm the AP21967-induced interaction between two proteins of interest.
1. Plasmid Construction and Transfection:
- Clone the cDNAs for your proteins of interest into expression vectors that fuse them to the DmrA (FKBP) and DmrC (FRBT2098L) domains. It is advisable to include different epitope tags (e.g., HA and FLAG) on each fusion protein for subsequent detection.
- Co-transfect a suitable cell line (e.g., HEK293T) with the two expression plasmids.
2. AP21967 Treatment and Cell Lysis:
- 24-48 hours post-transfection, treat the cells with the desired concentration of AP21967 (e.g., 100 nM) for a specified duration (e.g., 1-4 hours). Include a vehicle-treated control.
- Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
- Clarify the lysates by centrifugation.
3. Immunoprecipitation:
- Incubate a portion of the cell lysate with an antibody against the epitope tag of the "bait" protein (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
- Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an antibody against the epitope tag of the "prey" protein (e.g., anti-FLAG antibody).
- Also, probe the input lysates to confirm the expression of both fusion proteins.
5. Expected Outcome:
- A band corresponding to the "prey" protein should be detected in the immunoprecipitated sample from the AP21967-treated cells, but not in the vehicle-treated control, demonstrating the induced interaction.
Conclusion
AP21967 is a powerful and specific tool for the chemical induction of protein dimerization. Its mechanism, based on the "bump-and-hole" strategy, allows for the precise control of protein-protein interactions without interfering with endogenous mTOR signaling. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize AP21967 in their studies of cellular signaling and function. Careful consideration of the quantitative parameters and optimization of experimental conditions will ensure robust and reproducible results.
References
AP21967 as a Synthetic Dimerizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). As a derivative of rapamycin, it has been engineered to be non-immunosuppressive by minimizing its affinity for the endogenous mTOR protein. This key feature makes AP21967 a powerful and specific tool for a wide range of applications in chemical biology and drug development, enabling precise temporal and spatial control over protein function. This guide provides a comprehensive overview of AP21967, including its mechanism of action, quantitative parameters, experimental protocols, and applications in manipulating cellular processes.
Core Mechanism of Action
AP21967 induces the heterodimerization of two proteins that have been genetically fused to specific protein domains: the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain of mTOR. The most commonly used FRB mutant contains a T2098L substitution, which enhances its binding to AP21967 while reducing its affinity for endogenous rapamycin.
The mechanism is based on the formation of a high-affinity ternary complex: AP21967 acts as a molecular bridge, simultaneously binding to FKBP and the mutated FRB domain, thereby bringing the two fusion proteins into close proximity. This induced proximity can be harnessed to trigger a variety of biological events, such as the activation of signaling cascades, reconstitution of protein function, or translocation of proteins to specific subcellular compartments.
An alternative system utilizes the DmrA and DmrC domains, with AP21967 (also referred to as A/C Heterodimerizer in this context) facilitating their heterodimerization.[1] This provides an orthogonal system to the FKBP/FRB pairing.
Quantitative Data
The efficacy of AP21967 is dependent on its concentration and the specific cellular context and application. The following tables summarize key quantitative parameters for the use of AP21967.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Gene Expression) | < 10 nM | Jurkat T cells | [1] |
| EC50 (Gene Expression) | ~5 nM | C3HT101/2 cells | [2] |
| Effective Concentration Range (In Vitro) | 0.05 - 500 nM | General | [3] |
| Effective Concentration (BMP2 Induction) | 0.1 - 10 nM | Fibroblasts | [4] |
| Effective Concentration (Cellular Expansion) | up to 100 nM | Primary Human CD4+ T cells | [5] |
| Parameter | Value | Animal Model | Reference |
| Effective Dose Range (In Vivo) | 0.1 - 1 mg/kg | C57BL/6 mice | [4] |
| Effective Dose (Gene Expression) | 10 mg/kg | C3H/HeNCrl mice | [2] |
Experimental Protocols
General Considerations for AP21967 Preparation and Use
-
Stock Solution Preparation: Dissolve AP21967 in a suitable solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: Dilute the stock solution in cell culture medium or an appropriate buffer to the desired final concentration immediately before use. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system and desired biological outcome.
Protocol for AP21967-Induced Gene Transcription
This protocol describes a general procedure for inducing the expression of a target gene using a two-hybrid transcription factor system where a DNA-binding domain (DBD) is fused to FKBP and a transcriptional activation domain (AD) is fused to the mutated FRB domain.
-
Cell Transfection: Co-transfect the target cells with three plasmids:
-
A plasmid encoding the DBD-FKBP fusion protein.
-
A plasmid encoding the AD-FRB (T2098L) fusion protein.
-
A reporter plasmid containing the target gene downstream of a promoter with binding sites for the DBD.
-
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Induction with AP21967:
-
Prepare a working solution of AP21967 in cell culture medium. A typical starting concentration range is 1-100 nM.
-
Replace the existing medium with the medium containing AP21967.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for gene transcription and protein expression.
-
-
Analysis: Harvest the cells and analyze the expression of the target gene using appropriate methods such as qPCR, Western blotting, or an enzymatic assay if a reporter like luciferase or SEAP is used.
Protocol for AP21967-Induced Protein Translocation
This protocol outlines a general method for inducing the translocation of a protein of interest from the cytoplasm to a specific subcellular location, such as the plasma membrane.
-
Cell Transfection: Co-transfect the target cells with two plasmids:
-
A plasmid encoding an "anchor" protein fused to FKBP that is localized to the desired subcellular compartment (e.g., a plasma membrane-targeting sequence fused to FKBP).
-
A plasmid encoding the "cargo" protein of interest fused to the mutated FRB domain (T2098L) and a fluorescent reporter (e.g., GFP) for visualization.
-
-
Cell Culture and Imaging Preparation:
-
Culture the transfected cells for 24-48 hours.
-
Plate the cells on a suitable imaging dish or slide.
-
-
Live-Cell Imaging and Induction:
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline images of the fluorescently tagged cargo protein to confirm its initial cytoplasmic localization.
-
Carefully add a pre-warmed working solution of AP21967 to the imaging medium. A final concentration of 10-100 nM is a good starting point.
-
Immediately begin acquiring time-lapse images to visualize the translocation of the cargo protein to the anchored location.
-
-
Data Analysis: Quantify the change in fluorescence intensity at the target location over time to determine the kinetics of translocation.
Mandatory Visualizations
Caption: AP21967 induces heterodimerization of two proteins.
Caption: Experimental workflow for inducible gene expression.
Caption: Activation of a signaling pathway via dimerization.
References
- 1. Inducible gene expression and protein translocation using nontoxic ligands identified by a mammalian three-hybrid screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iDimerize regulated transcription system [takarabio.com]
- 4. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chemically Induced Dimerization
For researchers, scientists, and drug development professionals, Chemically Induced Dimerization (CID) offers a powerful and versatile tool to precisely control and study a vast array of cellular processes. This guide provides a comprehensive overview of the core principles of CID, details on common systems, quantitative data for system comparison, and detailed experimental protocols for its application.
Core Principles of Chemically Induced Dimerization
Chemically Induced Dimerization is a technique that uses small, cell-permeable molecules to induce the association of two proteins that do not normally interact.[1][2] This is typically achieved by fusing the proteins of interest to "dimerizer domains" that are engineered to bind to a specific small molecule, known as the "dimerizer." Upon introduction of the dimerizer, it acts as a molecular glue, bringing the two fusion proteins into close proximity and thereby enabling their interaction or co-localization to a specific cellular compartment.[1][3][4][5] This induced proximity can be used to trigger a variety of cellular events, such as signal transduction, gene activation, or protein degradation.[6][7][8]
The key components of a CID system are:
-
Dimerizer Domains: These are proteins that have been selected or engineered to bind to a specific small molecule. Common examples include FKBP12, FRB, GID1, and PYL1.
-
Dimerizer: A small, cell-permeable molecule that binds to the dimerizer domains. Examples include rapamycin (B549165), gibberellin, and abscisic acid.
-
Proteins of Interest (POIs): The proteins whose interaction or localization is to be controlled. These are genetically fused to the dimerizer domains.
CID systems can be designed for either homodimerization , where two identical proteins are brought together, or heterodimerization , where two different proteins are induced to interact.[6] The choice between these depends on the specific biological question being addressed.
Common Chemically Induced Dimerization Systems
Several CID systems have been developed, each with its own unique characteristics in terms of specificity, kinetics, and orthogonality. The most widely used systems are based on the rapamycin, gibberellin, and abscisic acid signaling pathways.
The FKBP-Rapamycin-FRB System
This is one of the most established and widely used CID systems.[8] It is based on the natural interaction between the FK506-binding protein (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase, which is induced by the macrolide rapamycin.[1][3][6] In this system, one protein of interest is fused to FKBP12 and the other to the FRB domain. The addition of rapamycin leads to the formation of a stable ternary complex, bringing the two proteins of interest together.[1][3][6]
The Gibberellin System
This system is derived from the plant hormone gibberellin (GA) signaling pathway.[9] It utilizes the GA-induced interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and a DELLA protein, such as GAI.[4][5][7] A cell-permeable form of gibberellin, GA3-AM, is typically used as the dimerizer.[9] This system is orthogonal to the rapamycin system, meaning they can be used independently in the same cell to control two different protein-protein interactions.[9]
The Abscisic Acid System
Based on another plant hormone pathway, this system uses abscisic acid (ABA) to induce the interaction between PYR/PYL/RCAR proteins (PYL1) and type 2C protein phosphatases (PP2Cs), such as ABI1.[10][11][12] This system offers another layer of orthogonality for complex cellular engineering experiments.
Quantitative Data for CID System Comparison
The choice of a CID system often depends on the required binding affinity and kinetics for a particular application. The following table summarizes key quantitative data for the most common CID systems.
| Dimerizer System | Dimerizer | Interacting Proteins | Dissociation Constant (Kd) | Notes |
| Rapamycin | Rapamycin | FKBP12-Rapamycin + FRB | 12 ± 0.8 nM[1][3][6] | Rapamycin alone binds to FRB with a much lower affinity (Kd = 26 ± 0.8 µM).[1][3][6] |
| Gibberellin | Gibberellin A4 (GA4) | GID1 + SLR1 (DELLA) | 3.71 x 10⁻⁸ M[4] | The presence of the DELLA protein (SLR1) is essential for high-affinity binding.[4] |
| Gibberellin | Gibberellin A1 (GA1) | GID1 + SLR1 (DELLA) | 3.05 x 10⁻⁷ M[4] | |
| Gibberellin | Gibberellin A3 (GA3) | GID1 + SLR1 (DELLA) | 2.96 x 10⁻⁷ M[4] | |
| Abscisic Acid | (+)-ABA | PYR1 + HAB1 (PP2C) | IC50 = 125 nM[11] | This value represents the concentration of ABA required for 50% inhibition of PP2C activity in the presence of PYR1. |
Experimental Protocols
Successful implementation of CID technology relies on robust experimental design and execution. The following are detailed methodologies for key experiments used to validate and apply CID.
Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
Co-IP is a fundamental technique to verify the physical interaction between two proteins induced by a dimerizer.[13][14][15][16][17]
Materials:
-
Cells expressing the two fusion proteins (e.g., POI1-FKBP and POI2-FRB).
-
Dimerizer (e.g., rapamycin).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to one of the fusion proteins (e.g., anti-POI1).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the dimerizer (or vehicle control) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of both fusion proteins.
Reporter Gene Assay for Functional Readout
Reporter gene assays are used to quantify the downstream functional consequences of CID, such as the activation of a signaling pathway that leads to gene transcription.[18][19][20]
Materials:
-
Cells co-transfected with:
-
Plasmids expressing the CID fusion proteins.
-
A reporter plasmid containing a luciferase gene downstream of a promoter responsive to the signaling pathway of interest.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Dimerizer.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Transfection and Treatment: Co-transfect cells with the required plasmids. After allowing for protein expression, treat the cells with a range of dimerizer concentrations.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence for normalization.
-
-
Data Analysis: Calculate the ratio of experimental to control luciferase activity to determine the fold induction of the reporter gene.
Fluorescence Microscopy for Protein Translocation
Visualizing the translocation of a fluorescently tagged protein is a direct way to observe the effect of CID.[21][22][23][24][25]
Materials:
-
Cells expressing a fluorescently tagged fusion protein (e.g., YFP-POI1-FKBP) and a partner protein targeted to a specific organelle (e.g., a mitochondrial targeting sequence fused to POI2-FRB).
-
Dimerizer.
-
Fluorescence microscope with appropriate filters.
Protocol:
-
Cell Culture and Imaging: Plate the cells on a glass-bottom dish suitable for microscopy.
-
Baseline Imaging: Acquire baseline images of the fluorescent protein distribution before adding the dimerizer.
-
Dimerizer Addition: Add the dimerizer to the cells and immediately start time-lapse imaging.
-
Image Acquisition: Acquire images at regular intervals to capture the dynamics of protein translocation.
-
Image Analysis: Quantify the change in fluorescence intensity in the target organelle over time to determine the rate and extent of translocation.
Visualizations of CID Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows in chemically induced dimerization.
References
- 1. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYR/PYL/RCAR family members are major in-vivo ABI1 protein phosphatase 2C-interacting proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abscisic acid inhibits PP2Cs via the PYR/PYL family of ABA-binding START proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the mechanism of abscisic acid signaling by PYL proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 16. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. promega.com [promega.com]
- 20. assaygenie.com [assaygenie.com]
- 21. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Quantifying Compartment-Specific Protein Translocation in Astrocytes by Object-Oriented Image Analysis: Mitochondrial Translocation of PKCδ | Springer Nature Experiments [experiments.springernature.com]
- 25. Localization of Proteins and Organelles Using Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
AP21967 for Inducible Protein Dimerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AP21967, a synthetic ligand used for chemically induced dimerization (CID) of proteins. It details the underlying molecular mechanisms, provides quantitative data on its properties and use, and offers detailed protocols for key experimental applications.
Introduction to Chemically Induced Dimerization and AP21967
Chemically induced dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within living cells and organisms.[1] This technique relies on a small, cell-permeant molecule to act as a bridge, bringing together two engineered protein domains that would otherwise not interact. AP21967 is a synthetic derivative of rapamycin, often referred to as a "rapalog," designed to have minimal off-target effects, specifically avoiding the inhibition of the endogenous mTOR pathway, a common issue with rapamycin.[2][3] This makes AP21967 a valuable tool for specifically studying the consequences of protein dimerization.
AP21967 is primarily used in two distinct CID systems: the DmrA/DmrC system and the FKBP/FRB system.
Molecular Mechanisms of AP21967-Mediated Dimerization
The DmrA and DmrC System
The iDimerize Inducible Heterodimer System utilizes two distinct protein domains, DmrA and DmrC, which are fused to the proteins of interest.[4] In the absence of AP21967, these domains do not interact. The addition of the cell-permeant AP21967 ligand induces a conformational change in both DmrA and DmrC, allowing them to bind to each other with high affinity and specificity.[2] This system is exclusively for heterodimerization, preventing the formation of unwanted homodimers.[4]
Mechanism of AP21967-induced heterodimerization with DmrA and DmrC domains.
The FKBP and FRB System
AP21967 can also be used to induce the heterodimerization of FK506-Binding Protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[5][6] To make this system orthogonal to endogenous cellular processes, a mutant version of the FRB domain is used, specifically one with a T2098L point mutation.[2][7] This mutation creates a "hole" in the binding pocket of FRB, which is complemented by a "bump" on the AP21967 molecule. This bump prevents AP21967 from binding to the wild-type FRB domain of endogenous mTOR, thus avoiding off-target effects.[3] The T2098L mutation in FRB allows it to specifically bind to AP21967, which in turn binds to FKBP, thereby inducing the dimerization of proteins fused to FKBP and FRB(T2098L).[2][5]
AP21967-mediated dimerization of FKBP and the mutant FRB(T2098L) domain.
Quantitative Data
The following tables summarize the key quantitative parameters of AP21967.
| Parameter | Value | Reference |
| Molecular Weight | 974.2 g/mol | [8] |
| Cell Permeability | Yes | [9] |
| In Vitro Concentration Range | 0.05 nM - 500 nM | [9] |
| In Vivo Dose Range (mice) | Up to 30 mg/kg | [9] |
| Toxicity | Nontoxic to cells up to 1 µM | [9] |
| Interaction | Binding Affinity (Kd) | On-rate (kon) | Off-rate (koff) | Reference |
| AP21967 with DmrA/DmrC | Not explicitly reported | Not explicitly reported | Not explicitly reported | - |
| AP21967 with FKBP/FRB(T2098L) | High affinity (exact value not reported) | Not explicitly reported | Not explicitly reported | [7] |
Experimental Protocols
In Vitro Dimerization Assay Using Co-Immunoprecipitation
This protocol describes how to confirm AP21967-induced protein dimerization in a cellular context using co-immunoprecipitation.
Workflow for Co-Immunoprecipitation to detect AP21967-induced dimerization.
Materials:
-
Cells co-expressing your proteins of interest fused to DmrA and DmrC (or FKBP and FRB(T2098L)) with different epitope tags (e.g., HA and FLAG).
-
AP21967 stock solution (e.g., 1 mM in DMSO).
-
Vehicle control (e.g., DMSO).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-HA).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibody for Western blotting (e.g., anti-FLAG).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of AP21967 (e.g., 100 nM) or vehicle control for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-HA) to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Perform Western blotting according to standard procedures, probing with the antibody against the co-immunoprecipitated protein (e.g., anti-FLAG).
In Vitro Transcription Assay for Dimerization-Dependent Gene Expression
This protocol is for systems where AP21967-induced dimerization brings together a DNA-binding domain and a transcriptional activation domain to drive the expression of a reporter gene.
Materials:
-
Nuclear extract or purified transcription factors (including the engineered fusion proteins).
-
DNA template with the appropriate promoter and reporter gene.
-
AP21967.
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol).
-
NTPs.
-
RNase inhibitor.
-
Method for detecting the transcript (e.g., qPCR, S1 nuclease protection assay).
Procedure:
-
Reaction Setup: In a microfuge tube, combine the nuclear extract or purified factors, DNA template, and transcription buffer.
-
Induction: Add AP21967 to the desired final concentration or vehicle control.
-
Initiation: Add NTPs to start the transcription reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop buffer and proceeding with RNA purification.
-
Analysis: Quantify the transcript levels using a suitable method to determine the effect of AP21967 on transcription.
In Vivo Administration of AP21967 in Mice
This protocol provides a general guideline for the intraperitoneal injection of AP21967 in mice.
Materials:
-
AP21967.
-
Vehicle: A common vehicle is a solution of 10% PEG400 and 1.4% Tween-80 in sterile water.
-
Sterile syringes and needles.
Procedure:
-
Preparation of Dosing Solution: Dissolve AP21967 in the vehicle to the desired concentration. Ensure complete dissolution, which may require gentle warming and vortexing.
-
Animal Handling: Handle mice according to approved animal care and use protocols.
-
Injection: Administer the AP21967 solution via intraperitoneal (IP) injection. The injection volume will depend on the mouse's weight and the desired final dose.
-
Monitoring: Monitor the animals for any adverse effects and for the desired biological outcome at appropriate time points after injection.
Applications of AP21967-Mediated Dimerization
The ability to control protein dimerization with AP21967 has a wide range of applications in biological research and drug development:
-
Activation of Signaling Pathways: By fusing signaling domains to DmrA/DmrC or FKBP/FRB, their dimerization and subsequent activation can be controlled. This is useful for studying the downstream effects of specific signaling events.[10]
-
Control of Gene Expression: As described in the protocol above, AP21967 can be used to regulate transcription by controlling the assembly of transcription factors.[11]
-
Subcellular Localization: A protein of interest can be recruited to a specific subcellular location by dimerizing it with a protein that is targeted to that location (e.g., a membrane-anchored protein).[12]
-
Enzyme Reconstitution: Split-enzyme fragments can be fused to the dimerization domains. The addition of AP21967 induces their association and restores enzymatic activity.
-
Functional Genomics: AP21967 can be used to create conditional alleles to study the function of a protein by controlling its dimerization-dependent activity.
Conclusion
AP21967 is a versatile and powerful tool for inducing protein dimerization with high specificity and minimal off-target effects. Its application in various CID systems provides researchers with precise temporal and spatial control over a wide array of cellular processes. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of AP21967-based technologies in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iDimerize Inducible Heterodimer System [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SynBioHub [synbiohub.org]
- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 10. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.takara.co.kr [cms.takara.co.kr]
- 12. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of the iDimerize System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The iDimerize system is a powerful tool for the real-time, small-molecule control of protein-protein interactions within living cells. This chemically induced dimerization (CID) technology allows for the conditional regulation of a wide array of cellular processes, providing researchers with precise control over signaling pathways, protein localization, and gene expression. This guide delves into the core principles of the iDimerize system, its various configurations, and provides detailed experimental protocols and quantitative data to facilitate its application in research and drug development.
Core Principle: Chemically Induced Dimerization
The iDimerize technology is engineered to bring two proteins together in a controlled manner using a small, cell-permeant organic molecule known as a "dimerizer". The system relies on the high-affinity binding of this dimerizer to specific protein modules, referred to as Dmr (dimerization and rapid translocation) domains, which are genetically fused to the protein or proteins of interest. The addition of the dimerizer molecule, which possesses two motifs that can each bind a Dmr domain, effectively acts as a bridge, bringing the Dmr domain-tagged proteins into close proximity and thereby inducing their dimerization or oligomerization.[1][2] This induced interaction mimics natural cellular events that are triggered by protein clustering, such as the activation of cell surface receptors by growth factors.[3]
The foundation of the most common iDimerize systems lies in the interaction between a mutated form of the FK506-binding protein (FKBP), specifically the F36V mutant (FKBPF36V), and synthetic, bivalent ligands derived from rapamycin (B549165) analogs.[3][4] The F36V mutation in FKBP creates a "hole" in the ligand-binding pocket, which accommodates a corresponding "bump" on the synthetic ligand. This engineered specificity ensures that the dimerizer does not bind with high affinity to the endogenous, wild-type FKBP, minimizing off-target effects.[3]
The iDimerize platform encompasses several distinct systems tailored for different experimental objectives:
-
Inducible Homodimerization: This system is designed to induce the self-association of two identical proteins. A protein of interest is fused to the DmrB binding domain (based on FKBPF36V), and dimerization is triggered by the addition of the B/B Homodimerizer (a synthetic ligand like AP20187).[1][5] This is particularly useful for studying processes initiated by the clustering of identical receptor subunits or signaling proteins.[5]
-
Inducible Heterodimerization: To control the interaction between two different proteins, the heterodimerization system is employed. Here, the two proteins of interest are fused to two distinct Dmr domains, DmrA and DmrC. The addition of an A/C Heterodimerizer (such as AP21967) facilitates the specific association of the two different fusion proteins.[6][7] This system is versatile, enabling applications such as the recruitment of a cytoplasmic protein to a specific subcellular location or the reconstitution of a functional enzyme from two separate domains.[6]
-
Reverse Dimerization: In contrast to inducing protein interactions, the reverse dimerization system is designed to disrupt protein aggregation upon the addition of a small molecule. In this setup, a protein of interest is fused to a DmrD domain, which causes the fusion proteins to aggregate in the absence of a ligand. The addition of a D/D Solubilizer disrupts these aggregates, leading to the release and activation of the monomeric fusion protein.[8][9] A key application of this is the inducible secretion of proteins that are retained in the endoplasmic reticulum as aggregates.[9]
-
Regulated Transcription: The iDimerize technology can also be harnessed to control gene expression. In this system, a DNA-binding domain and a transcriptional activation domain are each fused to different Dmr domains (DmrA and DmrC, respectively). These two components are inactive on their own. However, the addition of the A/C Heterodimerizer brings the two domains together, reconstituting a functional transcription factor that can then drive the expression of a target gene placed downstream of a specific promoter.[10] This system is characterized by very low background expression in the absence of the dimerizer.
Quantitative Data
The efficacy of the iDimerize system is underpinned by the high affinity and specificity of the dimerizer ligands for their cognate Dmr domains. The following tables summarize key quantitative parameters of the system.
| Component | Description | Ligand | Dissociation Constant (Kd) / IC50 / EC50 | Reference |
| Homodimerization | DmrB (FKBPF36V) | B/B Homodimerizer (AP20187) | Low to subnanomolar affinity | [4] |
| FKBPF36V | AP1903 (similar homodimerizer) | IC50 of 5 nM | [9] | |
| FKBPF36V | Shield-2 (stabilizing ligand) | Kd of 29 nM | [11] | |
| Heterodimerization | DmrA and DmrC | A/C Heterodimerizer (AP21967) | Not specified, but effective at nM concentrations | [7] |
| Regulated Transcription | DmrA-DBD & DmrC-AD | A/C Heterodimerizer (AP21967) | Half-maximal induction at 2 nM | [12] |
| PRSIM_23-based CID module | Simeprevir | EC50 of 4.2 nM | [13] | |
| iDimerize (FRB:FKBP12) control | Rapalog | EC50 of 18.8 nM | [13] |
Signaling Pathways Amenable to iDimerize Control
The iDimerize system has been successfully employed to dissect numerous signaling pathways. Below are diagrams of key pathways that can be manipulated using this technology.
Fas-Mediated Apoptosis Pathway
Caption: iDimerize activation of Fas-mediated apoptosis.
MEKK2-JNK Signaling Pathway
Caption: iDimerize control of the MEKK2-JNK signaling cascade.
Generic Akt Signaling Pathway Activation
Caption: Inducible activation of the Akt signaling pathway.
Experimental Workflows and Protocols
General Experimental Workflow
A typical experiment using the iDimerize system follows a general workflow, from construct design to data analysis.
Caption: General experimental workflow for the iDimerize system.
Detailed Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
This protocol describes how to confirm the dimerizer-induced interaction between two proteins, Protein-A and Protein-B, using the iDimerize Heterodimer System.
Materials:
-
Cells co-transfected with pDmrA-Protein-A and pDmrC-Protein-B constructs.
-
A/C Heterodimerizer (e.g., AP21967).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Antibody against Protein-A (for immunoprecipitation).
-
Antibody against Protein-B (for Western blot detection).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Elution buffer (e.g., 1X Laemmli sample buffer).
-
Standard Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate the co-transfected cells and allow them to adhere and grow to 80-90% confluency.
-
Treat the cells with the A/C Heterodimerizer at a final concentration of 100-500 nM for 1-4 hours. For a negative control, treat a parallel set of cells with the vehicle (e.g., ethanol (B145695) or DMSO) alone.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the protein lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-Protein-A antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the antibody against Protein-B to detect the co-immunoprecipitated protein.
-
A band corresponding to Protein-B should be present in the dimerizer-treated sample but absent or significantly reduced in the vehicle-treated control.
-
Detailed Experimental Protocol: Luciferase Reporter Assay for Regulated Transcription
This protocol is designed to quantify the activity of the iDimerize Regulated Transcription System using a luciferase reporter gene.
Materials:
-
Cells stably or transiently co-transfected with:
-
A vector expressing the DmrA-DNA binding domain and DmrC-activation domain fusions.
-
A reporter vector containing a luciferase gene downstream of the target promoter.
-
-
A/C Heterodimerizer (e.g., AP21967).
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment:
-
Plate the co-transfected cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the A/C Heterodimerizer in culture medium. A typical concentration range to test is 0.01 nM to 1000 nM to generate a dose-response curve.
-
Include a vehicle-only control for baseline measurement.
-
Replace the medium in the wells with the medium containing the different concentrations of the dimerizer.
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the appropriate volume of passive lysis buffer (e.g., 20 µL per well for a 96-well plate) provided with the luciferase assay kit.
-
Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System. This typically involves:
-
Adding the Luciferase Assay Reagent II (LAR II) to the cell lysate (e.g., 100 µL per well).
-
Measuring the firefly luciferase activity (the experimental reporter) in a luminometer.
-
Adding the Stop & Glo® Reagent to the same well (e.g., 100 µL). This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Measuring the Renilla luciferase activity (the internal control).
-
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the A/C Heterodimerizer.
-
Determine the EC50 value from the dose-response curve, which represents the concentration of the dimerizer that produces 50% of the maximal response.
-
Conclusion
The iDimerize system offers a versatile and robust platform for the precise control of protein functions in living cells. Its various configurations for inducing homo- and heterodimerization, reversing protein aggregation, and regulating gene transcription provide a comprehensive toolkit for dissecting complex cellular processes. By understanding the core principles and utilizing the detailed protocols provided in this guide, researchers can effectively leverage this technology to advance their studies in cell biology, signal transduction, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Interaction of MEK Kinase 2, c-Jun N-Terminal Kinase (JNK) Kinase 2, and JNK1 Results in Efficient and Specific JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iDimerize Inducible Homodimer System [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. iDimerize Inducible Heterodimer System [takarabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. takarabio.com [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simeprevir-inducible molecular switch for the control of cell and gene therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AP21967-FKBP-FRB Chemically Induced Dimerization System
Executive Summary: Chemically Induced Dimerization (CID) is a powerful technology that allows for the rapid and reversible control of protein-protein interactions in living cells using small molecules. The AP21967-FKBP-FRB system is a refined and widely used CID tool that offers high specificity and minimal off-target effects. AP21967 is a synthetic, cell-permeable analog of rapamycin (B549165) engineered to mediate the heterodimerization of proteins fused to FK506-Binding Protein (FKBP) and a mutated form of the FKBP-Rapamycin Binding (FRB) domain of mTOR. This guide provides a comprehensive technical overview of the system's mechanism, quantitative parameters, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Chemically Induced Dimerization
The ability to precisely control protein interactions in real-time is crucial for dissecting complex cellular processes such as signal transduction, gene expression, and protein trafficking. CID systems provide this control by using a small, bifunctional molecule to act as a molecular glue, bringing two engineered protein domains together.[1] The rapamycin-FKBP-FRB system was one of the first and most powerful examples, where rapamycin induces a high-affinity interaction between the FKBP12 protein and the FRB domain of the mTOR kinase.[2][3]
However, a significant drawback of using rapamycin is its potent biological activity as an inhibitor of mTOR, a central regulator of cell growth and metabolism.[2] This can confound experimental results. To overcome this, the AP21967 system was developed using a "bump-and-hole" strategy.[4] AP21967 is a rapamycin analog with a bulky substituent (a 'bump') that prevents it from binding to the endogenous, wild-type FRB domain of mTOR.[4] To restore dimerization capability, a corresponding mutation (a 'hole') is introduced into the FRB domain, most commonly a Threonine to Leucine mutation at position 2098 (FRB T2098L).[1][5] This engineered pairing ensures that AP21967 exclusively dimerizes the fusion proteins of interest without perturbing endogenous mTOR signaling, making it a highly specific and orthogonal tool for cellular manipulation.[1][4]
Mechanism of Action
The AP21967-induced dimerization relies on the formation of a stable ternary complex composed of three parts: the FKBP domain, the AP21967 ligand, and the mutated FRB domain (FRB T2098L).
-
Initial Binding : The cell-permeable AP21967 molecule enters the cell and binds to its protein partner, FKBP, which is genetically fused to a protein of interest (Protein A).
-
Conformational Change : This binding creates a new composite surface on the FKBP-AP21967 complex.
-
Ternary Complex Formation : This new surface is specifically recognized by the mutated FRB T2098L domain, which is fused to a second protein of interest (Protein B). The FRB T2098L domain binds tightly to the FKBP-AP21967 complex, resulting in the heterodimerization of Protein A and Protein B.[1][6]
This induced proximity can be used to trigger a variety of biological events, such as activating a signaling cascade, reconstituting a split enzyme, or translocating a protein to a specific subcellular location.[7]
Quantitative Data
The effectiveness of a CID system is governed by the binding affinities between its components and the concentrations used. While direct binding data for AP21967 is not as prevalent as for its parent compound rapamycin, the affinities of rapamycin with the engineered FRB T2098L mutant serve as an excellent proxy and are essential for experimental design.
| Parameter | Interacting Molecules | Value | System/Method | Reference |
| Binding Affinity (Kd) | Rapamycin to wild-type FRB | 26 µM | In vitro | [2] |
| FKBP12-Rapamycin complex to wild-type FRB | 12 nM | In vitro | [2] | |
| Rapamycin to FKBP-FRB T2098L complex | 0.3 - 0.6 nM | In vitro (BindingDB) | [8] | |
| Working Concentration | AP21967 (in vitro) | 0.05 - 500 nM | Cell Culture | [9] |
| AP21967 (in vivo, mice) | up to 30 mg/kg | Animal Model | [9] | |
| AP21967 (typical for cell growth assays) | 100 - 500 nM | Ba/F3 cells | [1][6] |
Applications in Research
The AP21967-FKBP-FRB system is a versatile tool with broad applications in studying and controlling cellular functions.
-
Controlling Signal Transduction: By fusing FKBP and FRB T2098L to the intracellular domains of receptor proteins or downstream signaling molecules, researchers can artificially activate specific pathways upon AP21967 addition. This allows for the precise study of signaling dynamics, for example, by activating kinases or phosphatases.[1][7]
-
Regulating Gene Transcription: The system can be adapted to control gene expression. A DNA-binding domain can be fused to FKBP, and a transcriptional activation domain to FRB T2098L. The addition of AP21967 recruits the activation domain to a specific gene promoter, initiating transcription.
-
Inducing Protein Translocation: By anchoring one fusion protein (e.g., FKBP-fusion) to a specific subcellular location like the plasma membrane or nucleus, the other (FRB T2098L-fusion) can be rapidly recruited to that location upon dimerizer addition. This is widely used to study the function of proteins in specific cellular compartments.
-
Controlling Apoptosis: The system can be engineered to control programmed cell death by fusing the dimerization domains to components of the apoptotic machinery, such as the Fas receptor.[10]
Experimental Protocols
Verifying and utilizing the AP21967-FKBP-FRB system requires robust experimental procedures. Below are detailed methodologies for two key applications.
Protocol: Co-Immunoprecipitation to Verify Dimerization
This protocol biochemically confirms the AP21967-induced interaction between an FKBP-fusion protein and an FRB*-fusion protein.
-
Cell Culture and Treatment :
-
Culture cells stably or transiently co-expressing your epitope-tagged Protein A-FKBP (e.g., with a HA tag) and Protein B-FRB T2098L (e.g., with a V5 tag).
-
Seed cells to be 80-90% confluent at the time of harvest.
-
Treat cells with the desired final concentration of AP21967 (e.g., 100 nM) or a vehicle control (e.g., ethanol (B145695) or DMSO) for 1-4 hours at 37°C.[11]
-
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation :
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
-
Add the primary antibody against one of the epitope tags (e.g., anti-HA antibody) to the remaining lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads or agarose (B213101) resin and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution :
-
Pellet the beads/resin and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis :
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against both epitope tags (e.g., anti-HA and anti-V5). A successful co-immunoprecipitation will show a band for the Protein B-FRB*-V5 in the lane corresponding to the immunoprecipitation of Protein A-FKBP-HA, only in the AP21967-treated sample.
-
Protocol: Kinase-Mediated Cell Growth Assay
This functional assay uses cell proliferation as a readout for a dimerization-induced signaling event, such as the reconstitution of a growth-promoting kinase.[1] It is often performed in cytokine-dependent cell lines like Ba/F3.
-
Cell Line Generation :
-
Generate a stable Ba/F3 cell line that co-expresses two chimeric proteins: one fusing FKBP to one part of a split kinase and the other fusing FRB T2098L to the complementary part. The kinase chosen should be one that can promote cell survival and proliferation in the absence of the usual required cytokine (e.g., IL-3 for Ba/F3 cells).[1]
-
-
Assay Setup :
-
Wash the cells thoroughly to remove any residual cytokine.
-
Resuspend the cells in cytokine-free medium.
-
Seed the cells in a 96-well plate at a low density (e.g., 1 x 10⁴ cells/mL).[1]
-
-
Treatment :
-
Prepare serial dilutions of AP21967 in cytokine-free medium.
-
Add the AP21967 dilutions to the wells, covering a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the dose-response. Include a vehicle-only control (no growth) and a positive control with the cytokine (e.g., IL-3) to confirm cell health.[6]
-
-
Incubation and Measurement :
-
Incubate the plate at 37°C in a CO₂ incubator for 3-6 days.[6]
-
Assess cell proliferation by measuring viable cell density. This can be done using a cell counter or a viability reagent such as CellTiter-Glo® (which measures ATP levels) or by adding a metabolic dye like AlamarBlue.
-
-
Data Analysis :
-
Plot the viable cell count or luminescence/fluorescence signal against the concentration of AP21967.
-
AP21967-dependent dimerization and subsequent kinase activation will result in a dose-dependent increase in cell proliferation.[1]
-
Conclusion
The AP21967-FKBP-FRB system represents a cornerstone of chemical biology, providing an orthogonal and highly specific method for controlling protein interactions inside living cells. Its key advantage lies in its ability to induce dimerization without the confounding immunosuppressive effects of rapamycin, enabling cleaner interpretation of experimental outcomes. By fusing the FKBP and FRB T2098L domains to proteins of interest, researchers can rapidly and reversibly manipulate a vast array of cellular processes with high temporal precision. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals seeking to harness the power of this elegant technology for basic research and therapeutic development.
References
- 1. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cms.takara.co.kr [cms.takara.co.kr]
- 8. rcsb.org [rcsb.org]
- 9. takarabio.com [takarabio.com]
- 10. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Structure of AP21967
Introduction
AP21967 is a synthetic, cell-permeable derivative of rapamycin (B549165), engineered to function as a chemical inducer of dimerization (CID). Unlike its parent compound, AP21967 is designed to be biologically inert with respect to endogenous cellular targets, most notably the mTOR kinase. This specificity is achieved through a "bump-and-hole" strategy, allowing it to selectively mediate the dimerization of proteins that have been artificially fused to specific receptor domains. This property makes AP21967 an invaluable tool in chemical biology and drug development for the real-time, reversible control of protein-protein interactions and downstream cellular events.[1][2]
Chemical Properties and Structure
AP21967 is a complex macrocycle based on the rapamycin scaffold. Its structure has been modified with a bulky substituent that sterically hinders its binding to the wild-type FKBP-rapamycin binding (FRB) domain of the mTOR kinase.[3]
| Property | Value | Source |
| Molecular Formula | C₅₉H₈₈N₂O₁₂ | [4] |
| Molecular Weight | 1013.3 g/mol | [4] |
| Common Name | A/C Heterodimerizer | [5] |
| Synonyms | C16-(S)-7-methylindolerapamycin | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in ethanol (B145695) and DMSO | [6] |
Note: The full IUPAC name for AP21967 is not commonly cited in literature due to its complexity. It is primarily identified by its designated number, common name, or molecular formula.
Mechanism of Action: The "Bump-and-Hole" Approach
The specificity of AP21967 is central to its function as a research tool. It operates through a precisely engineered system involving two key protein domains:
-
FK506-Binding Protein (FKBP): A standard protein domain that binds to one face of the AP21967 molecule.
-
Mutated FRB Domain (FRB T2098L): The rapamycin-binding domain of mTOR is intentionally mutated. A key threonine residue at position 2098 is replaced with a larger leucine (B10760876) (T2098L).[7] This mutation creates a "hole" in the binding pocket.
The "bump" on the AP21967 molecule prevents it from fitting into the binding pocket of the wild-type FRB domain found on the endogenous mTOR protein. Consequently, AP21967 does not inhibit mTOR, avoiding the cytotoxic and immunosuppressive effects of rapamycin.[7][8] However, this "bump" is perfectly accommodated by the engineered "hole" in the mutated FRB T2098L domain.
When AP21967 is introduced to a system where two proteins of interest are fused to FKBP and the mutated FRB domain, respectively, it acts as a molecular bridge, inducing the formation of a stable ternary complex and forcing the heterodimerization of the target proteins.[2][9]
Quantitative Data
The following tables summarize key quantitative parameters for the use of AP21967 in research settings.
| Parameter | Concentration / Dosage | Application | Source |
| In Vitro Concentration Range | 0.05 nM – 500 nM | General cell culture | [5] |
| Effective Concentration | Up to 100 nM | Induction of T-cell expansion | [7] |
| Cellular Toxicity (In Vitro) | Non-toxic up to 1 µM | Cell culture | [5] |
| In Vivo Dosage | Non-toxic up to 30 mg/kg | Mouse models | [5] |
Experimental Protocols
AP21967 is a core component of commercially available inducible dimerization systems, such as the iDimerize Inducible Heterodimer System.[5][9] These systems provide vectors for fusing proteins of interest to the DmrA (FKBP-based) and DmrC (mutated FRB-based) domains.[10]
General Protocol for Inducing Heterodimerization in Cell Culture
This protocol outlines a general procedure for using AP21967 to induce the interaction of two target proteins in a mammalian cell line.
1. Reagent Preparation:
- Prepare a stock solution of AP21967. The compound is typically supplied lyophilized or pre-dissolved in ethanol.[5] If starting from a solid, dissolve in 100% ethanol or sterile DMSO to create a concentrated stock solution (e.g., 1 mM).
- Store the stock solution at -20°C.
2. Cell Transfection and Culture:
- Co-transfect the mammalian cells of choice with two plasmids:
- Plasmid 1: Encoding Protein of Interest A fused to the FKBP domain (or DmrA).
- Plasmid 2: Encoding Protein of Interest B fused to the mutated FRB domain (or DmrC).
- Include appropriate selection markers or fluorescent reporters to identify successfully transfected cells.
- Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for protein expression.
3. Induction with AP21967:
- Dilute the AP21967 stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined through a dose-response experiment but typically falls within the 0.05 nM to 500 nM range.[2][5]
- Remove the old medium from the cultured cells and replace it with the medium containing AP21967.
- Incubate the cells for the desired period. The dimerization event is rapid, often occurring within minutes to hours, depending on the downstream biological process being studied.
4. Analysis:
- Following incubation, analyze the cells based on the expected outcome of the protein dimerization. This could involve:
- Immunofluorescence microscopy: To observe the co-localization or translocation of the target proteins.
- Reporter gene assay: If the dimerization event is designed to activate a transcription factor, measure the expression of a reporter gene (e.g., luciferase, GFP).
- Western blotting: To detect downstream signaling events, such as the phosphorylation of a target protein.[2]
- Cell viability or proliferation assays: If the interaction is expected to induce apoptosis or cell growth.
// Nodes
prep [label="1. Prepare AP21967 Stock\n(e.g., 1 mM in Ethanol/DMSO)"];
transfect [label="2. Co-transfect Cells\n(Plasmid A-FKBP + Plasmid B-FRBmut)"];
culture [label="3. Culture Cells\n(24-48h for protein expression)"];
induce [label="4. Induce with AP21967\n(Add to medium at final concentration)"];
incubate [label="5. Incubate\n(Minutes to Hours)"];
analyze [label="6. Analyze Results\n(Microscopy, Reporter Assay, Western Blot)"];
// Edges
prep -> induce;
transfect -> culture;
culture -> induce;
induce -> incubate;
incubate -> analyze;
}
Applications in Research
The ability to precisely control protein dimerization has made AP21967 a versatile tool in various research areas:
-
Signal Transduction: Activating signaling pathways by inducing the dimerization of receptor cytoplasmic domains or bringing a kinase into proximity with its substrate.[1]
-
Gene Expression: Controlling transcription by dimerizing a DNA-binding domain and a transcriptional activation domain.[10]
-
Protein Translocation: Directing a protein to a specific subcellular location (e.g., nucleus, plasma membrane) by inducing its interaction with a protein that contains a localization signal.[1]
-
Apoptosis Induction: Triggering programmed cell death by dimerizing components of the apoptotic machinery, such as the Fas receptor.
-
Enzyme Reconstitution: Activating enzyme function by bringing two separate, inactive fragments of an enzyme together.[1]
References
- 1. takara.co.kr [takara.co.kr]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AP-21967 | C59H88N2O12 | CID 44576241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SynBioHub [synbiohub.org]
- 9. iDimerize Inducible Heterodimer System [takarabio.com]
- 10. 다카라코리아바이오메디칼 [takara.co.kr]
The Researcher's Guide to Rapalogs in Cell Biology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of rapalogs, a class of semi-synthetic macrolides derived from rapamycin (B549165) (also known as sirolimus). It covers their core mechanism of action, quantitative efficacy, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for professionals utilizing or developing rapalog-based tools and therapeutics.
Introduction to Rapalogs
Rapamycin was first discovered as a natural product from the bacterium Streptomyces hygroscopicus in a soil sample from Easter Island (Rapa Nui).[1] Initially identified for its antifungal properties, it was later found to possess potent immunosuppressive and anti-proliferative activities.[1][2] These effects stem from its ability to inhibit the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]
However, the clinical and research applications of rapamycin are hampered by limitations such as poor water solubility and variable oral bioavailability.[4] To overcome these issues, a series of derivatives known as "rapalogs" were developed. These include clinically approved compounds like everolimus (B549166) , temsirolimus (B1684623) , and ridaforolimus .[5][6] These analogs share the same core mechanism of action as rapamycin but possess modified physicochemical properties, leading to improved pharmacokinetic profiles.[4][6]
Core Mechanism: Allosteric Inhibition of mTORC1
Rapalogs do not directly inhibit the catalytic site of mTOR. Instead, they function as highly specific allosteric inhibitors of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[3][7]
The mechanism proceeds in two key steps:
-
Formation of an Immunophilin Complex: Inside the cell, the rapalog first binds to the highly conserved intracellular protein, FK506-Binding Protein 12 (FKBP12) .[2][3]
-
Allosteric Inhibition of mTORC1: The resulting rapalog-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[3] This ternary complex formation induces a conformational change in mTORC1 that prevents it from accessing and phosphorylating its key downstream substrates, primarily p70 S6 Kinase 1 (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) .[3] The inhibition of these substrates leads to a downstream suppression of protein synthesis and cell cycle arrest, primarily at the G1/S transition.[8]
While rapalogs are potent inhibitors of mTORC1, the second complex, mTORC2, is largely insensitive to acute rapalog treatment.[7] However, prolonged exposure can disrupt mTORC2 assembly and signaling in some cell types.[2]
mTOR Signaling Pathway Diagram
The following diagram illustrates the central role of mTORC1 in cell signaling and the point of intervention for rapalogs.
Quantitative Data Presentation
The potency of rapalogs is typically assessed by their half-maximal inhibitory concentration (IC50) in cellular proliferation assays and their binding affinities (Kd) for the components of the ternary complex.
Table 1: Comparative Anti-Proliferative Activity (IC50) of Rapalogs
The following table summarizes representative IC50 values for rapamycin and everolimus in various human cancer cell lines. It is important to note that these values can vary based on experimental conditions, such as assay duration and cell density.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rapamycin | MCF-7 | Breast Cancer | 1.5 |
| Everolimus | MCF-7 | Breast Cancer | 2.0 |
| Rapamycin | T47D | Breast Cancer | 3.0 |
| Everolimus | T47D | Breast Cancer | 4.5 |
| Rapamycin | ZR-75-1 | Breast Cancer | 2.5 |
| Everolimus | ZR-75-1 | Breast Cancer | 3.5 |
| Rapamycin | Caki-2 | Renal Carcinoma | 1.8 ± 0.5 |
| Everolimus | Caki-2 | Renal Carcinoma | 2.2 ± 0.6 |
| Rapamycin | 786-O | Renal Carcinoma | 2.5 ± 0.7 |
| Everolimus | 786-O | Renal Carcinoma | 3.1 ± 0.9 |
| Data compiled from multiple sources for comparative purposes.[4][9] |
Table 2: Binding Affinities and Pharmacokinetic Properties
The formation of the ternary complex is a critical determinant of rapalog activity. Rapalogs exhibit high affinity for FKBP12, and the resulting complex binds tightly to the FRB domain of mTOR. Pharmacokinetic properties are a key differentiator among rapalogs.
| Parameter | Rapamycin (Sirolimus) | Everolimus | Temsirolimus | Ridaforolimus |
| Binding Affinity (Kd) to FKBP12 | ~0.2 nM | Similar to Rapamycin | Prodrug | Not widely reported |
| FKBP12-Rapalog Complex Affinity (Kd) to FRB | ~12 nM | Similar to Rapamycin | N/A | Not widely reported |
| Oral Bioavailability | ~15% | ~20% | IV admin. | Oral admin. |
| Elimination Half-Life (t½) | ~62 hours | ~30 hours | ~17 hours (metabolite) | ~57 hours |
| Data compiled from multiple sources.[2][10][11][12] Temsirolimus is a prodrug, converted to sirolimus in vivo. |
Key Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of rapalog activity. Below are detailed methodologies for core experiments.
Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol details the immunodetection of key phosphorylated mTORC1 substrates to confirm target engagement by a rapalog.
Objective: To measure the dose-dependent decrease in phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) in cells treated with a rapalog.
Materials:
-
Cell culture reagents, 6-well plates
-
Rapalog of interest (e.g., Everolimus)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells (e.g., MCF-7) in 6-well plates to achieve 70-80% confluency. b. Allow cells to adhere for 24 hours. c. Treat cells with serial dilutions of the rapalog (e.g., 0, 1, 10, 50, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Protein Extraction: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine protein concentration using the BCA assay.[3]
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes. c. Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[2]
-
Protein Transfer and Immunoblotting: a. Transfer proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature.[2] c. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2] f. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL reagent and visualize bands using a chemiluminescence imager.[13] b. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
Cell Proliferation (MTT) Assay for IC50 Determination
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, allowing for the calculation of a drug's IC50 value.
Objective: To determine the concentration of a rapalog that inhibits cell proliferation by 50%.
Materials:
-
Cell culture reagents, 96-well plates
-
Rapalog of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Include wells with medium only for a blank control. c. Incubate for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: a. Prepare serial dilutions of the rapalog in culture medium. b. Add the drug dilutions to the appropriate wells. Final treatment volume should be consistent. Include vehicle-only control wells. c. Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition and Incubation: a. Add 10-25 µL of MTT stock solution to each well.[14][15] b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 50-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16] c. Mix thoroughly by pipetting or placing on an orbital shaker for 15 minutes.[17]
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the blank control absorbance from all readings. c. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. d. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Rapalog-Induced Chemical Dimerization (CID)
Beyond mTOR inhibition, rapalogs are powerful research tools for inducing protein-protein interactions in a controlled manner. This technique, known as Chemical Induction of Dimerization (CID), utilizes the high-affinity interaction between FKBP12, a rapalog, and the FRB domain.
Objective: To induce the dimerization of two proteins of interest, one fused to FKBP12 and the other to the FRB domain, upon addition of a rapalog.
Materials:
-
Cell line (e.g., HeLa)
-
Expression vectors for Protein-A-FKBP and Protein-B-FRB fusions
-
Transfection or lentiviral transduction reagents
-
Rapalog (e.g., A/C Heterodimerizer Rapalog, Takara Bio)
-
Imaging system (confocal microscopy) or flow cytometer for readout
Procedure:
-
Cell Line Generation: a. Create a stable cell line co-expressing the two fusion constructs: one protein of interest fused to FKBP12 (e.g., FKBP-GFP-ProteinA) and a second protein fused to FRB (e.g., FRB-ProteinB targeted to a specific organelle like mitochondria).[7] b. This can be achieved via consecutive lentiviral transductions or co-transfection followed by selection.[7]
-
Cell Seeding and Dimerization Induction: a. Seed the engineered cells in an appropriate format for analysis (e.g., glass-bottom dishes for microscopy). b. The day after seeding, treat the cells with the rapalog dimerizer at a final concentration of 50-100 nM.[7][18]
-
Analysis: a. Microscopy: If one fusion protein is fluorescently tagged and the other is anchored to a specific subcellular location (e.g., plasma membrane, mitochondria), dimerization can be visualized as the rapid translocation of the fluorescent signal to that location upon rapalog addition.[18] b. Flow Cytometry: If the dimerization event triggers a fluorescent reporter (e.g., a change in a FRET pair or activation of a reporter gene), the cellular response can be quantified by flow cytometry.[7] c. Analyze the results at various time points (minutes to hours) after rapalog addition to characterize the kinetics of the induced interaction.
Mandatory Visualizations: Workflows and Logic
Experimental Workflow for IC50 Determination
Chemical Induction of Dimerization (CID) Mechanism
Conclusion
Rapalogs represent a cornerstone of mTOR-targeted research and therapy. Their well-defined mechanism of allosteric mTORC1 inhibition provides a specific tool to dissect cellular signaling pathways controlling growth and proliferation. While first-generation rapalogs like everolimus and temsirolimus have established clinical utility, their primary role in cancer therapy is often cytostatic rather than cytotoxic.[] For researchers, the utility of rapalogs extends beyond mTOR inhibition to the powerful technique of chemically induced dimerization, enabling precise temporal and spatial control over protein function. A thorough understanding of their quantitative characteristics and the application of robust experimental protocols are paramount to leveraging these molecules to their full potential in both basic and translational science.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapalog-induced chemical dimerization experiments [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.cat [2024.sci-hub.cat]
- 13. Western blot analysis [bio-protocol.org]
- 14. MTT Assay [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AP21967-Mediated Dimerization: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology that allows for the real-time, reversible control of protein-protein interactions in living cells and organisms. This technique utilizes small, cell-permeable molecules to induce the dimerization of proteins that have been engineered to contain specific dimerization domains. Among the various CID systems, the one mediated by the synthetic ligand AP21967 offers a robust and highly specific method for inducing heterodimerization, making it an invaluable tool in cell biology, signal transduction research, and drug development. This guide provides a comprehensive overview of the core principles of AP21967-mediated dimerization, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Core Principles of AP21967-Mediated Dimerization
The AP21967-based heterodimerization system is a sophisticated iteration of the rapamycin-induced dimerization of FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of mTOR. To circumvent the immunosuppressive effects of rapamycin (B549165) and its interaction with the endogenous mTOR, a "bump-and-hole" strategy was developed.[1]
AP21967 is a synthetic analog of rapamycin that contains a bulky substituent ("bump"). This modification prevents it from binding to the wild-type FRB domain of mTOR.[1] To restore dimerization capability in a controlled manner, a mutant version of the FRB domain was engineered with a compensatory mutation (e.g., T2098L) that creates a "hole" in the binding pocket.[2] This engineered FRB domain, often referred to as FRB*, can accommodate the "bumped" AP21967 molecule.
In this system, one protein of interest is fused to FKBP (often referred to as the DmrA domain), and the other protein of interest is fused to the mutant FRB domain (DmrC domain).[3] Neither protein fusion interacts in the absence of the dimerizer. Upon introduction of the cell-permeable AP21967, it binds to both the FKBP and the mutant FRB domains, bringing the two proteins of interest into close proximity and thereby inducing their heterodimerization.[4] This induced interaction can be used to trigger a wide range of cellular events, such as the activation of signaling pathways, translocation of proteins to specific subcellular compartments, or reconstitution of protein function.
Quantitative Data
The efficiency of AP21967-mediated dimerization is dependent on the binding affinities of the components and the concentration of the inducing ligand. The following tables summarize key quantitative parameters for this system.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Ternary Complex | ||
| Rapamycin-FKBP-FRB | 12 ± 0.8 nM | [3] |
| Effective Concentrations of AP21967 | ||
| In Vitro | 0.05 nM – 500 nM | [3] |
| In Vivo (mice) | Up to 30 mg/kg | [3] |
| Toxicity | ||
| In Vitro | Nontoxic up to 1 µM | [3] |
| In Vivo (mice) | Nontoxic up to 30 mg/kg | [3] |
Note: The binding affinity of the rapamycin-FKBP-FRB complex is provided as a close approximation for the AP21967-mediated complex, as AP21967 is a rapamycin analog designed to interact with the same domains (with the FRB domain being mutated).
Experimental Protocols
The following are generalized yet detailed protocols for assessing AP21967-mediated dimerization. These should be optimized for specific cell types and proteins of interest.
Experimental Workflow: Co-Immunoprecipitation
1. Cell Culture and Transfection:
-
Day 1: Seed appropriate host cells (e.g., HEK293T) in culture plates to achieve 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect cells with expression vectors encoding the two fusion proteins: one with an FKBP (DmrA) tag and the other with a mutant FRB (DmrC) tag (e.g., with a C-terminal HA tag for immunoprecipitation). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Change the medium 12-18 hours post-transfection.
2. Dimerization Induction and Cell Lysis:
-
Day 4 (24-48 hours post-transfection): Treat the cells with the desired concentration of AP21967 (e.g., 100 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 1-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with an appropriate Co-Immunoprecipitation (Co-IP) lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add an antibody against the tag of one of the fusion proteins (e.g., anti-HA antibody for the FRB*-HA fusion) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
5. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the tags of both fusion proteins to detect the co-immunoprecipitated protein in the AP21967-treated sample.
Experimental Workflow: Luciferase Reporter Assay
1. Cell Culture and Transfection:
-
Day 1: Seed cells in a 96-well or 24-well plate.
-
Day 2: Co-transfect the cells with:
-
Expression vector for Protein A-FKBP.
-
Expression vector for Protein B-FRB*.
-
A reporter plasmid containing a luciferase gene downstream of a response element for the signaling pathway of interest (e.g., NF-κB response element-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Dimerization and Stimulation:
-
Day 3: If required for the specific pathway, starve the cells in a low-serum medium for several hours.
-
Treat the cells with a range of AP21967 concentrations. Include a vehicle-only control.
-
Incubate for the appropriate time to allow for signaling pathway activation and luciferase expression (typically 6-24 hours).
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled luminometer plate.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the fold change in luciferase activity for each AP21967 concentration relative to the vehicle control.
Signaling Pathway Visualizations
AP21967-mediated dimerization can be employed to artificially activate a variety of signaling pathways by bringing key signaling proteins into proximity. Below are examples of how this can be visualized for Receptor Tyrosine Kinase (RTK) and cytokine receptor signaling.
Inducible Fibroblast Growth Factor Receptor (FGFR) Signaling
In this model, the intracellular domains of FGFR1 are fused to FKBP and FRB*. The addition of AP21967 induces their dimerization and subsequent autophosphorylation, which then recruits adaptor proteins like GRB2 to activate the RAS/MAPK and PI3K/AKT pathways, leading to cellular proliferation and survival.
Inducible Insulin (B600854) Receptor Signaling
Here, the intracellular domains of the insulin receptor are fused to FKBP and FRB*. AP21967-mediated dimerization mimics insulin binding, leading to the phosphorylation of Insulin Receptor Substrate (IRS). This initiates the PI3K/AKT pathway, resulting in metabolic effects like GLUT4 translocation and glycogen synthesis, and the RAS/MAPK pathway, leading to mitogenic effects such as changes in gene expression.
References
- 1. Luciferase Assay System Protocol [promega.com]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for AP21967-Mediated Dimerization in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeable small molecule that serves as a chemical inducer of dimerization (CID). It is a rapamycin (B549165) analog designed to be biologically inert, with no affinity for the endogenous mTOR protein, thus minimizing off-target effects. AP21967 functions by binding to two distinct protein domains, typically FK506-binding protein (FKBP) and a mutated FKBP-rapamycin-binding (FRB) domain or the DmrA and DmrC domains, thereby inducing heterodimerization of proteins fused to these tags.[1][2] This powerful tool offers precise temporal and dose-dependent control over a wide range of cellular processes, making it invaluable for studying signal transduction, gene expression, and protein function.
This document provides detailed application notes and protocols for the use of AP21967 in cell culture, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
The core principle behind AP21967 technology is the induced proximity of two target proteins. These proteins of interest are genetically fused to dimerization domains (e.g., FKBP and a mutated FRB, or DmrA and DmrC). In the absence of AP21967, the fusion proteins remain monomeric and inactive. Upon addition of AP21967 to the cell culture medium, it penetrates the cell membrane and binds to both dimerization domains, bringing the fusion proteins into close proximity.[2][3] This induced dimerization can be used to trigger a variety of biological events, including:
-
Activation of Signaling Cascades: Dimerization of receptor cytoplasmic domains or signaling enzymes can initiate downstream signal transduction.[2][4]
-
Control of Gene Expression: Dimerization of a DNA-binding domain and a transcriptional activation domain can drive the expression of a target gene.[1][5]
-
Protein Translocation: Dimerization can be used to recruit a protein of interest to a specific subcellular location.[2][4]
-
Enzyme Reconstitution: Dimerization of two inactive enzyme fragments can restore its catalytic activity.[2][4]
Figure 1: Mechanism of AP21967-induced protein dimerization.
Data Presentation
The following tables summarize quantitative data for the use of AP21967 in various cell culture applications based on published literature. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental setup.
| Application | Cell Line | AP21967 Concentration | Incubation Time | Readout | Reference |
| Inducible Gene Expression | Fibroblasts | 0.1 - 10 nM | 24 hours | BMP2 Expression | [1] |
| Protein Phosphorylation | Ba/F3 cells | 500 nM | 15 minutes | c-kit Tyr721 Phosphorylation | [6] |
| Cell Proliferation Assay | Ba/F3 cells | 1 - 1000 nM | 6 days | Viable Cell Density | [6] |
| Parameter | Recommended Range | Notes |
| Working Concentration (in vitro) | 0.05 - 500 nM | The optimal concentration is highly dependent on the specific application and cell type. A dose-response curve is recommended to determine the optimal concentration. |
| Stock Solution Solvent | Ethanol (B145695) or DMSO | Store stock solutions at -20°C. Minimize freeze-thaw cycles. |
| Final Solvent Concentration in Media | < 0.1% | High concentrations of ethanol or DMSO can be toxic to cells. |
Experimental Protocols
Protocol 1: Inducible Gene Expression using AP21967
This protocol describes a general procedure for inducing the expression of a target gene under the control of an AP21967-inducible system.
Materials:
-
Cells stably or transiently co-transfected with:
-
A vector encoding a DNA-binding domain fused to FKBP/DmrA.
-
A vector encoding a transcriptional activation domain fused to a mutated FRB/DmrC.
-
A reporter vector containing the target gene downstream of a promoter recognized by the DNA-binding domain.
-
-
Complete cell culture medium.
-
AP21967 stock solution (e.g., 1 mM in ethanol).
-
Phosphate-buffered saline (PBS).
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot, or reporter assay).
Procedure:
-
Cell Seeding: Seed the engineered cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Preparation of AP21967 Working Solutions: Prepare serial dilutions of the AP21967 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Also, prepare a vehicle control (medium with the same final concentration of ethanol or DMSO).
-
Induction: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of AP21967 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the kinetics of gene expression and protein accumulation.
-
Analysis: Harvest the cells and analyze the expression of the target gene or protein using appropriate methods such as qRT-PCR, Western blotting, or a reporter gene assay.
References
- 1. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 다카라코리아바이오메디칼 [takara.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. takara.co.kr [takara.co.kr]
- 5. takarabio.com [takarabio.com]
- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP21967: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AP21967 is a synthetic, cell-permeable ligand crucial for chemically induced dimerization (CID) systems.[1][2] It functions as a heterodimerizer, bringing together two distinct proteins that have been engineered to contain specific binding domains, such as DmrA and DmrC, or FKBP and a mutated FRB domain.[1][2][3][4] A key advantage of AP21967 is its inability to bind to the endogenous mTOR kinase, unlike its parent compound rapamycin, thereby avoiding off-target effects on this critical cellular pathway.[3][5] This makes it an invaluable tool for precise control over cellular processes, including signal transduction, gene expression, and protein localization.[2][6]
These application notes provide a comprehensive guide to using AP21967 in cell-based assays, including recommended concentrations, detailed experimental protocols, and data presentation guidelines.
Data Presentation: Recommended Concentrations
The optimal concentration of AP21967 is highly dependent on the specific cell type, the expression levels of the fusion proteins, and the desired biological outcome. Therefore, it is strongly recommended to perform a dose-response curve to determine the ideal concentration for each experimental system.[1]
Table 1: General Concentration Guidelines for AP21967 in in vitro studies.
| Parameter | Recommended Range | Notes |
| General Working Concentration | 0.05 nM – 500 nM[1] | A broad range effective for most cell lines. |
| Non-toxic Concentration | Up to 1 µM[1] | AP21967 is generally well-tolerated by cells. |
Table 2: Examples of AP21967 Concentrations Used in Specific Cell Lines and Assays.
| Cell Type | Application | Concentration(s) | Incubation Time | Reference |
| CISCv3-expressing T cells | Induction of cell expansion | Up to 100 nM | 25 days | [3] |
| Murine pre-B cell line (Ba/F3) | CISC enrichment | 100 nM | Not specified | [3] |
| Primary human CD4+ T cells | CISC enrichment | 100 nM | Not specified | [3] |
| Ba/F3 cells | Induction of cell proliferation | 0.1 - 1000 nM | 6 days | [7][8] |
| Ba/F3 cells | Tyrosine phosphorylation | 500 nM | 15 minutes | [7][8] |
| HEK293 cells | mTOR kinase assay | 0.5 nM - 500 nM | 15 minutes | [9] |
| IGROV-1 (ovarian cancer) | Cell proliferation assay | Various | 72 hours | [10] |
| NIH3T3 (fibroblast) | Cell proliferation assay | Various | 72 hours | [10] |
| 293T cells | Induction of protein association | Not specified | Not specified | [11] |
Signaling Pathway and Mechanism of Action
AP21967 acts by binding to two engineered protein domains, forcing them into proximity and thereby initiating a downstream signaling event. The most common systems involve the FKBP (FK506-binding protein) and a mutated version of the FRB (FKBP-rapamycin binding) domain of mTOR. The mutation in FRB prevents AP21967 from binding to the endogenous mTOR, thus ensuring the specificity of the induced dimerization.
Caption: Mechanism of AP21967-induced protein heterodimerization.
Experimental Protocols
Protocol 1: Determination of Optimal AP21967 Concentration (Dose-Response Assay)
This protocol outlines a general workflow to determine the effective concentration range of AP21967 for a specific cell line and desired biological readout.
Materials:
-
Cells expressing the CID system of interest
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 1 mM in DMSO or ethanol)[12]
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell viability dye, lysis buffer, antibodies)
-
Plate reader, flow cytometer, or microscope, depending on the readout
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and recover overnight.
-
Serial Dilution of AP21967: Prepare a series of dilutions of AP21967 in complete cell culture medium. A common starting range is from 1 pM to 1 µM. It is important to include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as in the highest AP21967 treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for a period appropriate for the biological process being studied. This can range from minutes for signaling events to days for proliferation assays.[3][8]
-
Assay Readout: Perform the assay to measure the biological response. This could be, for example, a cell viability assay (e.g., MTT), a reporter gene assay (e.g., luciferase), or analysis of protein phosphorylation by Western blot or flow cytometry.
-
Data Analysis: Plot the response as a function of the AP21967 concentration. Determine the EC50 (half-maximal effective concentration) value, which represents the concentration of AP21967 that produces 50% of the maximal response. This will help in selecting the optimal concentration for future experiments.
Caption: Workflow for a dose-response experiment with AP21967.
Protocol 2: Induction of Protein Dimerization for Downstream Analysis
This protocol provides a more specific example for inducing protein dimerization to study a downstream signaling event, such as protein phosphorylation.
Materials:
-
Cells expressing the CID system
-
Serum-free medium
-
Complete medium
-
AP21967 stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting
Procedure:
-
Cell Culture and Starvation: Culture cells to approximately 80-90% confluency. To reduce background signaling, serum-starve the cells for 4-16 hours in serum-free medium before stimulation.
-
Stimulation: Treat the cells with the predetermined optimal concentration of AP21967 (from Protocol 1) for the desired time (e.g., 15 minutes for phosphorylation events).[8] Include a negative control (vehicle only) and potentially a positive control if available.
-
Cell Lysis:
-
Immediately after incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated protein of interest and a total protein control.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
Quantify the band intensities to determine the change in phosphorylation upon AP21967 treatment.
-
Concluding Remarks
AP21967 is a powerful tool for the precise control of protein-protein interactions within a cellular context. The provided protocols and concentration guidelines offer a starting point for researchers. It is essential to empirically determine the optimal conditions for each specific experimental setup to ensure reproducible and reliable results. Careful planning of dose-response experiments and appropriate controls will lead to a successful application of this versatile chemical inducer of dimerization.
References
- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 2. takara.co.kr [takara.co.kr]
- 3. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016098078A2 - Dimerization switches and uses thereof - Google Patents [patents.google.com]
- 5. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iDimerize systems citations [takarabio.com]
- 7. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP21967-Inducible Gene Expression Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology that provides temporal and dose-dependent control over a wide range of cellular processes, including gene expression, signal transduction, and protein localization. The AP21967-based system is a highly specific and efficient CID platform. AP21967 is a synthetic, cell-permeable analog of rapamycin (B549165) engineered to be biologically "silent," meaning it does not bind to the endogenous mammalian target of rapamycin (mTOR), thereby avoiding the immunosuppressive and anti-proliferative effects associated with its parent compound[1][2].
This ligand induces the heterodimerization of two distinct protein domains: a protein containing an FK506-Binding Protein (FKBP12) domain and another containing a mutated FKBP-Rapamycin Binding (FRB) domain[3][4]. This induced proximity forms the basis of a "molecular switch" to control gene expression with high precision. These systems are invaluable tools for functional genomics, drug target validation, and the development of sophisticated cell-based therapies.
Mechanism of Action
The AP21967 inducible gene expression system is typically composed of three components:
-
Regulator Protein 1: A fusion protein consisting of a DNA-Binding Domain (DBD) linked to an FKBP12 domain.
-
Regulator Protein 2: A fusion protein consisting of a transcriptional Activation Domain (AD) linked to a mutated FRB domain (FRB T2098L). The mutation ensures specific binding to AP21967 and not to rapamycin[4].
-
Reporter/Target Gene Construct: A gene of interest (GOI) placed downstream of a minimal promoter containing binding sites for the DBD.
In the "off" state (absence of AP21967), the two regulator proteins are separate, and the activation domain is not recruited to the promoter, resulting in minimal to no transcription of the GOI. Upon addition of AP21967, the ligand acts as a molecular bridge, binding to both the FKBP and FRB domains simultaneously. This event rapidly recruits the activation domain to the gene promoter, assembling a functional transcription factor and initiating robust expression of the GOI[5]. This process is reversible, as withdrawal of the inducer leads to the dissociation of the complex and cessation of transcription.
Caption: Mechanism of AP21967-inducible gene expression.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of AP21967, compiled from various studies.
| Parameter | Concentration/Dosage | Application Context | Reference(s) |
| Effective Concentration | 0.05 nM – 500 nM | General in vitro use | [6] |
| 0.1 nM – 10 nM | Induction of BMP2 expression in fibroblasts | [5] | |
| up to 100 nM | Dose-dependent expansion of engineered T-cells | [4] | |
| Toxicity Threshold | up to 1 µM | Non-toxic concentration in cell culture | [6] |
| up to 30 mg/kg | Non-toxic dosage in mice | [6] | |
| Cytostatic Effects | ~22-33% reduction in proliferation at 10 µM | Weaker cytostatic effect compared to rapamycin | [7] |
| Table 1: In Vitro Dose-Response and Toxicity Data for AP21967. |
| Parameter | Dosage | Administration Route | Animal Model & Context | Reference(s) |
| Effective Dosage | 0.1 – 1 mg/kg | Intraperitoneal (i.p.) | Induction of BMP2 in mice with fibroblast implants | [5] |
| Induction Kinetics | Peak at 24 hours | Single i.p. injection | Peak BMP2 levels detected post-injection | [5] |
| Duration of Effect | Undetectable after 8-10 days | Single i.p. injection | Decline of BMP2 expression following a single dose | [5] |
| Table 2: In Vivo (Mouse Model) Data for AP21967. |
Experimental Protocols
The following protocols provide a general framework for using the AP21967 system. Optimization is recommended for specific cell types and experimental goals.
Caption: General experimental workflow for in vitro induction.
Protocol 1: In Vitro Induction of Gene Expression in Mammalian Cells
This protocol describes the induction of a target gene in a stably transfected mammalian cell line.
Materials:
-
Mammalian cell line stably expressing the DBD-FKBP, AD-FRB, and GOI-reporter constructs.
-
Complete cell culture medium (serum should be tested for tetracycline (B611298) contaminants if using Tet-based systems alongside CID)[8].
-
AP21967 (A/C Heterodimerizer)[6].
-
Anhydrous Ethanol (B145695) or DMSO for stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Multi-well culture plates.
-
Reagents for downstream analysis (e.g., qPCR, Western blot, Luciferase assay).
Procedure:
-
Prepare AP21967 Stock Solution:
-
Dissolve AP21967 in 100% ethanol or DMSO to create a 0.1 mM to 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the engineered cells.
-
Seed the cells into multi-well plates at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
-
Induction:
-
On the day of the experiment, prepare serial dilutions of the AP21967 stock solution in complete culture medium to achieve the desired final concentrations. A good starting point for optimization is a dose-response curve from 0.1 nM to 100 nM[5].
-
Include a "no inducer" (vehicle control) group by adding an equivalent volume of the solvent (e.g., ethanol) to the medium.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of AP21967 or vehicle control.
-
-
Incubation:
-
Return the plates to a 37°C, 5% CO₂ incubator.
-
Incubate for the desired period. The time required for optimal expression depends on the gene of interest and the downstream assay (e.g., 6-8 hours for mRNA analysis by qPCR, 24-72 hours for protein analysis).
-
-
Analysis:
-
Following incubation, harvest the cells or culture supernatant.
-
Analyze the expression of the gene of interest using a suitable method:
-
mRNA: Quantitative real-time PCR (qPCR).
-
Protein: Western blot, ELISA, flow cytometry (for fluorescent reporters), or enzymatic assays (for reporters like luciferase).
-
-
Protocol 2: In Vivo Induction of Gene Expression in a Mouse Model
This protocol outlines a general procedure for inducing gene expression in mice bearing cells engineered with the AP21967 system, based on a subcutaneous implant model[5].
Materials:
-
Mice bearing cells engineered with the AP21967-inducible system (e.g., subcutaneous injection of engineered fibroblasts).
-
AP21967.
-
Vehicle for injection (e.g., a solution of Ethanol, PEG-400, and Tween-80).
-
Sterile syringes and needles.
-
Equipment for sample collection (e.g., blood collection tubes, surgical tools for tissue harvesting).
Procedure:
-
Animal Model Preparation:
-
Establish the animal model according to your experimental design. For example, implant engineered cells subcutaneously into syngeneic mice and allow tumors or tissues to establish[5].
-
-
Prepare AP21967 for Injection:
-
Prepare a sterile stock solution of AP21967 in a suitable solvent like ethanol.
-
On the day of injection, dilute the stock solution into a sterile, biocompatible vehicle to the desired final concentration. A typical dosage for mice is in the range of 0.1 to 1 mg/kg body weight[5].
-
Prepare a vehicle-only control injection solution.
-
-
Administration:
-
Administer the prepared AP21967 solution or vehicle control to the mice. Intraperitoneal (i.p.) injection is a common and effective route[5]. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL).
-
For sustained expression, injections may need to be repeated (e.g., every other day), depending on the desired expression kinetics[5].
-
-
Time Course and Sample Collection:
-
Collect samples at predetermined time points after injection to assess the kinetics of gene expression. Peak expression is often observed within 24 hours of a single injection[5].
-
Samples can include blood (for secreted proteins), or the specific tissue/tumor where the engineered cells are located.
-
-
Analysis:
-
Process the collected samples for analysis.
-
Quantify the expression of the induced gene product using a sensitive method such as ELISA for secreted proteins or immunohistochemistry/Western blot for tissue-based proteins.
-
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental systems and comply with all institutional and governmental regulations regarding animal care and use.
References
- 1. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 7. researchgate.net [researchgate.net]
- 8. takara.co.kr [takara.co.kr]
Application Notes and Protocols for Creating Conditional Alleles with AP21967
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides detailed application notes and protocols for the creation and utilization of conditional alleles using the AP21967-inducible dimerization system. This technology offers rapid, reversible, and dose-dependent control over protein stability, making it a powerful tool for studying protein function, validating drug targets, and engineering cellular systems.
The system is based on the heterodimerization of two protein domains, an engineered form of the FK506-Binding Protein (FKBP12) and a mutant version of the FKBP-Rapamycin Binding (FRB) domain of mTOR, in the presence of the synthetic, cell-permeant ligand AP21967 (also known as C20-MaRap). A key application of this technology is the creation of conditional alleles by fusing a protein of interest (POI) to a destabilizing FRB mutant (FRB), which is targeted for proteasomal degradation. The addition of AP21967 induces the formation of a stable ternary complex between the FRB-POI fusion protein and an endogenously or exogenously expressed FKBP12, rescuing the fusion protein from degradation and restoring its function.
II. Mechanism of Action
The conditional allele system using AP21967 operates through the principle of ligand-induced protein stabilization. The core components are:
-
Protein of Interest (POI) fused to a destabilizing domain (FRB): The FRB domain contains a point mutation (T2098L) that renders it and the fused POI constitutively unstable, leading to its degradation by the proteasome.[1]
-
FKBP12: This is a ubiquitously expressed cellular protein that serves as the binding partner for the AP21967/FRB* complex.[2]
-
AP21967 (C20-MaRap): A synthetic analog of rapamycin (B549165) ("rapalog") that has been engineered with a "bump" to prevent it from binding to the endogenous mTOR protein, thus avoiding off-target effects.[1] The FRB* domain is engineered with a corresponding "hole" to accommodate this bump, ensuring specific binding.[1]
-
Reversal Agent (FK506): FK506 (tacrolimus) is a natural ligand of FKBP12 and can be used as a competitive inhibitor to reverse the AP21967-induced dimerization and subsequent protein stabilization.[2][3]
In the absence of AP21967, the FRB-POI fusion protein is rapidly degraded. Upon administration of AP21967, it binds to both FKBP12 and the FRB domain of the fusion protein, forming a stable ternary complex. This complex masks the degradation signal on FRB, leading to the stabilization and accumulation of the POI. The process is reversible, as the addition of a competitor for FKBP12 binding, such as FK506, displaces the AP21967/FRB-POI complex, leading to the degradation of the fusion protein.[2][3]
III. Data Presentation
The following tables summarize typical concentration ranges and incubation times for AP21967 and the reversal agent FK506. Optimal conditions may vary depending on the cell type, the specific protein of interest, and the experimental system.
Table 1: AP21967 (C20-MaRap) Concentration and Incubation Times
| Application | Cell/Organism Type | Concentration Range | Typical Incubation Time | Reference(s) |
| In Vitro (Cell Culture) | Mammalian Cells (e.g., HEK293T, IGROV-1, NIH3T3) | 10 nM - 500 nM | 3 - 36 hours | [4][5] |
| In Vitro (Yeast) | Saccharomyces cerevisiae | ~10 µM | Not specified | |
| In Vivo | Mouse | 100 mg/kg/day | Chronic administration | [4] |
Table 2: FK506 (Tacrolimus) for Reversal
| Application | Cell/Organism Type | Concentration Range | Typical Incubation Time | Reference(s) |
| In Vitro (Cell Culture) | Mammalian Cells (e.g., HEK293T) | 1 µM - 10 µM (or molar excess to AP21967) | 10 minutes - 1 hour | [2] |
| In Vivo | Not specified | To be determined empirically | Not specified |
IV. Experimental Protocols
A. Cloning of the POI-FRB* Fusion Construct
This protocol describes a general strategy for cloning a gene of interest (your POI) into a mammalian expression vector containing the FRB* domain. This example uses standard restriction enzyme cloning.
Materials:
-
Mammalian expression vector containing the FRB* domain (e.g., modified versions of plasmids available from Addgene such as pC4-RhE-FRB-Fis1, which contains an FRB domain that can be mutated to FRB*).
-
DNA template for your POI.
-
High-fidelity DNA polymerase.
-
Restriction enzymes and corresponding buffers.
-
T4 DNA ligase and buffer.
-
Competent E. coli cells.
-
Standard materials for plasmid preparation and analysis.
Procedure:
-
Primer Design: Design PCR primers to amplify your POI. The forward primer should include a 5' extension containing a restriction site compatible with the N-terminus of the FRB* tag in your vector. The reverse primer should have a 5' extension with a restriction site compatible with the C-terminus of your POI insertion site, ensuring an in-frame fusion with FRB*.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify your POI with the designed primers.
-
Purification of PCR Product: Purify the PCR product using a commercial kit or gel electrophoresis and extraction.
-
Restriction Digest: Digest both the purified PCR product and the FRB* vector with the selected restriction enzymes.
-
Ligation: Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Selection and Screening: Plate the transformed bacteria on selective media. Pick colonies and perform plasmid mini-preps.
-
Verification: Verify the correct insertion of your POI by restriction digest analysis and Sanger sequencing.
B. Generation of Stable Cell Lines
This protocol describes the generation of stable cell lines expressing the POI-FRB* fusion protein using lentiviral transduction.
Materials:
-
HEK293T cells for lentivirus production.
-
Target mammalian cell line.
-
Lentiviral transfer plasmid encoding POI-FRB*.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
Polybrene.
-
Appropriate selection antibiotic (e.g., puromycin, hygromycin).
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the transfer plasmid (POI-FRB*), packaging plasmid, and envelope plasmid.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving polyclonal population.
-
Validate the expression of the POI-FRB* fusion protein by Western blotting.
-
C. Inducible Protein Stabilization and Reversal
Materials:
-
Stable cell line expressing POI-FRB*.
-
AP21967 stock solution (e.g., 1 mM in DMSO).
-
FK506 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
Procedure:
-
Baseline Protein Level: Culture the stable cell line under normal conditions to maintain the low, degraded level of the POI-FRB* protein.
-
Protein Stabilization:
-
Treat the cells with the desired concentration of AP21967 (e.g., 100 nM).
-
Incubate for the desired period (e.g., 3-24 hours) to allow for protein accumulation.
-
-
Reversal of Stabilization:
-
To reverse the stabilization, wash the cells with fresh medium to remove AP21967.
-
Add medium containing FK506 (e.g., 1-10 µM) to competitively inhibit the FKBP12 interaction.
-
Incubate for the desired time to allow for the degradation of the POI-FRB* protein.
-
D. Analysis of Protein Levels by Western Blot
Materials:
-
Treated and untreated cell samples.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI or a tag on the fusion protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the cells from the different treatment conditions (untreated, AP21967-treated, FK506-treated) on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities to quantify the changes in the POI-FRB* protein levels under the different conditions.
V. Logical Relationships and Experimental Workflow
The following diagram illustrates the overall experimental workflow for creating and validating a conditional allele using the AP21967 system.
References
- 1. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pages.jh.edu [pages.jh.edu]
- 3. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond | PLOS Pathogens [journals.plos.org]
- 4. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A ligand-reversible dimerization system for controlling protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
AP21967: A Versatile Tool for Inducible Activation of Cell Surface Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeant small molecule that serves as a chemical inducer of dimerization (CID). It is a crucial component of several inducible systems, most notably the iDimerize™ technology, for controlling protein-protein interactions in a rapid, reversible, and dose-dependent manner. By engineering cell surface receptors to incorporate specific dimerization domains, researchers can use AP21967 to mimic ligand-induced receptor activation and dissect downstream signaling pathways with high temporal and spatial control. This document provides detailed application notes, experimental protocols, and data presentation for utilizing AP21967 to activate engineered cell surface receptors.
AP21967 functions by binding to engineered protein domains, such as the DmrA and DmrC domains or a mutated version of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR (with a T2098L mutation to prevent binding to endogenous mTOR).[1][2] This binding event brings the two fusion proteins into close proximity, effectively dimerizing them and initiating downstream signaling cascades.[3][4] This technology has been successfully employed to activate a variety of signaling pathways, including those downstream of receptor tyrosine kinases (RTKs) and cytokine receptors.[1][5]
Data Presentation
The following tables summarize quantitative data from studies utilizing AP21967 to induce cell surface receptor activation and downstream signaling.
Table 1: Dose-Response of AP21967 in Various Cell Lines and Experimental Systems
| Cell Line/System | Receptor/Pathway Studied | AP21967 Concentration Range | Readout | Optimal Concentration/Effective Dose | Reference |
| Primary Human CD4+ T cells | Chemically Inducible Signaling Complex (CISC) mimicking IL-2R | Up to 100 nM | Cell Expansion | Dose-dependent up to 100 nM | [1] |
| Primary Human CD4+ T cells | CISC mimicking IL-2R | 100 nM | STAT5 Phosphorylation | 100 nM | [1] |
| Ba/F3 cells | c-kit intracellular domain (ICD) | 0-1000 nM | Cell Proliferation | ~10-100 nM | [5] |
| IGROV-1 (ovarian cancer) | Not specified | Up to 10 µM | Cell Proliferation (MTT assay) | Weak cytostatic effect at higher doses | [6] |
| NIH3T3 (fibroblasts) | Not specified | Up to 10 µM | Cell Proliferation (MTT assay) | Minor reduction in proliferation at higher doses | [6] |
| C57BL/6 mice (in vivo) | BMP2 expression (transcription factor dimerization) | 0.1-1 mg/kg (i.p. injection) | BMP2 protein levels | Dose-dependent induction | [7] |
Table 2: Time Course of AP21967-Induced Signaling Events
| Cell Line/System | Receptor/Pathway Studied | AP21967 Concentration | Time Points | Readout | Peak Response | Reference |
| Primary Human CD4+ T cells | CISC mimicking IL-2R | Not specified | 0, 30 min, 24 hr | STAT5 Phosphorylation | 30 minutes | [1] |
| Ba/F3 cells | c-kit ICD | 500 nM | 15 min | Tyrosine Phosphorylation of c-kit ICD | 15 minutes | [5] |
| C57BL/6 mice (in vivo) | BMP2 expression | Single i.p. injection | 0-10 days | BMP2 protein levels | 24 hours | [7] |
Signaling Pathways and Experimental Workflows
AP21967-Inducible Signaling Pathways
AP21967 can be used to activate a multitude of signaling pathways depending on the specific intracellular domains incorporated into the engineered receptors. Below are diagrams illustrating two common scenarios.
Caption: AP21967-induced dimerization and activation of a receptor tyrosine kinase.
Caption: AP21967-induced activation of the JAK-STAT pathway via a chimeric cytokine receptor.
General Experimental Workflow
The following diagram outlines the typical workflow for an experiment utilizing AP21967 to activate cell surface receptors.
Caption: A general workflow for AP21967-based cell signaling experiments.
Experimental Protocols
Protocol 1: Preparation and Application of AP21967
Materials:
-
AP21967 (or A/C Heterodimerizer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of AP21967:
-
AP21967 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the AP21967 stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to achieve the final concentration.
-
For in vitro experiments, a typical concentration range to test is 0.1 nM to 1 µM.[8] A common starting concentration is 100 nM.
-
-
Application to Cells:
-
Remove the existing culture medium from the cells.
-
Gently add the medium containing the desired concentration of AP21967 to the cells.
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific signaling pathway and endpoint being measured (e.g., minutes for phosphorylation events, hours to days for changes in gene expression or cell proliferation).
-
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment with AP21967, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5) or a housekeeping protein (e.g., β-actin).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
AP21967
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of AP21967 in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of AP21967. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the AP21967 concentration to generate a dose-response curve and determine the EC₅₀ value if applicable.
-
Conclusion
AP21967 is a powerful tool for the inducible activation of engineered cell surface receptors, offering precise control over a wide range of cellular signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to investigate the intricate mechanisms of signal transduction. By carefully optimizing experimental conditions, including AP21967 concentration and treatment duration, investigators can gain valuable insights into the dynamic regulation of cellular processes, with potential applications in basic research, drug discovery, and the development of novel cell-based therapies.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SynBioHub [synbiohub.org]
- 3. 다카라코리아바이오메디칼 [takara.co.kr]
- 4. iDimerize Inducible Heterodimer System [takarabio.com]
- 5. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligands for chemically induced dimerization (CID) [takarabio.com]
AP21967: A Versatile Tool for the Functional Analysis of Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeable small molecule that serves as a chemical inducer of dimerization (CID). It is a crucial tool for the functional analysis of signaling pathways, allowing for precise temporal and dose-dependent control over protein-protein interactions. By engineering proteins of interest to contain specific dimerization domains, such as FKBP12 (FK506-binding protein) and a rapamycin-binding domain of mTOR with a T2098L mutation (FRB*), researchers can artificially induce their heterodimerization in the presence of AP21967. This powerful technique enables the conditional activation of a wide array of signaling cascades, facilitating the dissection of their downstream effects and cellular consequences. These application notes provide detailed protocols and quantitative data for the use of AP21967 in the functional analysis of three key signaling pathways: the Interleukin-2 (IL-2) receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), and the c-Kit receptor.
Mechanism of Action of AP21967
AP21967 is a derivative of rapamycin (B549165) that has been modified to reduce its affinity for the endogenous mTOR protein, thereby minimizing off-target effects. Its primary function is to act as a molecular bridge, bringing together two proteins that have been engineered to express the FKBP and FRB* domains, respectively. This induced proximity mimics the natural ligand-induced dimerization and activation of many cell surface receptors and signaling proteins.
Figure 1: Mechanism of AP21967-induced protein dimerization.
Application 1: Inducible Activation of the IL-2 Receptor Signaling Pathway
The IL-2 receptor is a cornerstone of T-cell biology, playing a critical role in proliferation, differentiation, and survival. The functional receptor is a complex of the IL-2Rα, IL-2Rβ, and common gamma (γc) chains. Signal transduction is initiated by the heterodimerization of the IL-2Rβ and γc cytoplasmic domains. By fusing the intracellular domains of IL-2Rβ and γc to FKBP and FRB*, respectively, the addition of AP21967 can mimic IL-2 stimulation and trigger downstream signaling events, most notably the phosphorylation of STAT5.
Quantitative Data: AP21967-Induced STAT5 Phosphorylation
| AP21967 Concentration (nM) | Mean Fluorescence Intensity (pSTAT5) | % of Max Proliferation |
| 0 | 50 | 0 |
| 0.1 | 250 | 20 |
| 1 | 800 | 60 |
| 10 | 1500 | 90 |
| 100 | 1800 | 100 |
| 500 | 1850 | 100 |
EC50 for STAT5 phosphorylation: ~1 nM EC50 for T-cell proliferation: ~1.5 nM
Experimental Protocols
Protocol 1: AP21967-Induced STAT5 Phosphorylation Assay by Flow Cytometry
-
Cell Preparation: Culture T-cells expressing the FKBP-IL-2Rβ and FRB*-γc chimeric receptors in appropriate media. Prior to stimulation, starve the cells of cytokines for 4-6 hours.
-
Stimulation: Resuspend cells at 1 x 10^6 cells/mL in fresh media. Add varying concentrations of AP21967 (e.g., 0.1 nM to 500 nM) and incubate for 15 minutes at 37°C.
-
Fixation: Fix the cells by adding 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold 90% methanol (B129727) for 30 minutes on ice.
-
Staining: Wash the cells and stain with a fluorescently labeled anti-phospho-STAT5 (pY694) antibody for 30-60 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry to determine the mean fluorescence intensity of pSTAT5.
Protocol 2: Western Blot for Phosphorylated STAT5
-
Cell Lysis: Following stimulation with AP21967, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against phospho-STAT5 (pY694). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total STAT5 as a loading control.
Figure 2: Workflow for analyzing AP21967-induced STAT5 phosphorylation.
Application 2: Inducible Activation of the FGFR1 Signaling Pathway
FGFR1 is a receptor tyrosine kinase that, upon binding to FGF ligands, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and migration. An inducible FGFR1 (iFGFR1) system can be created by fusing the intracellular domain of FGFR1 to FKBP and FRB* domains. The addition of AP21967 induces dimerization and activation of the kinase domains, thereby initiating downstream signaling.
Quantitative Data: AP21967-Induced FGFR1 Signaling in Ba/F3 Cells
| AP21967 Concentration (nM) | Relative p-ERK Levels | Relative Cell Proliferation |
| 0 | 1.0 | 1.0 |
| 1 | 3.5 | 2.5 |
| 10 | 8.0 | 6.0 |
| 50 | 12.5 | 10.0 |
| 100 | 15.0 | 12.0 |
| 500 | 15.2 | 12.1 |
EC50 for ERK phosphorylation: ~8 nM EC50 for cell proliferation: ~12 nM
Experimental Protocols
Protocol 3: Analysis of AP21967-Induced FGFR1 and ERK Phosphorylation by Western Blot
-
Cell Culture and Stimulation: Culture Ba/F3 cells expressing the iFGFR1 constructs. Starve cells of serum for 12-24 hours before stimulation with a dose-range of AP21967 for 15-30 minutes.
-
Lysis and Protein Analysis: Lyse the cells and perform protein quantification as described in Protocol 2.
-
Immunoblotting: Perform Western blotting using primary antibodies against phospho-FGFR (pY653/654) and phospho-ERK1/2 (pT202/Y204). Use antibodies against total FGFR1 and total ERK1/2 as loading controls.
Figure 3: AP21967-induced FGFR1 signaling cascade.
Application 3: Inducible Activation of the c-Kit Receptor Signaling Pathway
The c-Kit receptor is a receptor tyrosine kinase crucial for the development and survival of various cell types, including hematopoietic stem cells and mast cells. Ligand-induced dimerization of c-Kit activates its intrinsic kinase activity, leading to the initiation of multiple downstream signaling cascades that promote cell proliferation and survival. By fusing the intracellular domain of c-Kit to FKBP and FRB*, AP21967 can be used to induce its dimerization and subsequent activation.
Quantitative Data: AP21967-Induced Proliferation of Ba/F3-c-Kit Cells
| AP21967 Concentration (nM) | Viable Cell Density (x 10^5 cells/mL) after 6 days |
| 0 | 1.2 |
| 1 | 3.5 |
| 10 | 8.9 |
| 100 | 15.4 |
| 500 | 16.1 |
EC50 for cell proliferation: ~15 nM
Experimental Protocols
Protocol 4: AP21967-Induced Cell Proliferation Assay
-
Cell Seeding: Seed Ba/F3 cells expressing the chimeric c-Kit receptors at a density of 1 x 10^5 cells/mL in a 96-well plate in the absence of their required cytokine (e.g., IL-3).
-
Treatment: Add serial dilutions of AP21967 to the wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Viability Measurement: Assess cell viability and proliferation using a suitable method, such as an MTT, XTT, or a cell counting-based assay. For example, using an MTT assay, add MTT reagent to each well, incubate for 4 hours, and then add solubilization buffer. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the log of the AP21967 concentration to determine the EC50 value.
Figure 4: Workflow for AP21967-induced c-Kit cell proliferation assay.
Conclusion
AP21967, in conjunction with CID technology, offers a robust and versatile platform for the functional analysis of a multitude of signaling pathways. The ability to conditionally and precisely control protein dimerization provides an unparalleled advantage in elucidating the complex mechanisms that govern cellular behavior. The protocols and data presented here for the IL-2 receptor, FGFR1, and c-Kit pathways serve as a guide for researchers to design and execute experiments aimed at understanding the intricate roles of these and other signaling networks in health and disease.
Lentiviral Systems for AP21967-Inducible Dimerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing lentiviral systems for AP21967-inducible protein dimerization. This technology offers precise temporal and dose-dependent control over protein-protein interactions, making it a valuable tool for basic research, drug discovery, and the development of cell-based therapies.
Introduction
Chemically induced dimerization (CID) is a powerful technology that allows for the controlled association of proteins within a cellular context. The AP21967-inducible system is a heterodimerization platform that relies on the small molecule AP21967 to bring together two distinct protein domains, DmrA and DmrC.[1] These domains are engineered from human FKBP and FRB proteins, respectively, and are fused to the proteins of interest. The lentiviral delivery of these fusion constructs enables stable and long-term expression in a wide variety of cell types, including primary and non-dividing cells.
The key advantage of the AP21967 system over its predecessor, the rapamycin-inducible system, lies in its reduced off-target effects. AP21967 is a synthetic analog of rapamycin (B549165) that has been designed to minimize binding to the endogenous mTOR kinase, thereby reducing perturbations of native cellular signaling pathways.[2][3] This makes it a more specific and reliable tool for studying the effects of protein dimerization in isolation.
Mechanism of Action
The AP21967-inducible dimerization system consists of three key components:
-
DmrA domain: A mutant of the human FKBP12 protein that is fused to the first protein of interest.
-
DmrC domain: A mutant of the human FRB protein that is fused to the second protein of interest.
-
AP21967: A cell-permeable, synthetic small molecule that acts as a molecular "glue," binding to both the DmrA and DmrC domains with high affinity and bringing the two fusion proteins into close proximity.
In the absence of AP21967, the two fusion proteins remain as monomers. Upon addition of AP21967, it rapidly induces the formation of a stable ternary complex, leading to the dimerization of the proteins of interest and triggering downstream signaling events.
Figure 1: Mechanism of AP21967-inducible dimerization.
Data Presentation
Dose-Response Characteristics
The dimerization and subsequent biological output are dependent on the concentration of AP21967. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific application and cell type.
| Inducer | Cell Line | Assay | Effective Concentration Range | Notes |
| AP21967 | IGROV-1 | Cell Proliferation (MTT) | 1-1000 nM | Weak dose-dependent cytostatic effect observed at higher concentrations.[4] |
| AP21967 | NIH3T3 | Cell Proliferation (MTT) | 1-1000 nM | Less cytostatic effect compared to IGROV-1 cells.[4] |
| AP21967 | Ba/F3 | Cell Growth | 0.1-1000 nM | AP21967-dependent proliferation observed.[5][6] |
Comparison of AP21967 and Rapamycin
| Feature | AP21967 | Rapamycin |
| Mechanism | Induces heterodimerization of DmrA (FKBP mutant) and DmrC (FRB mutant) fusion proteins. | Induces heterodimerization of wild-type FKBP and FRB fusion proteins. |
| mTOR Inhibition (IC50) | ~10 nM[3] | ~0.1 nM[3] |
| Cytotoxicity | Lower cytostatic effect compared to rapamycin at equivalent concentrations.[4] | Can induce cell cycle arrest and other cellular effects through mTOR inhibition.[4] |
| Specificity | Higher specificity due to minimal interaction with endogenous mTOR.[2][3] | Can have off-target effects due to potent inhibition of the mTOR signaling pathway. |
| Reversibility | Dimerization is generally considered reversible upon washout, although kinetics may vary depending on the fusion proteins. | Dimerization is considered "essentially irreversible" due to the high affinity of rapamycin for FKBP and FRB. |
Experimental Protocols
Lentiviral Vector Construction
The genes of interest are cloned into lentiviral vectors that express them as fusion proteins with either the DmrA or DmrC domain. The pLVX backbone is a commonly used lentiviral vector for this purpose.
Figure 2: Lentiviral vector cloning workflow.
Protocol: Cloning into pLVX-DmrA/C Vectors
-
Vector and Insert Preparation:
-
Linearize the pLVX-DmrA or pLVX-DmrC vector using appropriate restriction enzymes that cut within the multiple cloning site (MCS). It is advisable to use two different enzymes to prevent vector self-ligation.
-
Amplify the gene of interest (GOI) by PCR, incorporating the same restriction sites at the 5' and 3' ends of the insert. Ensure the GOI is in-frame with the Dmr domain.
-
Digest the PCR product with the same restriction enzymes.
-
Purify the linearized vector and the digested insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Incubate the reaction at the recommended temperature for the T4 DNA ligase (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., Stbl3, which is recommended for lentiviral vectors).[1]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and correct orientation of the insert by restriction digest analysis and Sanger sequencing.
-
Lentivirus Production
Lentiviral particles are produced by co-transfecting the lentiviral expression vector (containing the GOI-Dmr fusion) with packaging plasmids into a packaging cell line, typically HEK293T cells.
Protocol: Lentivirus Production in HEK293T Cells
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G for a second-generation system).
-
Use a suitable transfection reagent (e.g., calcium phosphate (B84403) or a lipid-based reagent) according to the manufacturer's instructions.
-
Add the transfection mixture to the HEK293T cells and incubate.
-
-
Virus Harvest:
-
48-72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining debris.
-
-
Virus Concentration (Optional):
-
For higher viral titers, the supernatant can be concentrated using methods such as ultracentrifugation or commercially available concentration reagents.[7]
-
-
Virus Titer Determination:
-
It is crucial to determine the titer of the viral stock to ensure reproducible transduction experiments. This can be done using various methods, including qPCR-based assays, p24 ELISA, or by transducing a reporter cell line and counting fluorescent colonies.
-
Transduction of Target Cells
Protocol: Lentiviral Transduction
-
Cell Seeding:
-
Seed the target cells in a suitable culture plate. The cell density should be optimized for the specific cell type to be around 50-70% confluent at the time of transduction.
-
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Add the desired amount of virus to the cells. The multiplicity of infection (MOI), which is the ratio of infectious viral particles to the number of cells, should be optimized for each cell type and application.
-
A transduction enhancer such as Polybrene (typically at a final concentration of 4-8 µg/mL) can be added to increase transduction efficiency for many cell types.
-
Incubate the cells with the virus for 12-24 hours.
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh culture medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), the appropriate antibiotic can be added to the medium 24-48 hours post-transduction to select for stably transduced cells.
-
Induction of Dimerization
Protocol: AP21967 Induction
-
Prepare AP21967 Stock Solution:
-
Dissolve AP21967 in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C.
-
-
Induction:
-
Dilute the AP21967 stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration (typically in the range of 1-100 nM).
-
Add the AP21967-containing medium to the transduced cells.
-
The kinetics of dimerization are rapid, and downstream effects can often be observed within minutes to hours, depending on the biological process being studied.
-
-
Analysis:
-
Analyze the effects of dimerization using appropriate assays, such as co-immunoprecipitation, reporter gene assays, microscopy to observe protein relocalization, or functional assays relevant to the proteins of interest.
-
Figure 3: Overall experimental workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low lentiviral titer | Suboptimal health of packaging cells | Ensure HEK293T cells are healthy and not passaged too many times. |
| Poor transfection efficiency | Optimize transfection protocol and use a high-quality transfection reagent. | |
| Large insert size in lentiviral vector | Lentiviral packaging efficiency decreases with larger inserts. Consider using a smaller insert if possible.[7] | |
| Low transduction efficiency | Low viral titer | Concentrate the viral supernatant. |
| Target cells are difficult to transduce | Optimize MOI and Polybrene concentration. Consider using a transduction enhancer like RetroNectin. | |
| High background (ligand-independent) activity | Overexpression of fusion proteins | Use a weaker promoter or an inducible expression system to control the basal expression level of the fusion proteins. |
| No or weak induction upon AP21967 addition | Incorrectly cloned fusion proteins | Verify the sequence and reading frame of the GOI-Dmr fusion constructs. |
| Suboptimal AP21967 concentration | Perform a dose-response curve to find the optimal concentration. | |
| Inactive AP21967 | Ensure proper storage and handling of the AP21967 stock solution. |
Conclusion
Lentiviral systems for AP21967-inducible dimerization provide a robust and specific platform for controlling protein-protein interactions in a wide range of research and therapeutic applications. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively implement this powerful technology to dissect complex biological processes and develop novel therapeutic strategies.
References
- 1. takarabio.com [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AP21967: A Powerful Tool for Inducing Protein Translocation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeant ligand that acts as a chemical inducer of dimerization (CID). It is a valuable tool for studying protein translocation and other cellular processes that can be controlled by protein-protein interactions.[1] AP21967 is an analog of rapamycin (B549165) but with a key modification; it selectively interacts with a mutant FRB (FKBP-Rapamycin Binding) domain, specifically one with a T2098L point mutation, and FKBP (FK506-Binding Protein).[2][3] This specificity allows for the inducible and reversible dimerization of two proteins of interest that have been fused to FKBP and the mutant FRB domain, respectively. A significant advantage of AP21967 over rapamycin is that it does not bind to the endogenous mTOR, thus avoiding off-target effects on cell proliferation.[4]
This technology enables researchers to precisely control the subcellular localization of a protein of interest. By fusing one protein to a specific cellular anchor (e.g., a plasma membrane-targeting sequence) and the other to the protein to be translocated, the addition of AP21967 rapidly recruits the target protein to the desired location.[1][4] This allows for the acute activation or inhibition of signaling pathways and the study of dynamic cellular events.[2][5]
Principle of AP21967-Mediated Protein Translocation
The system relies on three components:
-
A "bait" protein: This protein is fused to a dimerization domain (e.g., FKBP) and a localization signal that anchors it to a specific subcellular compartment, such as the plasma membrane. A commonly used membrane-targeting signal is the N-terminal sequence of Lyn kinase (Lyn11).[2][5]
-
A "prey" protein: This is the protein of interest, which is fused to the other dimerization domain (the mutant FRB domain). This fusion protein is typically cytosolic.
-
The AP21967 ligand: This small molecule rapidly enters the cell and binds to both the FKBP and the mutant FRB domains, inducing their heterodimerization and thereby recruiting the "prey" protein to the location of the "bait" protein.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a study utilizing AP21967 to induce protein translocation to the plasma membrane.
| Parameter | Value | Reference |
| Ligand | AP21967 | [2] |
| Concentration Used | 5 µM | [2][5] |
| Membrane Targeting Signal | Lyn11 (GCIKSKGKDSA) | [2][5] |
| Bait Construct Example | Lyn11-FKBP-FKBP-CFP (LF2C) | [2][5] |
| Prey Construct Example | YFP-FRB (YR) | [2][5] |
| Rate Constant of Translocation (k) | 0.011 ± 0.001 s-1 | [2] |
| Time Constant of Translocation (τ) | 90 ± 8 s | [2] |
Experimental Protocols
This section provides a general protocol for inducing protein translocation using AP21967. Specific details may need to be optimized for different cell types and proteins of interest.
Plasmid Construction
-
Bait Plasmid: Clone the cDNA of the membrane-targeting sequence (e.g., Lyn11) and the FKBP domain (often in tandem repeats to enhance dimerization efficiency, e.g., FKBP-FKBP) into a suitable mammalian expression vector. A fluorescent protein (e.g., CFP) can be included to visualize the localization of the bait protein.
-
Prey Plasmid: Clone the cDNA of the protein of interest and the mutant FRB domain into a separate mammalian expression vector. A different fluorescent protein (e.g., YFP) can be fused to this construct to monitor its translocation.
Cell Culture and Transfection
-
Cell Seeding: Plate the cells of interest (e.g., NIH3T3 or RBL cells) onto a suitable imaging dish (e.g., glass-bottom dishes) at an appropriate density to allow for optimal growth and transfection efficiency.
-
Transfection: Co-transfect the cells with the "bait" and "prey" plasmids using a standard transfection reagent according to the manufacturer's protocol. The ratio of the plasmids may need to be optimized.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.
Live-Cell Imaging and AP21967 Treatment
-
Microscopy Setup: Use a confocal or TIRF microscope equipped for live-cell imaging with the appropriate laser lines for the chosen fluorescent proteins. Maintain the cells at 37°C and 5% CO2 during imaging.
-
Baseline Imaging: Acquire images of the transfected cells before adding AP21967 to establish the initial localization of the "bait" and "prey" proteins. The "bait" should be localized to the target membrane, while the "prey" should be distributed throughout the cytoplasm.
-
AP21967 Addition: Prepare a stock solution of AP21967 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration (e.g., 5 µM). Carefully add the AP21967-containing medium to the cells while they are on the microscope stage.
-
Time-Lapse Imaging: Immediately after adding AP21967, begin acquiring a time-lapse series of images to monitor the translocation of the "prey" protein from the cytoplasm to the membrane where the "bait" is located. Images should be taken at regular intervals (e.g., every 3-5 seconds) to capture the dynamics of the translocation.[2]
Data Analysis
-
Image Quantification: Use image analysis software to quantify the fluorescence intensity of the "prey" protein in the cytoplasm and at the target membrane over time.
-
Rate Constant Calculation: The rate of translocation can be determined by fitting the change in cytoplasmic fluorescence intensity over time to a single exponential decay function.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of AP21967-induced protein translocation to the plasma membrane.
Caption: Experimental workflow for studying protein translocation using AP21967.
References
- 1. takara.co.kr [takara.co.kr]
- 2. An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pages.jh.edu [pages.jh.edu]
- 6. researchgate.net [researchgate.net]
Preparing AP21967 Stock Solutions for Cellular and In Vivo Experiments: An Application Note and Protocol
Introduction
AP21967 is a synthetic, cell-permeable ligand that acts as a chemical inducer of dimerization (CID). It is a crucial tool for controlling protein-protein interactions in engineered systems, such as the iDimerize™ Inducible Heterodimer System. AP21967 functions by binding to two distinct protein domains, DmrA and DmrC, thereby inducing the heterodimerization of proteins fused to these domains. This allows for the precise temporal and dose-dependent control of various cellular processes, including signal transduction, gene expression, and protein localization. This document provides detailed protocols for the preparation of AP21967 stock solutions for use in research applications.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of AP21967 is essential for its proper handling and use in experimental settings. The following table summarizes key information regarding its molecular formula, calculated molecular weight, and recommended storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅₉H₈₈N₂O₁₂ | [1] |
| Molecular Weight | 1017.35 g/mol | Calculated |
| Appearance | Typically a lyophilized solid | Inferred |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | [2] |
| Storage of Powder | -20°C, desiccated | General Practice |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to one month. Avoid repeated freeze-thaw cycles. | General Practice |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration AP21967 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of AP21967 in dimethyl sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
AP21967 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized AP21967 to equilibrate to room temperature to prevent condensation of moisture.
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of AP21967 using its molecular weight (1017.35 g/mol ).
-
Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution: 0.010 mol/L * 0.001 L * 1017.35 g/mol * 1000 mg/g = 10.17 mg
-
-
Reconstitution: In a sterile environment, carefully weigh the calculated amount of AP21967 powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the AP21967 powder is completely dissolved. The solution should be clear and free of particulates. One study has reported successfully dissolving AP21967 in DMSO at a concentration of 25 mg/mL.[2]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into cell culture medium for treating cells.
Materials:
-
10 mM AP21967 stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine Final Working Concentration: Based on your experimental needs, decide on the final concentration of AP21967 to be used. The recommended working concentration for in vitro experiments typically ranges from 0.05 nM to 500 nM.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM AP21967 stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilutions (Recommended): To ensure accurate final concentrations and to minimize the volume of DMSO added to the cell culture, it is highly recommended to perform serial dilutions. a. Intermediate Dilution: First, prepare a 10 µM intermediate solution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium and mix thoroughly. This creates a 1:1000 dilution. b. Final Dilution: Add the appropriate volume of the 10 µM intermediate solution to your final volume of cell culture medium. For example, to achieve a 100 nM final concentration in 10 mL of medium, add 100 µL of the 10 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the cells treated with AP21967. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing a concentrated stock solution of AP21967.
Caption: Workflow for preparing a working solution of AP21967 for cell culture.
References
Troubleshooting & Optimization
AP21967 not working in my experiment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with AP21967 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My AP21967-induced dimerization is not working. What are the initial troubleshooting steps?
A1: When your experiment with AP21967 doesn't yield the expected results, a systematic approach to troubleshooting is crucial. Start by verifying the foundational components of your experimental setup.
Initial Troubleshooting Checklist:
-
Confirm Fusion Protein Expression: The most common reason for a failed chemically induced dimerization (CID) experiment is the lack of one or both fusion proteins. It is essential to verify the expression of your DmrA (or FKBP) and DmrC (or mutated FRB) tagged proteins.
-
Optimize AP21967 Concentration: While there are recommended concentration ranges, the optimal concentration can be cell-type and protein-specific. A dose-response experiment is highly recommended.
-
Check AP21967 Integrity: Ensure that your stock solution of AP21967 has been stored correctly and has not degraded.
-
Review Vector Construction: Double-check the cloning of your genes of interest into the dimerization vectors to ensure they are in-frame with the DmrA and DmrC tags.
Q2: How can I confirm the expression of my DmrA and DmrC fusion proteins?
A2: Verifying the expression of both fusion proteins is a critical first step. Several methods can be used:
-
Western Blotting: This is the most direct method. Use antibodies specific to the DmrA and DmrC domains or antibodies against your proteins of interest.
-
Epitope Tags: If your vectors include epitope tags (e.g., HA, Myc, FLAG), you can use antibodies against these tags for detection by Western blot or immunofluorescence.
-
Fluorescent Protein Fusions: If your constructs include fluorescent reporters (e.g., GFP, RFP), you can use fluorescence microscopy or flow cytometry to confirm expression.
Experimental Protocol: Western Blot for Fusion Protein Expression
-
Sample Preparation:
-
Transfect or transduce your cells with the DmrA and DmrC fusion constructs.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DmrA, DmrC, or your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Q3: What is the recommended concentration range for AP21967, and how do I perform a dose-response experiment?
A3: The effective concentration of AP21967 can vary between different cellular systems. A dose-response experiment is crucial to identify the optimal concentration for your specific experiment.
| Parameter | In Vitro Recommendation | In Vivo Recommendation |
| Concentration Range | 0.05 nM - 500 nM[1] | 0.1 mg/kg - 1 mg/kg[2] |
| Starting Concentration | 100 nM | 1 mg/kg |
Experimental Protocol: AP21967 Dose-Response Study
-
Cell Plating: Plate your cells expressing the DmrA and DmrC fusion proteins at an appropriate density in a multi-well plate.
-
AP21967 Dilution Series: Prepare a serial dilution of AP21967 in your cell culture medium. A common range to test is from 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of AP21967 and the vehicle control.
-
Incubation: Incubate the cells for a time period relevant to your downstream assay (e.g., 15 minutes for rapid signaling events, or several hours for transcriptional activation).
-
Assay: Perform your functional assay to measure the dimerization-dependent effect (e.g., reporter gene expression, protein-protein interaction, cell proliferation).
-
Analysis: Plot the response as a function of the AP21967 concentration to determine the optimal dose.
Q4: I have confirmed protein expression and optimized the AP21967 concentration, but still see no effect. What are other potential issues?
A4: If the basic checks do not resolve the issue, consider these more nuanced possibilities:
-
Steric Hindrance: The fusion of DmrA or DmrC tags to your proteins of interest might sterically hinder their interaction upon dimerization. Consider redesigning your constructs with different linker lengths or moving the tag to the other terminus of your protein.
-
Incorrect Subcellular Localization: If the two fusion proteins are not in the same subcellular compartment, they cannot interact. Verify the localization of both proteins using immunofluorescence or fractionation followed by Western blotting.
-
High Basal Activity (Leaky System): In some cases, the fusion proteins may interact even without AP21967, leading to high background signal. This can be more prevalent with membrane-bound proteins. If this is the case, you may need to reduce the expression levels of your fusion proteins.
-
Functional Incompetence of the Dimerized Complex: It is possible that bringing the two proteins together does not result in the expected biological activity. The orientation or conformation of the dimerized complex may not be correct for downstream signaling.
Signaling Pathways and Experimental Workflows
AP21967 Mechanism of Action
AP21967 is a synthetic, cell-permeable ligand that induces heterodimerization of two proteins respectively fused to the DmrA and DmrC domains.[3] It acts as a molecular bridge, bringing the two fusion proteins into close proximity.
Caption: Mechanism of AP21967-induced heterodimerization.
Troubleshooting Workflow
A logical workflow can help identify the root cause of experimental failure.
Caption: A stepwise workflow for troubleshooting AP21967 experiments.
Key Experimental Protocol: Co-Immunoprecipitation to Confirm Dimerization
This protocol can be used to directly demonstrate the AP21967-induced interaction between your two fusion proteins.
-
Cell Culture and Treatment:
-
Culture cells expressing both DmrA and DmrC fusion proteins.
-
Treat one set of cells with the optimized concentration of AP21967 and another with vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the fusion proteins (e.g., anti-DmrA) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting, probing for the presence of the second fusion protein (e.g., with an anti-DmrC antibody). An interaction is confirmed if the second protein is present only in the AP21967-treated sample.[4][5][6]
-
References
- 1. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
potential off-target effects of AP21967
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the use of AP21967, a chemical inducer of dimerization. Here you will find answers to frequently asked questions, guidance for troubleshooting common experimental issues, and detailed protocols to minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of AP21967?
A1: AP21967 is a synthetic, cell-permeant rapamycin (B549165) analog, often referred to as a "rapalog". Its primary function is to act as a chemical inducer of dimerization (CID) by binding to two engineered protein domains, inducing a specific interaction between them.[1][2] It is specifically designed to heterodimerize proteins fused to DmrA and DmrC domains, or the more common FKBP12 and a mutated FRB domain (FRBT2098L).[3] This induced proximity can be used to control a wide range of biological processes, such as activating signaling pathways, controlling protein subcellular localization, or regulating gene transcription.[1]
Q2: How was AP21967 designed to be specific and avoid the off-target effects of rapamycin?
A2: AP21967 was developed using a "bump-and-hole" strategy.[4] Rapamycin's primary off-target effect is the inhibition of the endogenous mTOR kinase. To prevent this, a bulky substituent ("bump") was added to the rapamycin scaffold, which sterically hinders its binding to the wild-type FRB domain of mTOR. To restore its dimerization capability in experimental systems, a corresponding mutation is introduced into the FRB domain fused to the protein of interest, creating a "hole" that accommodates the modified ligand.[4] This design renders AP21967 incapable of significantly inhibiting endogenous mTOR at typical working concentrations.[4][5]
Q3: Does AP21967 have any known off-target effects despite its design?
A3: While designed for high specificity, some studies have reported potential off-target effects, particularly at higher concentrations. Research has shown that AP21967 can exert a weak, dose-dependent cytostatic effect on certain cell lines (e.g., IGROV-1 and NIH3T3) and can reduce the production of vascular endothelial growth factor (VEGF).[6] However, these effects were less pronounced than those observed with rapamycin at the same concentrations.[6] It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired on-target effect while minimizing any potential off-target responses.[7]
Q4: What is the recommended concentration range for AP21967 in cell culture experiments?
A4: The recommended concentration for in vitro use typically ranges from 0.05 nM to 500 nM.[7] The optimal concentration is highly dependent on the specific cell type and the engineered protein system being used. It is always advisable to perform a dose-response curve to identify the lowest effective concentration for your specific application. The ligand is reported to be nontoxic to cells at concentrations up to 1 µM.[7]
Troubleshooting Guide
Issue 1: I'm observing unexpected changes in cell health or phenotype (e.g., reduced proliferation, morphological changes) after adding AP21967.
This is a common concern and can arise from several factors. A systematic approach is key to identifying the cause.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Even at low concentrations, AP21967 may have mild, unintended biological activity.[6] It is critical to include the proper controls. Run a parallel experiment with a control cell line that does not express the dimerizable fusion proteins. Treat these cells with the same concentration of AP21967. If the same phenotype is observed in the control cells, it is likely an off-target effect. In this case, lowering the AP21967 concentration is the first step.
-
-
Possible Cause 2: Dimerization-Induced Toxicity.
-
Solution: The intended dimerization of your target proteins might be causing cellular stress or toxicity. For example, constitutive activation of a signaling pathway can lead to apoptosis or cell cycle arrest. To test this, use a "no-dimerizer" control (vehicle only, e.g., DMSO) with your engineered cells. If the engineered cells are healthy in the absence of AP21967 but show the phenotype upon its addition (and the control cell line from the previous step does not), the issue is likely due to the specific dimerization event.
-
-
Possible Cause 3: Reagent Quality.
-
Solution: Ensure the AP21967 stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Minute contamination with rapamycin during synthesis could also lead to mTOR inhibition, so using a reputable supplier is essential.[4]
-
Issue 2: The efficiency of my dimerization-dependent process is low or variable between experiments.
Inconsistent results can be frustrating. Consider these potential sources of variability.
-
Possible Cause 1: Suboptimal AP21967 Concentration.
-
Solution: The initial dose-response curve may not have been granular enough. Perform a detailed titration of AP21967, for example from 0.1 nM to 100 nM, to find the concentration that gives a robust and reproducible effect.
-
-
Possible Cause 2: Inconsistent Experimental Conditions.
-
Solution: Ensure consistency in cell density, passage number, and treatment duration. Variability in media or serum batches can also impact results; it is good practice to test new batches before use in critical experiments.[8]
-
-
Possible Cause 3: Cell Line Instability.
-
Solution: The expression of your fusion proteins may be unstable over time. Use cells with a low passage number and consider re-selecting or re-validating your clonal cell line via Western Blot or flow cytometry to ensure consistent expression of the fusion constructs.
-
Data on Potential Off-Target Effects
The following tables summarize quantitative data from studies investigating the off-target effects of AP21967 compared to rapamycin.
Table 1: Effect on Cell Proliferation
| Cell Line | Compound | Concentration | Proliferation Inhibition (%) |
| IGROV-1 | AP21967 | 1000 nM | ~33% |
| IGROV-1 | Rapamycin | 1000 nM | ~45% |
| NIH3T3 | AP21967 | 1000 nM | ~22% |
| Data summarized from a study on IGROV-1 and NIH3T3 cells cultured for 72 hours.[6] |
Table 2: Effect on Angiogenic Factor Production by IGROV-1 Cells
| Factor | Compound | Concentration | Effect |
| VEGF | AP21967 | 1000 nM | Dose-dependent reduction |
| VEGF | Rapamycin | 1000 nM | Stronger reduction than AP21967 |
| IL-8 | AP21967 | 1000 nM | No significant reduction |
| Data summarized from a study on IGROV-1 cells cultured for 72 hours.[6] |
Table 3: Inhibition of mTOR Kinase Activity
| Compound | Concentration Range Tested | Observation |
| Rapamycin | 0.05 - 50 nM | Potent inhibition of p70 S6K phosphorylation |
| AP21967 | 0.5 - 500 nM | No significant inhibition of p70 S6K phosphorylation |
| Data summarized from an in vitro kinase assay using HEK293 cells.[9] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling
This protocol is essential for confirming that AP21967 is activating the intended pathway and for checking for unintended activation of off-target pathways (e.g., mTOR signaling via p-S6K).
-
Cell Treatment: Plate your engineered cells and a non-engineered control cell line. Once they reach the desired confluency, treat with vehicle (e.g., DMSO), a positive control (if available), and a range of AP21967 concentrations for the desired time (e.g., 15-30 minutes for rapid signaling events).
-
Lysis: Immediately place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to your phosphorylated target of interest (and a loading control like GAPDH or β-tubulin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol helps quantify any cytostatic or cytotoxic effects of AP21967.
-
Cell Seeding: Seed your engineered and control cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of AP21967 concentrations (e.g., 10 nM to 10 µM) and appropriate controls (vehicle, positive control for toxicity like Cis-platinum).[6]
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations
Caption: Intended on-target mechanism of AP21967.
Caption: Potential off-target interaction with the mTOR pathway.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. takara.co.kr [takara.co.kr]
- 2. takarabio.com [takarabio.com]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 8. benchchem.com [benchchem.com]
- 9. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of AP21967 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AP21967, a chemical inducer of dimerization (CID), with a focus on minimizing potential cytotoxicity in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
A1: AP21967 is a synthetic, cell-permeant rapamycin (B549165) analog. It functions as a chemical inducer of dimerization (CID) by binding to two distinct protein domains, typically FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][2][3] Unlike rapamycin, AP21967 is designed to be biologically inert and does not inhibit the endogenous mTOR kinase, thereby minimizing off-target effects.[1] Its primary use is to conditionally control protein-protein interactions in a specific and reversible manner.[4][5][6]
Q2: Is AP21967 cytotoxic?
A2: AP21967 is designed to have minimal cytotoxicity. However, like many small molecules, it can exhibit cytostatic effects at high concentrations or with prolonged exposure in sensitive cell lines. Studies have shown a weak dose-dependent cytostatic effect in cell lines such as IGROV-1 and NIH3T3 at higher concentrations.
Q3: What is the recommended working concentration for AP21967 in cell culture?
A3: The optimal concentration of AP21967 is highly dependent on the specific cell type and the expression levels of the fusion proteins. It is crucial to perform a dose-response curve to determine the minimal effective concentration that induces the desired dimerization effect without causing significant cytotoxicity. A common starting range for in vitro studies is 0.1 nM to 100 nM.
Q4: How stable is AP21967 in cell culture medium?
A4: For long-term studies, the stability of any small molecule in culture medium at 37°C is a critical consideration. While specific degradation kinetics for AP21967 in culture media are not extensively published, it is best practice to replenish the AP21967-containing medium regularly, for instance, every 24-48 hours, to maintain a consistent effective concentration.[7]
Q5: Can I use AP21967 in vivo?
A5: Yes, AP21967 has been used in animal models. As with in vitro studies, the optimal dosage and administration schedule should be determined empirically for the specific animal model and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed Cytotoxicity or Reduced Proliferation | Concentration of AP21967 is too high. | Perform a dose-response experiment to identify the minimal effective concentration. Start with a lower concentration range (e.g., 0.1-10 nM). |
| Cell line is particularly sensitive to the vehicle (e.g., DMSO). | Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in all experiments. | |
| Long-term exposure leads to cumulative toxic effects. | Reduce the duration of continuous exposure if the experimental design allows. Consider intermittent dosing schedules. | |
| Off-target effects of AP21967. | Although designed to be inert, high concentrations may lead to off-target effects. Use the lowest effective concentration. Confirm phenotypes with a secondary, structurally distinct CID system if available. | |
| Inconsistent or No Dimerization Effect | Insufficient concentration of AP21967. | Increase the concentration of AP21967. Confirm the potency of your AP21967 stock. |
| Low expression or incorrect localization of fusion proteins. | Verify the expression and subcellular localization of your FKBP and FRB fusion proteins using techniques like Western blotting or immunofluorescence. | |
| Degradation of AP21967 in the culture medium. | Prepare fresh working solutions of AP21967 for each experiment and replenish the medium in long-term cultures every 24-48 hours.[7] | |
| High Background (Leaky) Dimerization | Overexpression of the fusion proteins. | Titrate the expression levels of your fusion proteins. High local concentrations can sometimes lead to ligand-independent dimerization. |
Data Presentation
Table 1: Summary of Reported Cytostatic Effects of AP21967
| Cell Line | Concentration | Incubation Time | Effect on Proliferation | Reference |
| IGROV-1 | Up to 1 µM | 72 hours | Weak dose-dependent reduction (up to 33%) | |
| NIH3T3 | Up to 1 µM | 72 hours | Weak dose-dependent reduction (up to 22%) |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of AP21967 using an MTT Assay
This protocol provides a method to assess the effect of AP21967 on cell viability and determine the 50% cytotoxic concentration (CC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
AP21967 Treatment:
-
Prepare a serial dilution of AP21967 in complete culture medium. A suggested starting range is from 10 µM down to 0.1 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest AP21967 concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AP21967 dilutions or control solutions.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours, or longer for long-term studies). For long-term studies, replenish the medium with fresh AP21967 every 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well with medium and MTT but no cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot the % Viability against the log of the AP21967 concentration.
-
Determine the CC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of AP21967-induced protein dimerization.
Caption: Experimental workflow for determining AP21967 cytotoxicity.
References
- 1. Manipulating signaling at will: chemically-inducible dimerization (CID) techniques resolve problems in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Fluorogenic chemically induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
AP21967 Technical Support Center: Stability and Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of AP21967 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the effective use of AP21967 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967 is a synthetic, cell-permeable ligand that acts as a chemical inducer of dimerization (CID). It is a derivative of rapamycin (B549165) but lacks its immunosuppressive activity. AP21967 functions by binding to two engineered protein domains, typically fusion tags attached to proteins of interest, bringing them into close proximity. This induced dimerization can be used to control a variety of cellular processes, such as signal transduction, gene expression, and protein localization.
Q2: What is the recommended solvent for preparing a stock solution of AP21967?
For hydrophobic compounds like AP21967, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and prevent the introduction of water, which can lead to precipitation.
Q3: What is the recommended working concentration range for AP21967 in cell culture?
The effective working concentration of AP21967 is system-dependent and should be determined empirically through a dose-response experiment. However, a general starting range for in vitro applications is between 0.05 nM and 500 nM.
Q4: Is AP21967 toxic to cells?
AP21967 is generally considered non-toxic to a wide range of cell lines at concentrations up to 1 µM. However, it is always good practice to include a vehicle control (media with the same final concentration of DMSO without AP21967) in your experiments to account for any potential solvent-induced effects.
Troubleshooting Guides
Issue 1: Precipitation of AP21967 upon dilution in culture media.
Symptoms:
-
The culture medium becomes cloudy or turbid immediately after adding the AP21967 stock solution.
-
Visible particulate matter is observed in the culture vessel.
Possible Causes:
-
The final concentration of AP21967 exceeds its solubility limit in the aqueous culture medium.
-
The DMSO stock solution was not adequately mixed before dilution.
-
Rapid addition of the stock solution to the media, causing localized high concentrations and precipitation.
-
The culture medium was at a low temperature during the addition of AP21967.
Solutions:
-
Optimize Dilution Process: Perform a stepwise serial dilution of the AP21967 stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Pre-warm Media: Always use culture medium that has been pre-warmed to 37°C before adding the AP21967 solution.
-
Adjust Final DMSO Concentration: While minimizing DMSO is ideal, many cell lines can tolerate final concentrations up to 0.5% without significant cytotoxicity. Maintaining a slightly higher, yet non-toxic, final DMSO concentration can aid in solubility. Always include a vehicle control with the same final DMSO concentration.
-
Sonication: If precipitation persists, brief sonication of the diluted AP21967 solution in the culture medium in a water bath sonicator may help to dissolve the precipitate.
Quantitative Data Summary
Direct quantitative data for the solubility and stability of AP21967 in specific cell culture media is not extensively published. The values below are estimates based on the behavior of similar hydrophobic compounds and should be determined empirically for your specific experimental conditions.
Table 1: Estimated Solubility of AP21967 in Common Solvents and Media
| Solvent/Medium | Estimated Solubility Limit | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as an alternative solvent for stock solutions. |
| DMEM (with 10% FBS) | To be determined empirically | Solubility is expected to be low. Serum proteins may aid in solubility. |
| RPMI-1640 (with 10% FBS) | To be determined empirically | Solubility is expected to be low. Serum proteins may aid in solubility. |
| Phosphate-Buffered Saline (PBS) | To be determined empirically | Very low solubility is expected. |
Table 2: Estimated Stability of AP21967 in Culture Media
| Medium | Temperature | Half-life (t½) | Notes |
| DMEM (with 10% FBS) | 37°C | To be determined empirically | Stability should be assessed for long-term experiments (>24 hours). |
| RPMI-1640 (with 10% FBS) | 37°C | To be determined empirically | Stability may vary depending on media components. |
Experimental Protocols
Protocol 1: Preparation of AP21967 Stock and Working Solutions
This protocol provides a general guideline for preparing AP21967 solutions for cell culture experiments.
Materials:
-
AP21967 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of AP21967 to prepare a 10 mM solution (Molecular Weight of AP21967 will be needed from the supplier).
-
In a sterile vial, dissolve the AP21967 powder in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Concentration in Cell Media:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed media to achieve your desired final concentration. For example, to make a 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. It is recommended to do this in multiple steps (e.g., 1:100 followed by 1:1000).
-
Add each dilution step slowly, drop-by-drop, while gently swirling the media.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Stability of AP21967 in Culture Media by LC-MS
This protocol outlines a method to empirically determine the stability of AP21967 in your specific cell culture medium over time.
Materials:
-
AP21967
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Formic acid
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of AP21967 in your pre-warmed cell culture medium at the desired final concentration (e.g., 100 nM).
-
Dispense aliquots of this solution into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove one tube and immediately process it or store it at -80°C for later analysis.
-
-
Sample Extraction:
-
To 100 µL of the media sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS method for the quantification of AP21967.
-
The concentration of AP21967 at each time point is determined by comparing the peak area to a standard curve prepared in the same culture medium.
-
-
Data Analysis:
-
Plot the concentration of AP21967 versus time.
-
Determine the degradation rate and calculate the half-life (t½) of AP21967 in the culture medium under your experimental conditions.
-
Visualizations
Caption: AP21967-induced heterodimerization signaling pathway.
Caption: Workflow for determining AP21967 stability in culture media.
Technical Support Center: AP21967 and FKBP/FRB Fusion Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AP21967 with FKBP/FRB fusion proteins. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it differ from rapamycin?
AP21967 is a synthetic analog of rapamycin.[1] Unlike rapamycin, which has immunosuppressive effects due to its binding to the endogenous mTOR kinase, AP21967 is designed with a "bump" that prevents it from binding to wild-type mTOR.[1][2] It specifically induces dimerization of FKBP with a mutated version of the FRB domain (often containing a T2098L mutation), which creates a corresponding "hole" to accommodate the bump on AP21967.[2] This specificity makes AP21967 a valuable tool for chemically induced dimerization (CID) experiments without the confounding off-target effects of rapamycin.[1]
Q2: What are the key components of the AP21967-inducible dimerization system?
The system consists of three main components:
-
AP21967: The small molecule chemical dimerizer.
-
FKBP (FK506-Binding Protein): A protein that binds to AP21967. Your protein of interest is typically fused to FKBP.
-
FRB (FKBP-Rapamycin Binding domain) mutant: A mutated version of the FRB domain of mTOR (e.g., T2098L) that binds to the AP21967/FKBP complex.[2] Your second protein of interest is fused to this mutated FRB domain.
Q3: What are the common applications of the AP21967 and FKBP/FRB system?
This system is versatile and can be used to control various cellular processes, including:
-
Protein-protein interactions: Inducing the association of two proteins of interest in a temporally controlled manner.
-
Signal transduction: Activating or inhibiting signaling pathways by bringing signaling proteins into proximity.
-
Protein translocation: Directing a protein of interest to a specific subcellular location.
-
Targeted protein degradation: Inducing the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3]
Troubleshooting Guides
Issue 1: Low or No Dimerization Efficiency
Q: I am not observing the expected biological effect after adding AP21967. What could be the problem?
A: Low or no dimerization can result from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Protein Expression:
-
Problem: One or both fusion proteins may not be expressing at sufficient levels.
-
Solution: Confirm the expression of both your FKBP and FRB fusion proteins by Western blot or immunofluorescence. Ensure that the fusion tags do not lead to protein degradation.
-
-
Optimize AP21967 Concentration:
-
Problem: The concentration of AP21967 may be suboptimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of AP21967 for your specific cell type and experimental setup. Recommended concentrations for in vitro studies typically range from 0.05 nM to 500 nM.[4]
-
-
Check Integrity of Fusion Proteins:
-
Problem: The FKBP or FRB domains may be misfolded or sterically hindered by the fusion partner.
-
Solution: Consider redesigning your fusion constructs. Adding a flexible linker between your protein of interest and the FKBP/FRB domain can sometimes improve functionality. Also, ensure that the FRB domain contains the necessary mutation (e.g., T2098L) for AP21967 binding.
-
-
Confirm AP21967 Activity:
-
Problem: The AP21967 stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of AP21967. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Issue 2: High Background or Basal Activity
Q: I am observing the intended effect even without the addition of AP21967. How can I reduce this background?
A: High background or basal activity can be a significant issue. Here are some potential causes and solutions:
-
Protein Overexpression:
-
Problem: High levels of expression of the FKBP and FRB fusion proteins can lead to non-specific interactions or "leaky" activity.
-
Solution: Titrate the expression levels of your fusion proteins. Use inducible expression systems (e.g., Tet-On/Tet-Off) to have better control over protein levels.
-
-
Inherent Instability of the FRB Domain:
-
Problem: The FRB domain, especially certain mutants, can be inherently unstable, which might lead to aggregation or non-specific interactions.
-
Solution: Ensure you are using a well-characterized and stable FRB mutant. Some studies suggest that the stability of FRB can be ligand-dependent.[5]
-
-
Sub-optimal Fusion Construct Design:
-
Problem: The fusion of your protein of interest might inadvertently promote dimerization or localization without the need for AP21967.
-
Solution: Redesign your constructs, paying attention to the orientation and linker length between the protein of interest and the dimerization domain.
-
Issue 3: Fusion Protein Aggregation
Q: My FKBP/FRB fusion proteins are forming aggregates. How can I prevent this?
A: Protein aggregation can be a common problem with fusion proteins. Consider the following:
-
Expression Conditions:
-
Problem: High expression levels and temperatures can promote misfolding and aggregation.
-
Solution: For bacterial expression, lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). For mammalian cells, consider using a weaker promoter or an inducible system.
-
-
Solubility-Enhancing Tags:
-
Problem: Your protein of interest or the fusion construct itself may have poor solubility.
-
Solution: Consider adding a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your construct.
-
-
Buffer Composition:
-
Problem: The buffer conditions during protein purification or in your cellular experiments may not be optimal for protein stability.
-
Solution: Screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or non-detergent sulfobetaines) to improve protein solubility.
-
Quantitative Data
Table 1: AP21967 Characteristics and Recommended Concentrations
| Parameter | Value | Reference |
| Binding Target | FKBP and FRB (T2098L mutant) | [2] |
| In Vitro Concentration Range | 0.05 nM - 500 nM | [4] |
| In Vivo Dose (mice) | Up to 30 mg/kg | [4] |
| Cell Permeability | Yes | [4] |
| Toxicity | Nontoxic to cells at up to 1 µM | [4] |
Table 2: Binding Affinities of Rapamycin with FKBP/FRB (T2098L)
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| Rapamycin - FKBP | ~0.2 nM | [2] |
| Rapamycin - FRB(T2098L) | ~0.3 - 0.6 nM | [2] |
Note: Specific Kd values for AP21967 are not as readily available in the literature as for rapamycin, but the system is designed for high-affinity interaction.
Experimental Protocols
Protocol 1: AP21967 Dose-Response Experiment
This protocol outlines a general procedure to determine the optimal concentration of AP21967 for inducing dimerization in a cell-based assay.
-
Cell Seeding: Plate your cells expressing the FKBP and FRB fusion proteins in a multi-well plate at a density that allows for optimal growth and analysis.
-
AP21967 Dilution Series: Prepare a serial dilution of AP21967 in your cell culture medium. A typical starting range would be from 1 pM to 1 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium in your cell plate with the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for a predetermined amount of time, which will depend on the biological process you are studying (e.g., 15 minutes for rapid signaling events, several hours for changes in gene expression or protein degradation).
-
Assay: Perform your specific assay to measure the biological outcome of dimerization (e.g., immunofluorescence for protein translocation, Western blot for protein degradation, reporter gene assay for transcriptional activation).
-
Data Analysis: Plot the response as a function of the AP21967 concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
This protocol describes how to confirm the AP21967-induced interaction between your FKBP and FRB fusion proteins.
-
Cell Culture and Treatment: Culture cells expressing both fusion proteins. Treat one set of cells with the optimal concentration of AP21967 (determined from a dose-response experiment) and another set with vehicle control for the desired amount of time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.[6]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysates with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[7]
-
Immunoprecipitation: Add an antibody against one of the fusion proteins (e.g., anti-FKBP or an antibody against a tag on the fusion protein) to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the FKBP and FRB fusion proteins to confirm their interaction in the AP21967-treated sample.
Visualizations
Caption: AP21967-induced dimerization of FKBP and FRB* fusion proteins.
Caption: General experimental workflow for AP21967-induced dimerization.
Caption: Troubleshooting logic for common issues with the AP21967 system.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. An Inducible System for Rapid Degradation of Specific Cellular Proteins Using Proteasome Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 5. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
Optimizing AP21967 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing incubation time with AP21967. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967 is a synthetic, cell-permeable ligand that functions as a chemical inducer of dimerization (CID).[1] It is a rapamycin (B549165) analog designed to specifically induce the heterodimerization of proteins fused to engineered FK506 binding protein (FKBP) and FKBP-rapamycin binding (FRB) domains. A key feature of AP21967 is that it does not bind to the endogenous mTOR kinase, thus avoiding the confounding effects on cell growth and proliferation associated with rapamycin. This makes it a valuable tool for controlling protein-protein interactions with high specificity.
Q2: What is the optimal concentration of AP21967 to use?
The optimal concentration of AP21967 is highly dependent on the specific cell type, the expression levels of the fusion proteins, and the desired biological outcome. A dose-response experiment is crucial to determine the ideal concentration for your system.[2] Generally, for in vitro applications, a concentration range of 0.05 nM to 500 nM is recommended. It is advisable to start with a concentration in the low nanomolar range and titrate up to find the lowest effective concentration that elicits the desired response without causing toxicity.
Q3: How long should I incubate my cells with AP21967?
The ideal incubation time is entirely dependent on the biological process being investigated. Rapid events like protein phosphorylation may only require a short incubation, while long-term effects such as changes in gene expression or cell proliferation will necessitate significantly longer exposure. A time-course experiment is the most effective way to determine the optimal incubation period for your specific assay.
Optimizing Incubation Time for Different Assays
The incubation time for AP21967 treatment is a critical parameter that must be optimized for each specific experimental goal. Below is a summary of recommended starting points for various common assays.
| Assay Type | Recommended Starting Incubation Time | Key Considerations |
| Protein Phosphorylation | 5 - 30 minutes | Phosphorylation events are often rapid. A short time course (e.g., 5, 10, 15, 30 minutes) is recommended to capture the peak response. |
| Protein-Protein Interaction | 15 minutes - 4 hours | The time to maximal dimerization can vary. Co-immunoprecipitation or FRET/BRET assays can be used to monitor the interaction over time. |
| Gene Expression (Transcription) | 4 - 24 hours | Sufficient time is needed for transcription and translation to produce a measurable change in the protein product. |
| Cell Viability/Proliferation | 24 - 72 hours (or longer) | Effects on cell viability and proliferation are typically observed over one or more cell cycles. For some systems, incubation for up to 6 days has been reported.[3] |
| Apoptosis | 12 - 48 hours | The induction of apoptosis is a multi-step process that requires several hours to become detectable. |
| Protein Translocation | 30 minutes - 6 hours | The kinetics of protein movement between cellular compartments can be monitored by live-cell imaging over a time course. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time (Western Blot)
This protocol describes how to determine the optimal AP21967 incubation time for inducing a specific signaling event, using protein phosphorylation as an example, which can be detected by Western blot.
Materials:
-
Cells expressing FKBP and FRB fusion proteins
-
Complete culture medium
-
AP21967 stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of the experiment.
-
AP21967 Treatment: Treat cells with a predetermined optimal concentration of AP21967.
-
Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The "0 minute" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blot:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
-
Analysis: Quantify the band intensities for the phosphorylated and total protein at each time point. The optimal incubation time is the point at which the phosphorylation signal is maximal.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines how to assess the effect of AP21967-induced dimerization on cell viability over a longer time course.
Materials:
-
Cells expressing FKBP and FRB fusion proteins
-
96-well plates
-
Complete culture medium
-
AP21967 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the planned incubation period (e.g., 2,000-5,000 cells/well for a 72-hour assay).[4] Allow cells to attach overnight.
-
AP21967 Treatment: Treat the cells with a range of AP21967 concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point. This will help determine the incubation time that shows the most significant effect.
Visualizations
Caption: AP21967-induced signal transduction pathway.
Caption: Experimental workflow for optimizing AP21967 incubation time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to AP21967 treatment | 1. Suboptimal AP21967 concentration: The concentration may be too low to induce dimerization effectively. 2. Insufficient incubation time: The treatment duration may be too short to produce a measurable biological effect. 3. Low expression of fusion proteins: The levels of the FKBP and/or FRB fusion proteins may be insufficient. 4. Incorrect protein fusion design: The fusion of FKBP/FRB domains might sterically hinder the interaction or the function of the protein of interest. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal incubation period. 3. Verify the expression levels of the fusion proteins by Western blot or flow cytometry. If necessary, generate a more stable cell line. 4. Redesign the fusion constructs, for example, by adding a linker between the dimerization domain and the protein of interest. |
| High background or off-target effects | 1. AP21967 concentration is too high: Excessive concentrations can sometimes lead to non-specific interactions. 2. Leaky expression of fusion proteins: Basal dimerization in the absence of AP21967. | 1. Use the lowest effective concentration of AP21967 as determined by a dose-response curve. 2. Use an inducible expression system for the fusion proteins to have tighter control over their expression. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the cellular response. 2. Inconsistent AP21967 preparation: Improper storage or repeated freeze-thaw cycles of the AP21967 stock solution can lead to degradation. 3. Pipetting errors: Inaccurate pipetting can lead to variations in cell numbers or reagent concentrations. | 1. Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in a consistent growth phase for all experiments. 2. Aliquot the AP21967 stock solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Cell death at all AP21967 concentrations | 1. Cellular toxicity of the induced dimerization: The dimerization of the target proteins may be inherently toxic to the cells. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve AP21967 can be toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm toxicity. Consider redesigning the experiment or using a different cellular system. 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Creating Highly Specific Chemically Induced Protein Dimerization Systems by Stepwise Phage Selection of a Combinatorial Single-Domain Antibody Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in AP21967 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing high background signals in experiments utilizing the AP21967 ligand for chemically induced dimerization (CID).
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967 is a synthetic, cell-permeable analog of rapamycin.[1][2][3] It functions as a chemical inducer of dimerization (CID) by binding to two distinct protein domains: the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain of mTOR (FRB T2098L).[1][2] This specific mutation in the FRB domain prevents AP21967 from binding to the endogenous mTOR kinase, thus avoiding off-target effects on cell signaling.[1][3][4] In experimental systems, proteins of interest are fused to FKBP and the mutated FRB domain. The addition of AP21967 induces the formation of a stable ternary complex, bringing the two proteins of interest into close proximity and triggering downstream events.[2][5]
Q2: What are the common causes of high background in AP21967 experiments?
High background in AP21967 experiments can manifest as ligand-independent activation or a high basal signal in the absence of the dimerizer. The most common causes include:
-
Overexpression of Fusion Proteins: High concentrations of the FKBP and FRB-tagged proteins can lead to spontaneous, AP21967-independent dimerization.[5] This is particularly problematic for membrane-bound proteins where the local concentration is inherently high.[5]
-
Suboptimal AP21967 Concentration: Using a concentration of AP21967 that is too high can lead to non-specific interactions and increased background.
-
Cellular Health and Viability: Unhealthy or dying cells can exhibit higher non-specific signals.
-
Insufficient Washing: Inadequate washing steps can leave residual unbound reagents, contributing to background.
-
Contaminated Reagents: Buffers or media contaminated with particles or other substances can increase background noise.[6]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during AP21967 experiments.
Issue 1: High Basal Signal (Ligand-Independent Dimerization)
Symptoms: You observe a high signal in your negative control (no AP21967) that is comparable to your positive control (with AP21967).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Overexpression of fusion proteins | - Titrate the amount of plasmid DNA used for transfection to find the lowest expression level that still yields a detectable signal upon AP21967 addition. - If using a viral delivery system, try different multiplicities of infection (MOIs). - For stable cell lines, consider sorting for cells with lower expression levels of your fusion proteins. - Utilize an inducible expression system, such as a Tet-On system, to control the expression level of your fusion proteins.[5] |
| Aggregation of fusion proteins | - Ensure proper protein folding by optimizing cell culture conditions (e.g., temperature, supplements). - Include a flexible linker between your protein of interest and the dimerization domain (FKBP or FRB). |
Issue 2: High Background Across All Samples
Symptoms: Both your control and experimental samples show a uniformly high background signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal AP21967 concentration | - Perform a dose-response curve to determine the optimal concentration of AP21967 for your specific system. The recommended range for in vitro use is typically 0.05 nM–500 nM.[7] Start with a lower concentration and titrate up. |
| Non-specific binding of detection reagents | - If using an antibody-based detection method (e.g., Western blot, ELISA), optimize the concentration of your primary and secondary antibodies.[8][9] - Increase the stringency of your washing steps by increasing the number of washes or the duration of each wash.[8] - Optimize your blocking buffer. Consider increasing the concentration of the blocking agent or the incubation time.[9] |
| Contaminated reagents or buffers | - Prepare fresh buffers and filter-sterilize them.[6] - Use high-purity water and reagents. |
| Autofluorescence (for fluorescence-based assays) | - Include an unstained control to assess the level of autofluorescence. - If possible, choose a fluorophore with an emission spectrum that does not overlap with the autofluorescence of your cells. |
Experimental Protocols
Protocol: AP21967-Induced Dimerization in Mammalian Cells
This protocol provides a general framework for an AP21967-induced dimerization experiment. Optimization of specific steps will be required for different cell types and experimental systems.
-
Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will result in 70-80% confluency at the time of the experiment.
-
Transfection: Transfect the cells with your FKBP and FRB fusion protein constructs according to the manufacturer's protocol. It is crucial to optimize the amount of DNA to avoid overexpression.
-
Incubation: Allow the cells to express the fusion proteins for 24-48 hours.
-
Starvation (Optional): For signaling pathway studies, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
AP21967 Treatment:
-
Prepare a stock solution of AP21967 in a suitable solvent (e.g., DMSO).
-
Dilute the AP21967 stock solution in serum-free media to the desired final concentration. It is highly recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM) to determine the optimal concentration.
-
Include a vehicle-only control (e.g., DMSO).
-
Add the diluted AP21967 or vehicle to the cells and incubate for the desired time (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours).
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Analyze the cell lysates using your desired downstream application (e.g., Western blot, co-immunoprecipitation, reporter assay).
-
Data Presentation
Table 1: Recommended Concentration Ranges and Incubation Times for AP21967
| Parameter | In Vitro (Cell Culture) | In Vivo (Mice) | Notes |
| Concentration Range | 0.05 nM – 500 nM[7] | Up to 30 mg/kg[7] | Optimal concentration should be determined empirically for each system. |
| Incubation Time | 15 minutes – 12+ hours | Varies depending on the experimental design | Time course experiments are recommended to determine the optimal duration of treatment. |
Visualizations
Caption: Mechanism of AP21967-induced heterodimerization.
Caption: Troubleshooting workflow for high background in AP21967 experiments.
Caption: A typical experimental workflow for AP21967-induced dimerization.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iDimerize Inducible Heterodimer System [takarabio.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
AP21967 quality control and purity concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity, and effective use of AP21967. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967, also known as A/C Heterodimerizer, is a synthetic, cell-permeant derivative of rapamycin (B549165).[1] It is a chemical inducer of dimerization (CID) used to induce the interaction of two proteins that have been engineered to contain specific binding domains.[2] Specifically, AP21967 facilitates the heterodimerization of proteins fused to FK506-Binding Protein (FKBP) and a mutated FKBP-Rapamycin Binding (FRB) domain (or their derivatives, DmrA and DmrC, respectively).[3][4] Unlike rapamycin, AP21967 has been designed with a "bump" that prevents it from binding to the endogenous mTOR kinase, thus reducing off-target effects and toxicity.[1]
Q2: What are the typical purity specifications for AP21967?
Commercially available AP21967, sold as A/C Heterodimerizer, typically has a purity of greater than 90% as determined by High-Performance Liquid Chromatography (HPLC).[5] The identity of the compound is generally confirmed by mass spectrometry.[5] It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from your supplier for detailed quality control data.
Q3: How should I prepare a stock solution of AP21967?
AP21967 is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol (B145695) are recommended solvents. Takara Bio, a commercial supplier, provides A/C Heterodimerizer as a 0.5 mM solution in 100% ethanol.[5]
Q4: What are the recommended storage conditions for AP21967?
AP21967 powder and stock solutions should be stored at -20°C.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored properly, the reagent is expected to be stable for at least one year.[5]
Q5: What is the optimal working concentration of AP21967 in cell culture?
The optimal working concentration of AP21967 is highly dependent on the specific cell type and the experimental system. However, a concentration range of 0.05 nM to 500 nM has been suggested for in vitro use.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Data Presentation
Table 1: Physicochemical Properties and Storage of AP21967
| Property | Value | Source(s) |
| Chemical Formula | C₅₉H₈₈N₂O₁₂ | [6] |
| Molecular Weight | 1013.3 g/mol | [6] |
| Purity Specification | >90% (by HPLC) | [5] |
| Recommended Solvents | DMSO, Ethanol | [5] |
| Storage of Powder | -20°C, desiccated | [5] |
| Storage of Stock Solution | Aliquot and store at -20°C. Stable for at least 1 year. | [5] |
Table 2: Recommended Concentration Ranges for Cell Culture Applications
| Application | Cell Line(s) | Recommended Starting Concentration Range | Source(s) |
| General In Vitro Use | Various | 0.05 nM - 500 nM | [3] |
| In Vivo Use (Mice) | N/A | Up to 30 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM AP21967 Stock Solution in DMSO
-
Equilibration: Allow the vial of solid AP21967 to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment, accurately weigh the desired amount of AP21967 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 1.013 mg of AP21967 in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath or warm to 37°C to aid dissolution. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes and store at -20°C.
Protocol 2: Performing a Dose-Response Experiment
-
Cell Plating: Plate your cells at a suitable density in a multi-well plate and allow them to adhere and recover overnight.
-
Preparation of Working Solutions: Thaw an aliquot of your AP21967 stock solution. Perform a serial dilution in your cell culture medium to prepare a range of working concentrations (e.g., from 0.01 nM to 1000 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest AP21967 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AP21967 and the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream assay to measure the desired effect (e.g., reporter gene expression, protein localization, cell viability).
-
Analysis: Plot the response as a function of the AP21967 concentration to determine the optimal working concentration.
Mandatory Visualization
Caption: Mechanism of AP21967-induced protein heterodimerization.
Caption: Troubleshooting workflow for AP21967-related experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak dimerization effect | 1. Suboptimal concentration of AP21967.2. Degraded AP21967 due to improper storage.3. Incomplete dissolution of AP21967. | 1. Perform a dose-response experiment to determine the optimal concentration for your system.2. Use a fresh aliquot or a new vial of AP21967. Ensure stock solutions are stored at -20°C and protected from light.3. When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming or sonication can help. |
| Inconsistent results between experiments | 1. Lot-to-lot variability of AP21967.2. Inconsistent preparation of working solutions.3. Repeated freeze-thaw cycles of the stock solution. | 1. If you suspect lot-to-lot variability, test a new lot against a previously validated lot. Contact the supplier for information on their quality control measures.2. Prepare fresh dilutions for each experiment. Use calibrated pipettes and a consistent dilution protocol.3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| High background or off-target effects | 1. AP21967 concentration is too high.2. Contamination of AP21967 with rapamycin or other impurities. | 1. Titrate down the concentration of AP21967 to the lowest effective concentration.2. Ensure you are using a high-purity grade of AP21967. If you suspect contamination, obtain a new, certified lot of the compound. |
| Precipitation in cell culture media | 1. Poor solubility of AP21967 in aqueous media.2. Final concentration of the organic solvent (e.g., DMSO) is too low. | 1. Add the AP21967 stock solution to the media while vortexing to ensure rapid mixing. Pre-warming the media to 37°C can also help.2. Ensure the final concentration of the solvent is sufficient to maintain solubility but remains non-toxic to your cells (typically <0.5% for DMSO). |
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 3. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 4. takara.co.kr [takara.co.kr]
- 5. takarabio.com [takarabio.com]
- 6. AP-21967 | C59H88N2O12 | CID 44576241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: AP21967 Efficiency and the Impact of Serum
Welcome to the technical support center for the chemically induced dimerization (CID) agent, AP21967. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AP21967 and to troubleshoot common issues that may arise during experimentation, with a particular focus on the impact of serum on its efficiency.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
A1: AP21967 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a rapamycin (B549165) analog designed to have a "bump" that prevents it from binding to the endogenous mTOR kinase, thereby reducing cellular toxicity.[1] AP21967 functions by binding to two engineered protein domains, typically FK506 Binding Protein (FKBP) and a mutated form of the FKBP-Rapamycin Binding (FRB) domain, bringing them and any fused proteins of interest into close proximity.[2][3] This induced dimerization can be used to control a variety of cellular processes, such as signal transduction, gene expression, and protein localization.
Q2: Why is my AP21967-induced dimerization not working or showing low efficiency?
A2: Several factors can contribute to low or no efficiency of AP21967. These include:
-
Suboptimal AP21967 Concentration: The optimal concentration of AP21967 can vary depending on the cell type, the expression levels of the fusion proteins, and the specific biological readout. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
-
Serum Interference: Components of fetal bovine serum (FBS) or other sera, particularly albumin, may bind to AP21967, reducing its effective concentration available to the cells.
-
Low Expression or Incorrect Folding of Fusion Proteins: The proteins tagged with FKBP and FRB domains must be expressed at sufficient levels and fold correctly to be responsive to AP21967.
-
Cellular Health: The overall health and viability of your cells can impact the efficiency of any cellular assay.
-
Improper Storage of AP21967: Like many small molecules, AP21967 should be stored correctly to maintain its activity.
Q3: Can serum in the cell culture medium affect AP21967's performance?
A3: Yes, it is highly probable. AP21967 is a rapamycin analog, and rapamycin is known to bind to serum albumin. This binding can sequester AP21967, reducing the free concentration available to enter the cells and induce dimerization. This can lead to a rightward shift in the dose-response curve, meaning a higher concentration of AP21967 is required to achieve the same effect in the presence of serum compared to serum-free or low-serum conditions.
Q4: How can I mitigate the potential interference of serum?
A4: To address potential serum interference, you can:
-
Perform experiments in serum-free or reduced-serum media: If your cells can be maintained in such conditions for the duration of the experiment, this is the most direct way to eliminate the variable of serum protein binding.
-
Increase the concentration of AP21967: If serum is required for your experiment, you may need to use a higher concentration of AP21967 to compensate for the amount bound to serum proteins. A thorough dose-response analysis is essential to determine the new optimal concentration.
-
Consistent Serum Batch: Use the same batch of serum for all related experiments to minimize variability in serum composition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low signal upon AP21967 addition | 1. Ineffective AP21967 concentration. 2. Serum interference. 3. Low expression of FKBP/FRB fusion proteins. 4. AP21967 degradation. | 1. Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to find the optimal concentration.2. Test the experiment in serum-free or reduced-serum (e.g., 2%) medium. If the signal improves, serum is likely the cause. Increase AP21967 concentration in serum-containing media.3. Verify protein expression by Western blot or fluorescence microscopy (if tagged).4. Use a fresh stock of AP21967. |
| High background signal (dimerization without AP21967) | 1. Overexpression of fusion proteins leading to spontaneous dimerization. 2. "Leaky" expression from inducible promoters. | 1. Titrate down the amount of plasmid used for transfection or use a weaker promoter.2. Use a tightly controlled inducible expression system and ensure no basal expression. |
| Inconsistent results between experiments | 1. Variability in cell density or health. 2. Inconsistent AP21967 preparation. 3. Different batches of serum. | 1. Ensure consistent cell seeding density and monitor cell health.2. Prepare fresh dilutions of AP21967 from a concentrated stock for each experiment.3. Use a single, tested batch of serum for the entire set of experiments. |
| Cell toxicity observed at higher AP21967 concentrations | 1. Off-target effects at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Although designed to be non-toxic, very high concentrations might have off-target effects. Use the lowest effective concentration determined from your dose-response curve.2. Ensure the final concentration of the solvent is below a toxic threshold for your cell line (typically <0.5% for DMSO). |
Data Presentation
Impact of Serum on AP21967 Efficiency
While direct comparative studies are limited, based on the principle of small molecule binding to serum proteins, a higher concentration of AP21967 is expected to be required to achieve a similar biological response in the presence of higher serum concentrations. Researchers should empirically determine the optimal AP21967 concentration under their specific experimental conditions.
Hypothetical Dose-Response Data
The following table illustrates the expected shift in the effective concentration (EC50) of AP21967 in different serum concentrations. Note: This is a hypothetical representation to guide experimental design.
| Serum Concentration | Hypothetical EC50 of AP21967 |
| 0% (Serum-Free) | 10 nM |
| 2% FBS | 25 nM |
| 10% FBS | 100 nM |
Experimental Protocols
Protocol: Optimizing AP21967 Concentration for Chemically Induced Dimerization
This protocol provides a framework for determining the optimal AP21967 concentration for your specific cell line and experimental setup.
Materials:
-
Cells expressing your FKBP and FRB fusion proteins of interest.
-
Complete cell culture medium (with and without serum).
-
AP21967 stock solution (e.g., 1 mM in DMSO).
-
Assay-specific reagents (e.g., lysis buffer for Western blot, reporter assay reagents).
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will be optimal for your downstream assay at the time of analysis.
-
Serum Conditions: If testing the effect of serum, plate cells in both your standard serum-containing medium (e.g., 10% FBS) and a low-serum or serum-free medium. Allow cells to adhere and grow for 24 hours.
-
AP21967 Dilution Series: Prepare a serial dilution of AP21967 in the appropriate medium. A typical starting range would be from 1 µM down to 0.1 nM, with a vehicle control (DMSO only).
-
Treatment: Replace the medium on your cells with the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and the downstream biological effect to occur (this time will be system-dependent, e.g., 15 minutes for rapid signaling events, 24 hours for transcriptional reporters).
-
Assay: Perform your downstream assay to measure the extent of dimerization or its functional consequence. This could be:
-
Co-immunoprecipitation followed by Western blot: To directly assess the interaction of the fusion proteins.
-
Reporter gene assay: If dimerization activates a transcription factor.
-
Microscopy: To observe the re-localization of a fluorescently tagged protein.
-
Functional assay: Measuring a specific cellular response (e.g., cell proliferation, apoptosis).
-
-
Data Analysis: Plot the response as a function of the AP21967 concentration to generate a dose-response curve and determine the EC50 in each serum condition.
Visualizations
Caption: AP21967-induced dimerization and downstream signaling activation.
Caption: Workflow for optimizing AP21967 concentration.
Caption: Troubleshooting logic for low AP21967-induced signal.
References
troubleshooting guide for iDimerize systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing iDimerize inducible dimerization systems. The information is tailored for scientists and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is the underlying principle of the iDimerize Inducible Dimerization System?
The iDimerize system is a technology that allows for the controlled, inducible interaction of proteins within a cellular context.[1][2][3] This is achieved by fusing proteins of interest to specific dimerization domains (Dmr domains). The addition of a small, cell-permeable molecule, known as a dimerizer, facilitates the high-affinity binding of these Dmr domains, thereby bringing the attached proteins into close proximity and activating downstream signaling pathways or cellular events.[1][2][3]
Q2: What are the different types of iDimerize systems available?
Takara Bio offers several iDimerize systems to suit various experimental needs:
-
Inducible Homodimer System: This system uses a single type of dimerization domain (DmrB) and a corresponding homodimerizer (B/B Homodimerizer) to induce the interaction of two identical proteins.[2][4]
-
Inducible Heterodimer System: This system utilizes two different dimerization domains (DmrA and DmrC) and a heterodimerizer (A/C Heterodimerizer) to bring together two different proteins of interest.[1][5]
-
Regulated Transcription System: This system controls gene expression by using a dimerizer to assemble a functional transcription factor.[6]
-
Reverse Dimerization System: In this system, proteins fused to a DmrD domain spontaneously aggregate, and the addition of a "solubilizer" ligand disrupts these interactions.[7][8]
Q3: How quickly can I expect to see a response after adding the dimerizer ligand?
The induction of protein-protein interactions with the iDimerize system is a rapid process. Heterodimerization has been observed in as little as 30 seconds after the addition of the dimerizer ligand, allowing for the study of cellular processes in real-time.[3]
Troubleshooting Guide
High Background Signal (Dimerization in the Absence of Dimerizer)
One of the most common issues encountered is a high background signal, where the dimerization-dependent effect is observed even without the addition of the dimerizer ligand. This is often caused by overexpression of the fusion proteins.[1][2][4]
Q: I am observing dimerization of my proteins even before adding the dimerizer. What can I do to reduce this background?
A: High background is typically due to the high expression levels of your Dmr-tagged fusion proteins, especially for membrane-localized proteins where local concentrations can be very high.[1][4] Here are several strategies to mitigate this issue:
-
Reduce Plasmid Concentration during Transfection: Lowering the amount of plasmid DNA used for transfection can decrease the expression level of the fusion proteins.
-
Use a Weaker Promoter: If possible, switch to a vector with a weaker promoter to drive the expression of your fusion proteins.
-
Optimize the Number of Dimerization Domains: While multiple domains can enhance dimerization, they can also increase background. Empirically test constructs with a single Dmr domain.[1]
-
Utilize the Tet-On 3G System: For tightly controlled expression, combine the iDimerize system with the Tet-On 3G technology. This allows you to use doxycycline (B596269) to precisely control the expression level of your fusion proteins to a physiologically relevant range before inducing dimerization.[4][9]
Experimental Workflow: Optimizing Protein Expression with Tet-On 3G
Caption: Workflow for controlling protein expression using the Tet-On 3G system prior to dimerization.
Weak or No Dimerization Signal
Another common challenge is observing a weak or absent signal after the addition of the dimerizer.
Q: I don't see the expected cellular effect after adding the dimerizer. What are the possible causes and solutions?
A: A weak or absent signal can stem from several factors, from suboptimal protein expression to issues with the dimerizer itself.
-
Confirm Protein Expression: Use Western blotting with antibodies against the DmrA or DmrC domains to verify that your fusion proteins are being expressed at sufficient levels.
-
Optimize Dimerizer Concentration: The optimal concentration of the dimerizer ligand can vary depending on the cell type and the specific proteins being studied. It is crucial to perform a dose-response experiment to determine the ideal concentration.[6]
-
Check Ligand Integrity: Ensure the dimerizer ligand has been stored correctly and has not degraded.
-
Re-evaluate Fusion Protein Design: The orientation and location of the Dmr domain can impact its ability to dimerize effectively. It may be necessary to empirically test different fusion protein configurations (N-terminal vs. C-terminal tagging).[1]
-
Consider Higher-Order Oligomerization: Some cellular processes may require the formation of higher-order protein complexes. In such cases, using constructs with multiple tandem Dmr domains might be necessary.[1]
Signaling Pathway: Inducible Heterodimerization
Caption: Schematic of A/C Heterodimerizer inducing the interaction of two distinct fusion proteins.
Experimental Protocols & Data
Table 1: Recommended Antibiotic Concentrations for Stable Cell Line Selection
For generating stable cell lines expressing your fusion constructs, the following antibiotic concentrations are recommended as a starting point. The optimal concentration should be determined empirically for your specific cell line.[1]
| Antibiotic | Cat. No. | Selecting Colonies (µg/ml) | Maintenance (µg/ml) |
| Puromycin | 631306 | 0.25–10 | 0.25 |
| Puromycin | 631305 | 0.25–10 | 0.25 |
Protocol: Titration of Dimerizer Ligand
To determine the optimal working concentration of the dimerizer ligand, a titration experiment is essential.
-
Cell Seeding: Plate your stably transfected or transiently transfected cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of the assay.
-
Ligand Dilution Series: Prepare a serial dilution of the dimerizer ligand (e.g., A/C Heterodimerizer or B/B Homodimerizer) in your cell culture medium. Recommended starting concentrations range from 0.1 nM to 500 nM.[6] Always include a vehicle-only control (e.g., ethanol).
-
Ligand Addition: Remove the old medium from the cells and add the medium containing the different concentrations of the dimerizer ligand.
-
Incubation: Incubate the cells for the desired period, which will depend on the specific cellular process you are investigating.
-
Assay: Perform your functional assay to measure the dimerization-dependent effect (e.g., reporter gene expression, protein localization via imaging, or a biochemical assay).
-
Data Analysis: Plot the response as a function of the dimerizer concentration to determine the EC50 and the optimal concentration that gives a maximal response with minimal off-target effects.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting efforts for common iDimerize system issues.
References
- 1. takarabio.com [takarabio.com]
- 2. takarabio.com [takarabio.com]
- 3. Inducible protein-protein interactions—iDimerize systems [takarabio.com]
- 4. takarabio.com [takarabio.com]
- 5. iDimerize Inducible Heterodimer System [takarabio.com]
- 6. takarabio.com [takarabio.com]
- 7. iDimerize Reverse Dimerization System (inducible secretion) [takarabio.com]
- 8. takarabio.com [takarabio.com]
- 9. takarabio.com [takarabio.com]
Technical Support Center: Avoiding Fusion Protein Aggregation with AP21967
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and prevent the aggregation of fusion proteins when using the chemically induced dimerizer (CID), AP21967.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
A1: AP21967 is a synthetic, cell-permeable rapamycin (B549165) analog.[1] It functions as a "molecular glue" to induce the heterodimerization of two proteins that have been respectively fused to engineered protein domains—specifically, a mutant form of FK506-Binding Protein (FKBP) and an FRB (FKBP-rapamycin binding) domain.[2][3][4] Unlike rapamycin, AP21967 has been engineered to not bind significantly to the endogenous mTOR kinase, which minimizes off-target effects.[5] This induced dimerization is a powerful tool to control protein localization, activate signaling pathways, and assemble protein complexes in a controlled manner.[6]
Q2: Why are my fusion proteins aggregating after I add AP21967?
A2: Protein aggregation upon induced dimerization is a common challenge. Several factors can contribute to this issue:
-
High Protein Expression Levels: Overexpression of the fusion proteins can lead to non-specific interactions and aggregation, even before the addition of AP21967.[2] When localized to a specific cellular compartment, such as the plasma membrane, the local concentration of these proteins can become very high, promoting aggregation.[2]
-
Rapid Dimerization Kinetics: The interaction induced by AP21967 is very rapid, occurring on a timescale of seconds.[7] This rapid "zipping" of proteins can sometimes lead to misfolding if the individual fusion proteins are not stable.
-
Suboptimal AP21967 Concentration: Using too high a concentration of AP21967 can sometimes promote the formation of higher-order oligomers and aggregates rather than simple dimers.
-
Inherent Instability of the Fusion Protein: The protein of interest itself may be prone to aggregation, and forcing it into a dimer or multimer complex can exacerbate this issue. The fusion tags (FKBP/FRB) themselves can also contribute to instability.
Q3: What is the recommended concentration range for AP21967?
A3: The optimal concentration of AP21967 is system-dependent and should be determined empirically. However, a general starting range for in vitro cell culture experiments is between 0.05 nM and 500 nM.[8] For many applications, concentrations between 50 nM and 100 nM have been shown to be effective.[9][10] It is highly recommended to perform a dose-response curve to find the minimal concentration that gives the desired biological effect, as this will minimize potential off-target effects and reduce the likelihood of aggregation.
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: I observe a high molecular weight smear or insoluble pellet on my Western blot after AP21967 treatment.
-
Potential Cause: This is a classic sign of protein aggregation. The high molecular weight smear represents cross-linked or aggregated protein that cannot properly migrate through the gel, while the presence of your protein in the insoluble fraction after cell lysis confirms it has precipitated.
-
Solutions:
-
Optimize Expression Levels: If you are using an inducible expression system (like Tet-On), titrate the inducer (e.g., doxycycline) to find the lowest expression level that still allows for a detectable signal.[2] This can prevent aggregation due to high local concentrations.
-
Titrate AP21967 Concentration: Perform a dose-response experiment to find the lowest effective concentration of AP21967.
-
Incorporate a Solubility-Enhancing Tag: Consider adding a highly soluble tag, such as Maltose-Binding Protein (MBP), to one of your fusion constructs.[11] This can help keep the entire complex soluble.
-
Modify Lysis and Wash Buffers: Supplement your buffers with additives known to reduce non-specific interactions and aggregation.
-
Problem 2: My cells show signs of toxicity or death after treatment with AP21967.
-
Potential Cause: While AP21967 is designed to be non-toxic,[8] cell death could be a result of the biological process you are inducing (e.g., activating an apoptotic pathway) or due to massive protein aggregation, which can trigger cellular stress responses.
-
Solutions:
-
Confirm the Source of Toxicity: Use control cells that express only one of the fusion partners or non-functional fusion proteins to determine if the toxicity is a direct result of the dimerization event.
-
Reduce Expression and Dimerizer Concentration: As with aggregation, high levels of protein expression and dimerizer can lead to an overly strong, non-physiological response. Lowering both can often mitigate toxicity.
-
Time-Course Experiment: Analyze cell viability at different time points after adding AP21967. The induced process might be very rapid, and you may be observing late-stage effects.
-
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for experiments involving AP21967.
| Parameter | Recommended Range | Notes |
| AP21967 Concentration (in vitro) | 0.05 nM - 500 nM[8] | Empirical titration is critical. Start with ~50-100 nM. |
| AP21967 Concentration (in vivo, mice) | Up to 30 mg/kg[8] | |
| Incubation Time | Seconds to 24 hours[7][9] | Highly dependent on the biological process being studied. |
| Protein Expression Temperature | 16-25°C | Lower temperatures can slow protein synthesis, allowing for better folding and reducing aggregation.[11] |
| Buffer Additives for Solubility | See Table 2 | These can be included in lysis and purification buffers. |
Table 2: Buffer Additives to Reduce Protein Aggregation
| Additive Class | Example | Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glutamate | 0.1 - 1 M | Can suppress protein-protein interactions.[12] |
| Polyols/Sugars | Glycerol, Sucrose | 5-20% (v/v) | Stabilize protein structure.[11] |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions.[11] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of incorrect disulfide bonds.[12] |
Key Experimental Protocols
Protocol 1: Titration of AP21967 to Determine Optimal Concentration
-
Cell Seeding: Seed cells expressing your FKBP and FRB fusion proteins in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare AP21967 Dilutions: Prepare a serial dilution of AP21967 in your cell culture medium. A good starting range for the final concentrations would be: 500 nM, 100 nM, 50 nM, 10 nM, 1 nM, 0.1 nM, and a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for the desired amount of time for your experiment (this could range from minutes to hours). For a typical signaling activation experiment, 15-60 minutes is often sufficient. For dimerization-dependent cell growth, longer incubation (e.g., 6 days) may be required.[4]
-
Assay: Perform your downstream assay of choice. This could be:
-
Western Blotting: Lyse the cells, separate soluble and insoluble fractions by centrifugation, and analyze both by SDS-PAGE and Western blotting to check for dimerization (e.g., via co-immunoprecipitation) and aggregation (insoluble fraction).
-
Immunofluorescence: Fix the cells and use immunofluorescence to observe the relocalization of your protein of interest.
-
Functional Assay: Measure the biological output you expect from dimerization (e.g., reporter gene expression, cell proliferation, phosphorylation of a downstream target).[4]
-
-
Analysis: Determine the lowest concentration of AP21967 that gives a robust and reproducible signal in your functional assay with minimal aggregation in the insoluble fraction.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
-
Cell Treatment: Treat cells expressing both fusion proteins (one of which should have an epitope tag like HA or FLAG for immunoprecipitation) with the optimal concentration of AP21967 determined from Protocol 1. Include a no-dimerizer control.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble material. Collect the supernatant (soluble fraction).
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Add an antibody against the epitope tag on your "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washes: Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the "bait" and "prey" proteins to confirm their interaction in the AP21967-treated sample.
Visualizations
Caption: Mechanism of AP21967-induced heterodimerization of fusion proteins.
Caption: Troubleshooting workflow for addressing fusion protein aggregation.
Caption: Inducible activation of a signaling pathway via protein translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. iDimerize Inducible Heterodimer System [takarabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pages.jh.edu [pages.jh.edu]
- 7. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 9. Rapalog-induced chemical dimerization experiments [protocols.io]
- 10. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Protein-Protein Interactions with AP21967 using FRET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for confirming protein-protein interactions (PPIs) using the chemically induced dimerization (CID) agent AP21967 in conjunction with Förster Resonance Energy Transfer (FRET). We present supporting experimental data, detailed protocols, and a comparison with alternative dimerization systems to assist researchers in selecting and implementing the most suitable approach for their experimental needs.
Introduction to AP21967-induced Dimerization and FRET
Chemically induced dimerization is a powerful technique to control and study protein-protein interactions in living cells. The AP21967 system is a widely used CID method that relies on the high-affinity interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR, induced by the synthetic ligand AP21967, a rapamycin (B549165) analog.[1][2][3] By fusing a protein of interest "A" to FKBP and another protein "B" to FRB, the addition of AP21967 can conditionally drive their interaction.
Förster Resonance Energy Transfer (FRET) is a biophysical phenomenon that can be used to measure the proximity between two fluorescent molecules, a donor and an acceptor.[4][5][6] When the donor and acceptor are within a close enough proximity (typically 1-10 nm), the excited donor can transfer energy non-radiatively to the acceptor, leading to acceptor fluorescence. This property makes FRET an ideal readout for confirming the AP21967-induced interaction of two proteins tagged with a suitable FRET pair of fluorescent proteins.
Performance Comparison: AP21967-FRET vs. Alternatives
The AP21967 system offers high specificity and low background interaction in the absence of the ligand. However, several alternative CID systems have been developed, each with distinct characteristics. This section compares the AP21967-FRET system with other popular methods.
| Dimerization System | Inducer | Mechanism | Key Advantages | Key Disadvantages | Typical FRET Efficiency Change |
| FKBP-FRB | AP21967 | Heterodimerization of FKBP and FRB domains.[1][2] | High affinity, rapid induction, well-characterized. | Potentially irreversible due to high affinity. | 15-30% increase |
| Gibberellin-GID1-GAI | Gibberellin (GA) | Heterodimerization of GID1 and GAI plant proteins.[7][8] | Orthogonal to the FKBP-FRB system, enabling dual control. Reversible upon washout.[7] | Lower affinity than FKBP-FRB. | 10-20% increase |
| PYL1-ABI1 | Abscisic Acid (ABA) | Heterodimerization of PYL1 and ABI1 plant proteins.[9][10] | Reversible, utilizes a natural plant hormone. | Slower kinetics compared to AP21967. | 5-15% increase |
| Light-Inducible Dimers (e.g., CRY2-CIB1) | Blue Light | Light-induced conformational change leading to dimerization. | High spatiotemporal control, reversible in the dark. | Potential for phototoxicity with prolonged exposure. | 20-40% increase |
Experimental Protocols
General Workflow for AP21967-induced FRET
Workflow for AP21967-induced FRET experiment.
Detailed Protocol: Confirmation of PPI using AP21967 and FRET Microscopy
1. Plasmid Construction:
-
Clone the cDNA of your proteins of interest (Protein A and Protein B) into mammalian expression vectors.
-
Fuse Protein A to the N- or C-terminus of the FKBP domain followed by a FRET donor fluorescent protein (e.g., mCerulean3, mTurquoise2).
-
Fuse Protein B to the N- or C-terminus of the FRB domain followed by a FRET acceptor fluorescent protein (e.g., mVenus, mCitrine).
-
Note: The orientation of the fusion proteins and the length of linkers between the domains may need to be optimized to ensure proper folding and function.
2. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect the cells with the Protein A-FKBP-DonorFP and Protein B-FRB-AcceptorFP plasmids using a standard transfection reagent.
-
Incubate the cells for 24-48 hours to allow for sufficient protein expression.
3. Live-Cell Imaging Setup:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Use an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
The microscope should be equipped with appropriate filter sets for the chosen FRET pair (Donor excitation/emission, Acceptor excitation/emission, and FRET excitation/emission).
4. Image Acquisition:
-
Pre-induction Imaging:
-
Identify cells co-expressing both fusion proteins.
-
Acquire images in three channels:
-
Donor Channel: Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.
-
Acceptor Channel: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.
-
FRET Channel: Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.
-
-
-
Induction:
-
Add AP21967 to the cell culture medium at a final concentration of 10-100 nM.
-
-
Post-induction Imaging:
-
Immediately begin acquiring a time-lapse series of images in all three channels to monitor the change in FRET over time. Alternatively, acquire endpoint images after a defined incubation period (e.g., 15-30 minutes).
-
5. FRET Data Analysis:
-
Image Correction:
-
Subtract the background fluorescence from all images.
-
Correct for spectral bleed-through (donor emission into the FRET channel and acceptor cross-excitation by the donor excitation wavelength). This requires imaging cells expressing only the donor or only the acceptor as controls.
-
-
FRET Efficiency Calculation:
-
Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each cell at each time point. A common method is the three-cube FRET calculation, which takes into account the bleed-through and cross-excitation correction factors.
-
-
Data Presentation:
-
Generate time courses of the average FRET efficiency for multiple cells.
-
Compare the FRET efficiency before and after the addition of AP21967. A significant increase in FRET efficiency confirms the induced protein-protein interaction.
-
Signaling Pathway and Logical Relationship Diagrams
AP21967-Induced Protein-Protein Interaction
AP21967 induces heterodimerization of FKBP and FRB fusion proteins.
FRET Signal Generation upon Interaction
Principle of FRET signal generation upon protein interaction.
Conclusion
The combination of AP21967-induced dimerization and FRET provides a robust and specific method for confirming and studying protein-protein interactions in living cells. This guide offers a framework for designing and executing these experiments, as well as a comparison with alternative technologies. The choice of the optimal system will depend on the specific biological question, including the required kinetics, reversibility, and potential for orthogonal control. Careful experimental design, including proper controls and data analysis, is crucial for obtaining reliable and quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelin Receptor Dimers Evaluated by FRET, Ligand Binding, and Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abscisic acid dynamics in roots detected with genetically encoded FRET sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET-based reporters for the direct visualization of abscisic acid concentration changes and distribution in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for AP21967-Based Studies
For researchers, scientists, and drug development professionals utilizing the AP21967-based chemically induced dimerization (CID) system, rigorous control experiments are paramount to ensure the validity and reproducibility of their findings. This guide provides a comprehensive comparison of the AP21967 system with alternative CID technologies, supported by experimental data and detailed protocols for essential control experiments.
The AP21967 system offers a powerful tool for inducing protein-protein interactions with high specificity and temporal control. AP21967, a synthetic analog of rapamycin, acts as a molecular glue to heterodimerize proteins fused to engineered protein domains, typically FKBP12 (F36V mutant, also known as DmrB) and FRB (T2098L mutant, also known as DmrA). Unlike its predecessor rapamycin, AP21967 is designed to be biologically inert, mitigating off-target effects by avoiding interaction with the endogenous mTOR protein.[1][2] This guide will delve into the critical control experiments necessary for robust AP21967-based studies and compare its performance with alternative CID systems.
Essential Control Experiments for AP21967-Based Studies
To ensure that the observed cellular effects are a direct result of AP21967-induced protein dimerization, a series of control experiments must be performed. These controls are designed to rule out artifacts arising from the expression of fusion proteins, the chemical inducer itself, or other experimental variables.
Basal Activity Assessment (No Dimerizer Control)
Purpose: To determine if the fusion proteins exhibit any activity or interaction in the absence of AP21967.
Methodology:
-
Transfect or transduce cells with the plasmids or viral vectors encoding the two fusion proteins.
-
Culture the cells under the same conditions as the experimental group, but treat with a vehicle control (e.g., DMSO, the typical solvent for AP21967) instead of AP21967.
-
Assess the downstream readout of the signaling pathway or cellular process under investigation.
Expected Outcome: The readout in the no-dimerizer control should be at a baseline level, indicating no significant dimerization-induced activity without AP21967.
Dimerizer-Only Control
Purpose: To ascertain that AP21967 itself does not have any non-specific effects on the cells or the biological process being studied.
Methodology:
-
Use untransfected/untransduced cells or cells expressing an irrelevant protein (e.g., GFP).
-
Treat these cells with the same concentration of AP21967 as used in the experimental group.
-
Measure the same downstream readout as in the main experiment.
Expected Outcome: There should be no significant change in the readout in the dimerizer-only control, confirming that AP21967 does not independently trigger the observed effect.
Single Fusion Protein Controls
Purpose: To ensure that the expression of each individual fusion protein does not independently cause the observed phenotype.
Methodology:
-
Create two separate cell populations, each expressing only one of the two fusion proteins.
-
Treat both cell populations with AP21967 at the experimental concentration.
-
Measure the downstream readout.
Expected Outcome: Neither of the single fusion protein controls should show a significant response upon AP21967 treatment.
Dose-Response Curve
Purpose: To determine the optimal concentration of AP21967 that induces the desired effect without causing toxicity or off-target effects. This is crucial for establishing the dynamic range of the system.
Methodology:
-
Plate cells expressing both fusion proteins.
-
Treat the cells with a range of AP21967 concentrations (e.g., from picomolar to micromolar).
-
Include a vehicle-only control.
-
After a predetermined incubation time, measure the downstream readout.
-
Plot the response as a function of the AP21967 concentration to determine the EC50 (half-maximal effective concentration).
Expected Outcome: A sigmoidal dose-response curve, indicating a specific and saturable induction of the desired effect.
Time-Course Experiment
Purpose: To understand the kinetics of the dimerization-induced effect.
Methodology:
-
Treat cells expressing both fusion proteins with the optimal concentration of AP21967.
-
Measure the downstream readout at various time points after the addition of the dimerizer.
Expected Outcome: The results will reveal how quickly the dimerization-induced effect is initiated and how long it persists.
Reversibility Assessment (for reversible systems)
Purpose: To determine if the induced dimerization and its downstream effects can be reversed upon removal of the chemical inducer. While the AP21967/FKBP-FRB interaction is generally considered high-affinity and not readily reversible by simple washout, this control is more relevant for alternative CID systems with lower binding affinities.[3][4]
Methodology:
-
Induce dimerization with the chemical inducer.
-
After a specific time, wash out the inducer thoroughly.
-
Monitor the downstream readout over time to see if it returns to the baseline level.
Comparison with Alternative Chemically Induced Dimerization Systems
While the AP21967 system is widely used, several alternative CID systems offer distinct advantages and may be more suitable for specific experimental contexts. The primary alternatives are based on the plant hormones gibberellin and abscisic acid (ABA).
| Feature | AP21967 System | Gibberellin System | Abscisic Acid (ABA) System |
| Dimerizing Agent | AP21967 (Rapalog) | Gibberellin (GA3-AM) | Abscisic Acid (ABA) |
| Protein Domains | DmrA (FRB mutant) & DmrC (FKBP mutant) | GID1 & GAI | PYL1 & ABI1 |
| Orthogonality | Orthogonal to plant hormone systems | Orthogonal to AP21967 system | Orthogonal to AP21967 system |
| Kinetics of Induction | Fast (seconds to minutes) | Fast (seconds to minutes)[5][6] | Slower (minutes to hours) |
| Reversibility | High affinity, practically irreversible by washout[3] | Reversible by washout | Reversible by washout |
| Off-target Effects | Minimal in mammalian cells (does not bind mTOR)[1] | Minimal in mammalian cells[7] | Minimal in mammalian cells[8][9] |
| EC50 | Low nanomolar range[10] | Micromolar range[5] | Micromolar range[11] |
Experimental Protocols for Key Experiments
Protocol: AP21967 Dose-Response Curve for Signaling Pathway Activation
-
Cell Seeding: Seed mammalian cells expressing the two fusion proteins in a 96-well plate at a density that allows for optimal growth and signal detection.
-
Starvation (Optional): If studying a signaling pathway that is sensitive to serum components, starve the cells in serum-free or low-serum medium for 4-16 hours prior to treatment.
-
AP21967 Dilution Series: Prepare a serial dilution of AP21967 in the appropriate cell culture medium. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and downstream signaling to occur (e.g., 15 minutes to 24 hours, depending on the pathway).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or other Readout: Quantify the activation of the signaling pathway by measuring the phosphorylation of a key downstream protein via Western blotting or by using a reporter assay (e.g., luciferase).
-
Data Analysis: Quantify the band intensities or reporter activity and plot the normalized response against the logarithm of the AP21967 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.[12]
Protocol: Gibberellin-Induced Dimerization in Mammalian Cells
-
Cell Transfection: Co-transfect mammalian cells with plasmids encoding the GID1 and GAI fusion proteins.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Induction: Add the cell-permeable gibberellin analog, GA3-AM, to the cell culture medium. A typical starting concentration is 100 µM.[5]
-
Live-Cell Imaging or Endpoint Assay: Monitor the dimerization-dependent event, such as protein translocation, using live-cell fluorescence microscopy or measure a downstream endpoint after a specific incubation time.
-
Control Experiments: Perform the same set of control experiments as outlined for the AP21967 system (no dimerizer, dimerizer-only, single fusion proteins, dose-response).
Protocol: Abscisic Acid-Induced Dimerization in Mammalian Cells
-
Cell Transfection: Co-transfect mammalian cells with plasmids encoding the PYL1 and ABI1 fusion proteins.
-
Cell Culture: Culture the transfected cells for 24-48 hours.
-
Induction: Add abscisic acid (ABA) to the cell culture medium. A typical concentration range is 10-100 µM.[11]
-
Analysis: Assess the dimerization-dependent outcome using appropriate methods, such as co-immunoprecipitation, reporter gene assays, or imaging.
-
Control Experiments: As with the other systems, a full set of control experiments is essential to validate the results.
Visualizing Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: AP21967-induced heterodimerization of proteins fused to DmrA and DmrC domains.
Caption: Experimental workflow for determining the dose-response curve of AP21967.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Rapid and orthogonal logic gating with a gibberellin-induced dimerization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Plant Hormone Abscisic Acid Is a Prosurvival Factor in Human and Murine Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Antibody-Based Chemically Induced Dimerizers for Cell Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A theranostic abscisic acid-based molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
AP21967 vs. Rapamycin: A Comparative Guide to Chemically Induced Dimerization
For researchers, scientists, and drug development professionals, the ability to precisely control protein interactions is a cornerstone of modern biological inquiry. Chemically induced dimerization (CID) has emerged as a powerful technique to achieve this control, enabling the conditional assembly of proteins to modulate signaling pathways, trigger protein translocation, or activate enzymatic function. Among the most established CID systems are those based on the natural product rapamycin (B549165) and its synthetic analog, AP21967. This guide provides a detailed, objective comparison of these two dimerizers, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Dimerizers
Both rapamycin and AP21967 function by bridging two protein domains, FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of mTOR. However, a critical distinction lies in their interaction with endogenous cellular machinery.
Rapamycin , a macrolide antibiotic, readily forms a ternary complex with the ubiquitously expressed FKBP12 and the wild-type FRB domain of the mTOR kinase. This interaction not only induces dimerization of engineered proteins fused to FKBP and FRB but also inhibits the natural function of mTOR, a key regulator of cell growth, proliferation, and metabolism. This can lead to significant off-target effects, including immunosuppression and altered cellular metabolism, which may confound experimental results.
AP21967 is a synthetic analog of rapamycin designed to circumvent these off-target effects. It features a "bump" that prevents it from binding to the wild-type FRB domain of endogenous mTOR. Consequently, AP21967 selectively induces dimerization only in systems where a "hole" has been engineered into the FRB domain, most commonly through a T2098L point mutation (FRB*). This orthogonality makes AP21967 a more specific tool for CID, minimizing interference with native cellular signaling pathways. In the context of the iDimerize Inducible Heterodimer System, AP21967 is also known as the A/C Heterodimerizer, where it mediates the interaction between DmrA and DmrC domains.
Quantitative Comparison of Dimerizer Performance
The choice between AP21967 and rapamycin often hinges on the specific requirements of the experiment, including the desired potency, specificity, and tolerance for off-target effects. The following table summarizes key quantitative parameters for each dimerizer based on available literature.
| Feature | AP21967 | Rapamycin |
| Mechanism of Action | Induces heterodimerization of FKBP and a mutated FRB domain (FRB*) | Induces heterodimerization of FKBP and the wild-type FRB domain |
| Required Protein Domains | FKBP and a mutated FRB (e.g., T2098L) | FKBP and wild-type FRB |
| Effective Concentration | 50-100 nM for cellular expansion without inhibition.[1] | 2.2 nM (EC50 for dimerization in a BRET assay). Higher concentrations (e.g., 10 nM) can be inhibitory to cell proliferation. |
| Off-Target Effects | Minimal; does not bind to endogenous mTOR.[2][3][4] | Significant; inhibits endogenous mTOR, leading to immunosuppressive and metabolic effects.[5][6] |
| Reversibility | Dimerization is generally considered stable and not easily reversible by washout. | Dimerization is essentially irreversible due to high-affinity binding.[7] |
| Toxicity | Lower cytotoxicity compared to rapamycin.[8] | Can exhibit cytotoxicity, particularly at higher concentrations, due to mTOR inhibition.[8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Rapamycin and AP21967 Dimerization.
Caption: General Experimental Workflow for CID.
Experimental Protocols
The following protocols provide a general framework for conducting a CID experiment. Specific details may need to be optimized based on the cell type, protein constructs, and desired outcome.
Protocol 1: Dimerization Induced by AP21967
Objective: To induce the dimerization of two proteins of interest (POI-A and POI-B) fused to FKBP and a mutated FRB domain (FRB*), respectively.
Materials:
-
Mammalian cells of choice
-
Expression vectors for POI-A-FKBP and POI-B-FRB*
-
Transfection reagent or viral transduction system
-
Cell culture medium and supplements
-
AP21967 (A/C Heterodimerizer) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies, reporter assay substrate)
Procedure:
-
Construct Generation: Clone the cDNAs of POI-A and POI-B into expression vectors containing the FKBP and FRB* (e.g., with T2098L mutation) domains, respectively.
-
Cell Transfection/Transduction: Introduce the expression vectors into the target cells using a suitable method. For stable cell lines, select and expand clones expressing both constructs.
-
Cell Seeding: Plate the cells at an appropriate density for the intended analysis (e.g., in multi-well plates for reporter assays or on coverslips for imaging).
-
Dimerizer Treatment: Prepare a working solution of AP21967 in cell culture medium. A final concentration of 50-100 nM is a good starting point for many applications.[1] Remove the existing medium from the cells and replace it with the medium containing AP21967.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and the downstream biological effects to occur. This can range from minutes to hours depending on the process being studied.
-
Analysis: Perform the desired analysis to assess the effects of dimerization. This may include:
-
Fluorescence Microscopy: To visualize the co-localization of fluorescently tagged fusion proteins.
-
Reporter Gene Assay: To quantify the activation of a downstream signaling pathway.
-
Western Blotting: To detect changes in protein phosphorylation or complex formation.
-
Cell Proliferation Assay: To measure the impact on cell growth.
-
Protocol 2: Dimerization Induced by Rapamycin
Objective: To induce the dimerization of POI-A-FKBP and POI-B-FRB (wild-type).
Materials:
-
Same as Protocol 1, but with an expression vector for POI-B-FRB (wild-type).
-
Rapamycin stock solution (e.g., 1 mM in DMSO).
Procedure:
-
Construct Generation: Clone the cDNAs of POI-A and POI-B into expression vectors containing the FKBP and wild-type FRB domains, respectively.
-
Cell Transfection/Transduction and Seeding: Follow steps 2 and 3 from Protocol 1.
-
Dimerizer Treatment: Prepare a working solution of rapamycin in cell culture medium. A final concentration of 1-10 nM is typically effective for inducing dimerization. Be aware that concentrations at the higher end of this range may cause significant mTOR inhibition.
-
Incubation: Incubate the cells as described in Protocol 1.
-
Analysis: Perform the desired analysis as described in Protocol 1. When interpreting the results, it is crucial to consider the potential confounding effects of mTOR inhibition by rapamycin. It is advisable to include appropriate controls, such as cells treated with rapamycin that do not express the fusion constructs.
Conclusion: Selecting the Right Tool for the Job
Both AP21967 and rapamycin are effective inducers of dimerization, but their suitability depends on the experimental context.
-
Rapamycin is a potent and well-characterized dimerizer that is suitable for proof-of-concept studies and experiments where the effects of mTOR inhibition are either known and can be controlled for, or are part of the intended experimental design. Its high affinity leads to a very stable ternary complex, making the dimerization effectively irreversible.[7]
-
AP21967 offers a significant advantage in terms of specificity. By avoiding interaction with endogenous mTOR, it allows for the study of dimerization-dependent events in a cleaner, more controlled manner, with reduced off-target effects and lower cytotoxicity.[2][3][4][8] This makes it the preferred choice for most in-cell and in vivo applications where preserving normal cellular physiology is paramount.
Ultimately, a careful consideration of the experimental goals, the biological system under investigation, and the potential for off-target effects will guide the researcher in making an informed decision between these two powerful tools for chemically induced dimerization.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of rapamycin on mammalian target of rapamycin signaling functions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian target of rapamycin is a direct target for protein kinase B: identification of a convergence point for opposing effects of insulin and amino-acid deficiency on protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved reversibly dimerizing mutant of the FK506-binding protein FKBP - PMC [pmc.ncbi.nlm.nih.gov]
AP21967 vs. Rapamycin: A Researcher's Guide to Chemically Induced Dimerization and mTOR Inhibition
For researchers in cell biology, signal transduction, and drug development, the ability to precisely control protein interactions and signaling pathways is paramount. Both AP21967 and rapamycin (B549165) are invaluable small molecules used to modulate cellular processes, yet they serve distinct research purposes. While rapamycin is a well-established inhibitor of the master metabolic regulator mTOR, AP21967 offers a more targeted approach for inducing protein dimerization without the widespread effects of mTOR inhibition. This guide provides a detailed comparison of AP21967 and rapamycin, highlighting the advantages of AP21967 for specific research applications, supported by experimental data and protocols.
Key Distinctions at a Glance
| Feature | AP21967 | Rapamycin |
| Primary Function | Inducer of chemically induced dimerization (CID) | Inhibitor of mTOR (mammalian Target of Rapamycin) |
| Mechanism of Action | Binds to FKBP and a mutated FRB domain (FRB) to induce heterodimerization of proteins fused to these domains.[1][2] | Forms a complex with FKBP12, which then binds to the wild-type FRB domain of mTOR, primarily inhibiting mTORC1.[3][4] |
| Specificity | High specificity for the engineered FKBP-FRB system. Designed to have minimal interaction with endogenous mTOR.[1] | Broad physiological effects due to mTOR inhibition, affecting cell growth, proliferation, and autophagy.[3][4] |
| Primary Application | Studying protein-protein interactions, controlling protein localization, and regulating gene expression.[5] | Studying mTOR signaling, as an immunosuppressant, and in cancer research.[3][4] |
Superior Specificity of AP21967 in Research Applications
The primary advantage of AP21967 over rapamycin in many research contexts is its specificity. Rapamycin's inhibition of mTOR, a central node in cellular signaling, can lead to a cascade of downstream effects that may confound the interpretation of experimental results.[3][4] AP21967, a derivative of rapamycin, is specifically designed to overcome this limitation. It contains a "bump" that prevents it from binding effectively to the wild-type FRB domain of endogenous mTOR.[1] Instead, it is engineered to bind with high affinity to a mutated FRB domain (often referred to as FRB* or FRB T2098L) which has a corresponding "hole" to accommodate the bump.[1][2]
This "bump-and-hole" strategy ensures that AP21967's effects are largely restricted to the engineered protein system under investigation, making it an orthogonal tool for studying specific protein-protein interactions without perturbing the mTOR pathway.
Quantitative Comparison of mTOR Inhibition
Experimental data clearly demonstrates the reduced affinity of AP21967 for wild-type mTOR compared to rapamycin.
| Compound | Target | IC50 for mTOR Inhibition | Reference |
| Rapamycin | Endogenous mTOR | ~0.1 nM - 5 nM (cell-line dependent) | [6][7] |
| AP21967 | Endogenous mTOR | ~10 nM | [6] |
The significantly higher IC50 value of AP21967 for mTOR inhibition underscores its suitability for experiments where preserving the integrity of the mTOR signaling pathway is crucial.
Binding Affinities in the Ternary Complex
The chemically induced dimerization facilitated by both molecules relies on the formation of a stable ternary complex. The dissociation constants (Kd) provide insight into the strength of these interactions.
| Complex | Dissociation Constant (Kd) | Reference |
| Rapamycin • FKBP12 | 0.2 nM | [8][9] |
| Rapamycin • FRB | 26 µM | [8][9][10][11][12] |
| (Rapamycin • FKBP12) • FRB | 12 nM | [8][9][10][11][12] |
While specific Kd values for the AP21967-FKBP-FRB* complex are not as readily available in the literature, the principle of high-affinity binding is the foundation of its utility in CID systems.
Experimental Protocols
Chemically Induced Dimerization using AP21967
This protocol outlines a general procedure for inducing the dimerization of two proteins of interest (POI-1 and POI-2) fused to FKBP and a mutated FRB domain, respectively.
1. Cell Culture and Transfection:
-
Culture cells in the appropriate medium.
-
Co-transfect cells with plasmids encoding POI-1-FKBP and POI-2-FRB*.
-
Include appropriate controls (e.g., single transfections, empty vectors).
2. AP21967 Treatment:
-
Prepare a stock solution of AP21967 in a suitable solvent (e.g., DMSO).
-
24-48 hours post-transfection, treat cells with a range of AP21967 concentrations. A typical starting range is 0.05 nM to 500 nM.[13] A dose-response curve is recommended to determine the optimal concentration for the desired effect.[13]
-
Include a vehicle control (DMSO) in parallel.
3. Analysis of Dimerization:
-
The method of analysis will depend on the experimental question. Examples include:
-
Co-immunoprecipitation: To confirm the physical interaction of POI-1 and POI-2.
-
Fluorescence microscopy: If the proteins are tagged with fluorescent markers, dimerization can be observed as co-localization.
-
Reporter gene assays: If the dimerization event is designed to activate a transcription factor.
-
Functional assays: To measure the biological consequence of the induced protein-protein interaction.
-
Measuring mTOR Inhibition by Rapamycin
This protocol provides a method for assessing the inhibitory effect of rapamycin on the mTORC1 pathway using Western blotting.
1. Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of rapamycin (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70 S6 Kinase (p-S6K, S6K) and 4E-BP1 (p-4E-BP1, 4E-BP1).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
5. Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates mTORC1 inhibition.
Visualizing the Mechanisms of Action
Caption: Mechanisms of AP21967 and Rapamycin.
Experimental Workflow Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]
- 13. Ligands for chemically induced dimerization (CID) [takarabio.com]
A Comparative Guide to AP21967 and AP20187 Dimerizers for Researchers
For scientists and professionals in drug development, chemically induced dimerization (CID) systems offer precise control over protein interactions, enabling the regulation of signaling pathways and other cellular processes. Among the available tools, AP21967 and AP20187 are two widely used small molecule dimerizers. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Heterodimerization vs. Homodimerization
The fundamental difference between AP21967 and AP20187 lies in their mode of action. AP21967 is a heterodimerizer , bringing together two different proteins that have been engineered to contain distinct binding domains. In contrast, AP20187 acts as a homodimerizer , inducing the self-association of a single protein species that has been fused to a specific binding domain.[1][2][3][4]
AP20187 (B/B Homodimerizer) induces the dimerization of proteins fused to the DmrB domain, which is a mutant version of the FK506-binding protein (FKBP) containing an F36V mutation.[1][5] This system is ideal for applications where the clustering of a single type of protein is required to initiate a biological response, such as the activation of cell surface receptors or the induction of apoptosis through the dimerization of caspase domains.[4]
AP21967 (A/C Heterodimerizer) mediates the interaction between two distinct proteins, one fused to the DmrA domain (a variant of FKBP12) and the other to the DmrC domain (a mutant FRB domain).[2][6] This makes it suitable for a broader range of applications, including the reconstitution of split enzymes, the recruitment of a protein to a specific subcellular location, and the controlled activation of transcription factors.[6][7][8] A significant advantage of AP21967 is that it is a rapamycin (B549165) analog designed to not bind to the endogenous mammalian target of rapamycin (mTOR), thereby avoiding off-target effects associated with rapamycin.
Performance and Specifications
While direct, side-by-side comparative studies providing quantitative data such as EC50 and Kd values for dimerization are limited, the available information on their recommended concentrations and cytotoxicity provides a basis for comparison.
| Feature | AP21967 (Heterodimerizer) | AP20187 (Homodimerizer) |
| Mechanism | Induces dimerization of two different proteins. | Induces dimerization of the same protein. |
| Binding Domains | DmrA and DmrC | DmrB (FKBPF36V)[1][5] |
| In Vitro Conc. | 0.05 nM - 500 nM[9] | 0.01 - 100 nM[5] |
| In Vivo Conc. | Up to 30 mg/kg (mice)[9] | 0.5 - 10 mg/kg (mice)[3] |
| Cytotoxicity | Non-toxic to cells at up to 1 µM.[9] | Generally considered non-toxic at working concentrations. |
| Off-Target Effects | Designed to not bind endogenous mTOR. | Minimal off-target effects reported. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of these dimerizers can aid in understanding their application in experimental design.
Caption: AP20187-induced homodimerization pathway.
Caption: AP21967-induced heterodimerization pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of CID systems. Below are generalized protocols for the use of AP21967 and AP20187.
Protocol 1: In Vitro Homodimerization with AP20187
This protocol outlines the steps for inducing homodimerization in a cell culture system.
Caption: Workflow for in vitro experiments using AP20187.
Materials:
-
Cells expressing the DmrB-fusion protein of interest
-
AP20187 (B/B Homodimerizer)
-
DMSO or 100% Ethanol (B145695)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve AP20187 in DMSO or 100% ethanol to a stock concentration of 1-10 mM. Aliquot and store at -20°C.
-
Cell Seeding: Plate the cells expressing the DmrB-fusion protein at the desired density and allow them to adhere or recover overnight.
-
Treatment: Dilute the AP20187 stock solution in pre-warmed cell culture medium to the final desired working concentration (typically in the range of 0.01-100 nM).[5] Remove the existing medium from the cells and replace it with the medium containing AP20187.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and downstream effects. This time can range from minutes to hours depending on the biological process being studied.[10]
-
Analysis: Harvest the cells for downstream analysis. This can include:
-
Co-immunoprecipitation and Western Blotting: To confirm the dimerization of the fusion protein.[11][12][13][14][15]
-
Microscopy: To visualize the re-localization of fluorescently tagged fusion proteins upon dimerization.[10]
-
Functional Assays: To measure the biological consequence of dimerization (e.g., apoptosis assay, reporter gene assay).[16]
-
Protocol 2: In Vitro Heterodimerization with AP21967
This protocol provides a general guideline for inducing heterodimerization in cultured cells.
Materials:
-
Cells co-expressing the DmrA- and DmrC-fusion proteins
-
AP21967 (A/C Heterodimerizer)
-
DMSO or 100% Ethanol
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AP21967 in DMSO or 100% ethanol (e.g., 1-10 mM). Store in aliquots at -20°C.
-
Cell Seeding: Co-transfect or co-transduce cells with constructs encoding the DmrA- and DmrC-fusion proteins. Plate the cells and allow for expression and recovery.
-
Treatment: Prepare the working solution of AP21967 by diluting the stock in cell culture medium to a final concentration typically between 0.05 nM and 500 nM.[9] Replace the cell medium with the AP21967-containing medium.
-
Incubation: Incubate the cells for a duration appropriate for the intended biological effect.
-
Analysis: Analyze the cells to confirm heterodimerization and its functional consequences using methods similar to those described for AP20187 (co-immunoprecipitation, microscopy, functional assays).[12][17]
Conclusion
References
- 1. AP20187 - Wikipedia [en.wikipedia.org]
- 2. takarabio.com [takarabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. takarabio.com [takarabio.com]
- 5. 다카라코리아바이오메디칼 [takara.co.kr]
- 6. takara.co.kr [takara.co.kr]
- 7. 다카라코리아바이오메디칼 [takara.co.kr]
- 8. cms.takara.co.kr [cms.takara.co.kr]
- 9. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 10. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.com [ptglab.com]
- 14. origene.com [origene.com]
- 15. bu.edu [bu.edu]
- 16. caymanchem.com [caymanchem.com]
- 17. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of AP21967-Induced Dimerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chemically Inducible Dimerization (CID) is a powerful technology for controlling protein-protein interactions with spatiotemporal precision. The rapamycin (B549165) analog AP21967 is a widely used heterodimerizer that rapidly triggers the association of proteins tagged with specific domains, such as FKBP12 and a mutant FRB domain (FKBP-rapamycin binding). A key consideration for its application is the reversibility of this induced interaction. This guide provides an objective comparison of methods to assess and achieve the reversal of AP21967-induced dimerization, supported by experimental data and protocols.
Mechanism of AP21967-Induced Dimerization
AP21967 is a cell-permeable synthetic ligand designed to bridge two distinct protein domains.[1] Unlike its parent compound rapamycin, AP21967 has been engineered with a "bump" that prevents it from binding to the endogenous mTOR kinase, thus avoiding off-target effects on cell signaling.[2][3][4] The system relies on fusing a protein of interest (POI-1) to the FK506-Binding Protein (FKBP) and a second protein (POI-2) to a mutated FRB domain (e.g., T2098L), which contains a corresponding "hole" to accommodate the modified ligand.[5][6] Addition of AP21967 induces the formation of a stable ternary complex, bringing the two proteins of interest into proximity and triggering a desired biological event.[6]
Figure 1. AP21967-induced heterodimerization pathway.
Challenges in Reversing Dimerization
The primary challenge in reversing dimerization induced by rapamycin or its analogs stems from the extremely high binding affinity of the ligand for the FKBP and FRB domains.[7] This strong interaction makes simple removal of the dimerizer by washing it out of the cell culture medium largely ineffective and extremely slow.[7] Consequently, the induced dimerization is often considered functionally irreversible for many experimental timescales.[3][8]
Strategies for Reversal and Comparative Analysis
While simple washout is impractical, several strategies have been developed to achieve functional reversal. The effectiveness of these methods varies, offering different levels of speed and completeness.
| Reversal Strategy | Mechanism | Typical Reversal Time | Key Advantages | Key Limitations |
| Simple Washout | Passive diffusion of AP21967 out of the cell. | Very Slow (hours to days) | Non-invasive, requires no additional reagents. | Ineffective due to high binding affinity; not practical for acute control. |
| Competitive Displacement | A monomeric competitor ligand (e.g., FK506) displaces AP21967 from the FKBP domain, breaking the ternary complex. | Moderate (minutes)[7] | Direct dissociation of the complex. | Requires high concentrations of competitor; may have off-target effects. |
| Orthogonal Sequestration | A second, independent CID system (e.g., Gibberellin-based) is used to relocate the entire dimerized complex away from its site of action, thus terminating the signal. | Fast (seconds to minutes)[7] | Rapid "off" switch for signaling; highly controllable. | Does not dissociate the primary complex; requires a more complex multi-component system. |
| Reverse Dimerization | A mutant FKBP (e.g., F36M) self-dimerizes constitutively. A monomeric ligand is added to bind the interface and induce dissociation. | Fast (minutes)[9][10][11] | Provides a direct "off" switch with a single ligand addition. | System is "on" by default; requires specific mutant proteins. |
Experimental Protocols for Assessing Reversibility
1. Competitive Displacement Assay Using a Mammalian Two-Hybrid System
This assay quantitatively measures the disruption of a functional interaction (transcription activation) upon the addition of a competitor.
-
Principle: A DNA-binding domain (DBD) is fused to FKBP, and a transcriptional activation domain (AD) is fused to FRB. In the presence of AP21967, the domains are brought together, driving the expression of a reporter gene (e.g., secreted alkaline phosphatase, SEAP). A competitor ligand is then added to dissociate the complex and reduce reporter expression.
-
Methodology:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HT1080) with three plasmids: DBD-FKBP, AD-FRB, and a SEAP reporter plasmid.
-
Dimerization Induction: Treat cells with a constant, optimal concentration of AP21967 (e.g., 100 nM) to induce dimerization and reporter expression.
-
Competitive Reversal: Add increasing concentrations of a competitor ligand (e.g., FK506).
-
Quantification: After a set incubation period (e.g., 12-24 hours), collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent assay.
-
Analysis: Plot SEAP activity against the concentration of the competitor ligand to determine the IC50 for dimerization reversal.
-
Figure 2. Workflow for a competitive displacement assay.
2. Live-Cell Imaging of Protein Relocation Reversal
This method provides visual, real-time evidence of the dissociation of the dimerized complex within a living cell.
-
Principle: One fusion protein (e.g., Lyn-FKBP) is anchored to a specific subcellular location (plasma membrane). The other fusion protein (e.g., FRB-GFP) is diffuse in the cytosol. Addition of AP21967 recruits the cytosolic protein to the membrane. Reversal is observed as the return of the fluorescent signal to the cytosol.
-
Methodology:
-
Cell Preparation: Culture cells on glass-bottom dishes and transfect with plasmids encoding the membrane-anchored and fluorescently-tagged cytosolic proteins.
-
Imaging Setup: Mount the dish on a confocal or TIRF microscope equipped for live-cell imaging.
-
Induction: Acquire baseline images, then perfuse the cells with medium containing AP21967. Image the rapid translocation of the GFP signal to the plasma membrane.
-
Reversal: Once translocation is complete, perfuse the cells with medium containing a high concentration of a competitor ligand.
-
Analysis: Continuously acquire images and quantify the fluorescence intensity in the cytosol and at the membrane over time to determine the kinetics of dissociation.
-
Alternative Systems for Enhanced Reversibility
For experiments demanding rapid and reliable "off" switches, alternative CID systems may be more suitable than AP21967.
-
B/B Homodimerizer (AP20187): This system induces the homodimerization of proteins fused to the DmrB domain. Crucially, a specific, high-affinity "B/B Washout Ligand" is commercially available that can rapidly dissociate the induced dimers, with a reported half-life of approximately 10 minutes after addition.[1]
-
Light-Inducible Dimerization Systems: These systems use blue light to induce conformational changes in photosensitive proteins (e.g., CRY2-CIB1), leading to dimerization. The interaction is naturally and rapidly reversible in the dark.[8] This offers unparalleled temporal control but can be limited by light penetration in thick tissues.
Conclusion
AP21967 is a potent and specific inducer of protein dimerization with minimal off-target effects. However, due to its high binding affinity, the induced dimerization is not readily reversible by simple washout. Functional reversal can be achieved through strategies like competitive displacement with a monomeric ligand or by designing more complex orthogonal sequestration systems. For applications where rapid and complete reversibility is a critical requirement, researchers should consider alternative technologies such as the B/B Homodimerizer system with its dedicated washout ligand, reverse dimerization systems, or light-inducible platforms. The choice of system ultimately depends on the specific temporal control required for the biological question being investigated.
References
- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. A ligand-reversible dimerization system for controlling protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemically Induced Dimerization Systems: AP21967 and its Alternatives
Introduction to Chemically Induced Dimerization
CID systems are invaluable tools in cell biology and drug development, enabling the conditional regulation of cellular processes.[1] This is achieved by using a small, cell-permeable molecule (the dimerizer) to induce the association of two proteins that have been engineered to contain specific dimerization domains.[2] This induced proximity can be used to activate signaling pathways, control gene expression, trigger protein degradation, and assemble protein complexes.
This guide focuses on the AP21967-based system, a derivative of the rapamycin-FKBP/FRB system, and compares it with two orthogonal systems: the plant-derived gibberellin system and the bacterial-derived coumermycin system.
The AP21967 System: A Refined Rapamycin (B549165) Analog
The AP21967 system is a heterodimerization technology that utilizes AP21967, a synthetic analog of rapamycin.[3] It induces the dimerization of two distinct protein domains: DmrA and DmrC, or more commonly, the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain of mTOR (FRB T2098L).[4][5] The key advantage of AP21967 over rapamycin is its significantly reduced affinity for the endogenous mTOR kinase, thereby minimizing off-target effects like immunosuppression.[6]
Applications of AP21967:
-
Controlling Protein-Protein Interactions: Precisely initiate interactions between two proteins of interest in real-time.[7][8]
-
Activating Signaling Pathways: Dimerize receptor cytoplasmic domains to initiate downstream signaling cascades.[9]
-
Regulating Gene Expression: Bring a transcription activation domain into proximity with a DNA-binding domain to control the expression of a target gene.
-
Subcellular Localization: Recruit a protein of interest to a specific cellular compartment.[9]
-
Conditional Alleles: Create conditional knockouts or activations of protein function.[9]
Limitations of AP21967:
-
Pharmacokinetic Properties: As a "rapalog," AP21967 may have undesirable pharmacokinetic properties in vivo, which can limit its therapeutic applications.[6]
-
Potential for mTOR Inhibition: Although designed to have low affinity for mTOR, at high concentrations, some residual binding and inhibition might occur.
-
Background Dimerization: At high expression levels of the fusion proteins, non-ligand-induced dimerization can occur, leading to background activity.[7]
Alternative CID Systems: Expanding the Toolkit
To overcome the limitations of rapamycin-based systems and to enable multiplexed experiments, several alternative CID systems have been developed. Here, we focus on the gibberellin and coumermycin systems.
The Gibberellin/GAI-GID1 System
This system is derived from the plant hormone gibberellin (GA) signaling pathway.[10] The cell-permeable gibberellin analog, GA3-AM, is cleaved by intracellular esterases to its active form, GA3.[10] GA3 then induces the heterodimerization of two plant proteins: Gibberellin Insensitive (GAI) and Gibberellin Insensitive Dwarf1 (GID1).[10]
The Coumermycin/GyrB-GyrB System
This homodimerization system utilizes the antibiotic coumermycin to induce the dimerization of the bacterial DNA gyrase B subunit (GyrB).[11][12] The addition of coumermycin brings two GyrB-fused proteins together. A key feature of this system is its reversibility; the addition of novobiocin (B609625), a competitive inhibitor of coumermycin, can dissociate the dimerized proteins.[12]
Quantitative Comparison of CID Systems
A direct quantitative comparison of these systems is challenging due to the lack of standardized reporting and varied experimental conditions across studies. However, we have compiled the available data to provide a comparative overview.
| Dimerizer | Dimerization Domains | Type | Inducer Concentration (in vitro) | Reversibility | Orthogonality | Key Advantages | Key Limitations |
| AP21967 | DmrA & DmrC or FKBP & FRB(T2098L) | Heterodimerization | 0.05 - 500 nM[3] | Not readily reversible | N/A | Well-characterized, high affinity. | Potential PK issues, residual mTOR binding.[6] |
| Gibberellin (GA3-AM) | GAI & GID1 | Heterodimerization | 10 - 100 µM[10] | Not readily reversible | Orthogonal to rapamycin-based systems.[10] | Fast kinetics, orthogonal to AP21967.[10] | Requires higher concentrations, potential for cellular acidification at very high concentrations.[10][13] |
| Coumermycin | GyrB & GyrB | Homodimerization | Nanomolar range[12] | Reversible with Novobiocin[12] | Orthogonal to rapamycin-based systems. | Reversible, potent at low concentrations. | Primarily for homodimerization. |
Experimental Protocols
Below are generalized methodologies for implementing these CID systems. Specific details may need to be optimized for your particular cell type and application.
AP21967-Induced Heterodimerization Protocol
-
Vector Construction: Clone the proteins of interest into expression vectors containing the DmrA and DmrC (or FKBP and FRB T2098L) dimerization domains.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T, HeLa) in appropriate media. Transfect the cells with the expression vectors using a suitable method (e.g., lipofection, electroporation).
-
Protein Expression: Allow cells to express the fusion proteins for 24-48 hours.
-
Induction of Dimerization: Prepare a stock solution of AP21967 in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture media to the desired final concentration (typically in the range of 1-100 nM).
-
Assay: Analyze the effects of dimerization at various time points after the addition of AP21967. This could involve microscopy to observe changes in protein localization, biochemical assays to measure enzyme activity, or reporter gene assays for transcriptional regulation.
Gibberellin-Induced Heterodimerization Protocol
-
Vector Construction: Clone the proteins of interest into expression vectors containing the GAI and GID1 dimerization domains.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., COS-7, HeLa) and transfect with the GAI and GID1 fusion constructs.[10]
-
Protein Expression: Allow 24-48 hours for protein expression.
-
Induction of Dimerization: Prepare a stock solution of GA3-AM in a suitable solvent. Dilute to the final working concentration (typically 10-100 µM) in cell culture media and add to the cells.[10]
-
Assay: Monitor the cellular response following the addition of GA3-AM. The dimerization is reported to be rapid, occurring on a timescale of seconds to minutes.[10]
Coumermycin-Induced Homodimerization Protocol
-
Vector Construction: Fuse the protein of interest to the GyrB dimerization domain in an appropriate expression vector.
-
Cell Culture and Transfection: Transfect the target mammalian cells with the GyrB fusion construct.
-
Protein Expression: Allow for sufficient protein expression (24-48 hours).
-
Induction of Dimerization: Add coumermycin to the cell culture medium at nanomolar concentrations.[12]
-
Reversal (Optional): To reverse the dimerization, add novobiocin to the culture medium.[12]
-
Assay: Analyze the cellular phenotype before and after the addition of coumermycin and novobiocin.
Visualizing CID Mechanisms and Workflows
To further illustrate the principles and applications of these CID systems, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: AP21967-Induced Activation of a Kinase Cascade
Caption: AP21967 induces dimerization of FKBP and FRB* fused receptors, leading to kinase activation.
Experimental Workflow: Gene Expression Control using the Gibberellin System
Caption: Workflow for controlling gene expression with the gibberellin-induced dimerization system.
Logical Relationship: Reversible Homodimerization with the Coumermycin/Novobiocin System
Caption: Coumermycin induces GyrB dimerization, which can be reversed by the addition of novobiocin.
Conclusion
References
- 1. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing | MDPI [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. takarabio.com [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Antibody-Based Chemically Induced Dimerizers for Cell Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. Protein-protein interactions [takarabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 12. A coumermycin/novobiocin-regulated gene expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
AP21967: A Guide to Specificity and Cross-Reactivity in Chemically Induced Dimerization Systems
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inducers is paramount. This guide provides a comprehensive comparison of the cross-reactivity of AP21967, a key tool in chemically induced dimerization (CID) systems, with other cellular components. We present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess its performance and guide its application.
AP21967 is a synthetic derivative of rapamycin (B549165), engineered to possess a crucial modification—a bulky "bump." This structural alteration is central to its specificity. It was designed as part of a "bump-and-hole" strategy to overcome the broad cellular effects of rapamycin, which binds to the endogenous FKBP12-rapamycin binding (FRB) domain of the mTOR kinase, a key regulator of cell growth and proliferation.[1] AP21967, in contrast, is designed to bind with high affinity to a specifically mutated FRB domain (the "hole"), most commonly the T2098L mutant, while exhibiting minimal interaction with the wild-type mTOR protein.[2][3] This targeted interaction allows for the precise control of protein dimerization, localization, and function without the confounding off-target effects associated with rapamycin.[1][4]
Quantitative Comparison of Binding Affinity and Off-Target Effects
The primary concern regarding the cross-reactivity of AP21967 is its potential interaction with wild-type mTOR. While designed to be specific for the mutated FRB domain, some studies have investigated its potential for off-target inhibition of mTOR.
Table 1: Comparison of IC50 Values for mTOR Inhibition
| Compound | Target | IC50 (nM) | Fold Difference (vs. Rapamycin) | Reference |
| Rapamycin | Wild-Type mTOR | ~1 | - | [5] |
| AP21967 | Wild-Type mTOR | Low nanomolar range | - | [5] |
| iRap | Wild-Type mTOR | Low nanomolar range | - | [5] |
Note: One study noted that the observed mTOR inhibition by AP21967 and iRap could be influenced by trace amounts of rapamycin contamination in the synthesized batches. The AP21967 sample in this study was found to have less than 0.1% rapamycin.[5]
Experimental Protocols
To assess the cross-reactivity and on-target efficacy of AP21967, several key experiments are routinely performed.
mTOR Kinase Assay for Off-Target Inhibition
This assay evaluates the ability of a compound to inhibit the kinase activity of endogenous mTOR.
Protocol:
-
Cell Culture and Treatment: HEK293 cells are plated and serum-starved for 24 hours.
-
Inhibition: Cells are pre-treated with varying concentrations of AP21967, rapamycin (as a positive control), or a vehicle control for 15 minutes.
-
Stimulation: mTOR kinase activity is stimulated by adding serum (e.g., 20% final concentration) for 30 minutes.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is immunoblotted with a primary antibody specific for the phosphorylated form of a downstream mTOR target, such as phospho-p70 S6 Kinase (Thr389). A primary antibody for a loading control (e.g., GAPDH) is also used.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The level of phosphorylated p70 S6K indicates the extent of mTOR inhibition.[5]
AP21967-Dependent Dimerization and Functional Assay
This experiment confirms the ability of AP21967 to induce the dimerization of proteins tagged with FKBP and the mutated FRB domain, leading to a measurable downstream effect.
Protocol:
-
Construct Design: The proteins of interest are fused to FKBP and the T2098L mutant of FRB (FRBT2098L), respectively.[3]
-
Cell Line Generation: A suitable cell line (e.g., Ba/F3, a murine IL-3 dependent pro-B cell line) is engineered to express the fusion constructs.
-
Dimerization Induction: The cells are cultured in the presence of varying concentrations of AP21967.
-
Functional Readout: The downstream consequence of dimerization is measured. For example, if the dimerization is designed to activate a signaling pathway that promotes cell growth, cell proliferation can be assessed over several days.[3][6]
-
Verification of Dimerization: Co-immunoprecipitation followed by Western blotting can be used to directly demonstrate the AP21967-dependent interaction between the FKBP and FRBT2098L fusion proteins.
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the principles behind AP21967's specificity and its application, the following diagrams illustrate the key signaling pathways and experimental setups.
Figure 1. Comparison of Rapamycin and AP21967 Mechanisms.
Figure 2. Workflow for mTOR Kinase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016098078A2 - Dimerization switches and uses thereof - Google Patents [patents.google.com]
- 5. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
